Product packaging for 2-Furancarboxylic acid, anhydride(Cat. No.:CAS No. 615-08-7)

2-Furancarboxylic acid, anhydride

Cat. No.: B3054667
CAS No.: 615-08-7
M. Wt: 206.15 g/mol
InChI Key: KCENQZYGMHVBJH-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, anhydride is a useful research compound. Its molecular formula is C10H6O5 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O5 B3054667 2-Furancarboxylic acid, anhydride CAS No. 615-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbonyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCENQZYGMHVBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340493
Record name 2-Furyl anhydride
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Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-08-7
Record name 2-Furyl anhydride
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Record name furan-2-carbonyl furan-2-carboxylate
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Foundational & Exploratory

synthesis of 2-Furancarboxylic acid, anhydride from 2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of 2-furancarboxylic anhydride from 2-furoic acid. This document details two robust synthetic routes, providing complete experimental protocols and quantitative data to support researchers in the lab. The information is intended for an audience with a background in organic chemistry and is particularly relevant for those in pharmaceutical research and drug development where furan-containing moieties are of significant interest.

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a bio-based platform chemical derivable from biomass. Its anhydride is a valuable reagent in organic synthesis, serving as an acylating agent and a precursor for the introduction of the 2-furoyl group into various molecules. The furan ring is a key structural motif in many pharmaceuticals and biologically active compounds, making the efficient synthesis of its derivatives, such as the anhydride, a critical aspect of drug discovery and development. This guide will focus on two principal methods for the preparation of 2-furancarboxylic anhydride: the dehydration of 2-furoic acid using acetic anhydride and a two-step synthesis commencing with the formation of 2-furoyl chloride.

Synthetic Pathways

Two primary and effective methods for the synthesis of 2-furancarboxylic anhydride from 2-furoic acid are detailed below. Each method offers distinct advantages and considerations in terms of reagents, reaction conditions, and scalability.

Method 1: Dehydration of 2-Furoic Acid using Acetic Anhydride

This method represents a direct approach to the synthesis of 2-furancarboxylic anhydride, utilizing acetic anhydride as a dehydrating agent. The reaction proceeds by heating a mixture of 2-furoic acid and acetic anhydride, which drives the removal of a water molecule from two molecules of the carboxylic acid to form the desired anhydride.[1]

Dehydration_Reaction Dehydration of 2-Furoic Acid FuroicAcid1 2-Furoic Acid Product 2-Furancarboxylic Anhydride FuroicAcid1->Product FuroicAcid2 2-Furoic Acid FuroicAcid2->Product AceticAnhydride Acetic Anhydride Heat Heat AceticAnhydride->Heat Heat->Product Byproduct Acetic Acid Product->Byproduct

Caption: Dehydration of 2-Furoic Acid using Acetic Anhydride.

Method 2: Two-Step Synthesis via 2-Furoyl Chloride

A versatile two-step approach involves the initial conversion of 2-furoic acid to its more reactive acid chloride derivative, 2-furoyl chloride.[1] This is typically achieved by reacting 2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene. The resulting 2-furoyl chloride is then reacted with a carboxylate salt, such as sodium 2-furoate, to yield the anhydride.

Two_Step_Synthesis Two-Step Synthesis of 2-Furancarboxylic Anhydride cluster_0 Step 1: Formation of 2-Furoyl Chloride cluster_1 Step 2: Formation of Anhydride FuroicAcid_step1 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid_step1->FuroylChloride + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) FuroylChloride_step2 2-Furoyl Chloride Anhydride 2-Furancarboxylic Anhydride FuroylChloride_step2->Anhydride SodiumFuroate Sodium 2-Furoate SodiumFuroate->Anhydride

Caption: Two-Step Synthesis via 2-Furoyl Chloride.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2-furancarboxylic anhydride.

Method 1: Dehydration using Acetic Anhydride

Materials:

  • 2-Furoic Acid

  • Acetic Anhydride

  • Apparatus for heating and distillation

Procedure: A specific detailed protocol with quantitative data for this method was not available in the searched literature. The general procedure involves heating 2-furoic acid with acetic anhydride. It is crucial to control the temperature to prevent the degradation of the furan ring.[1]

Purification: Purification methods would likely involve distillation to remove the acetic acid byproduct and any unreacted acetic anhydride, followed by recrystallization of the resulting 2-furancarboxylic anhydride. A suitable recrystallization solvent would need to be determined empirically, with common solvents for anhydrides including mixtures of hexanes and ethyl acetate or toluene.

Method 2: Two-Step Synthesis via 2-Furoyl Chloride

This method is presented in three stages: the preparation of 2-furoyl chloride, the preparation of sodium 2-furoate, and the final reaction to form the anhydride.

2.1 Preparation of 2-Furoyl Chloride

Two effective methods for the synthesis of 2-furoyl chloride are presented below.

2.1.1 Using Thionyl Chloride

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Three-neck flask, reflux condenser, thermometer, and distillation apparatus

Procedure:

  • In a 500 mL three-neck flask equipped with a reflux condenser and a thermometer, place 25g (0.22 mol) of 2-furancarboxylic acid and 65g (0.55 mol) of thionyl chloride.

  • Heat the mixture to reflux at 100°C for 1 hour.

  • After the reaction is complete, arrange the apparatus for distillation.

  • First, distill off the excess thionyl chloride.

  • Then, collect the fraction at 173-174°C to obtain 2-furoyl chloride.

Yield: 23g (79%).[2]

2.1.2 Using Phosgene

Materials:

  • 2-Furoic acid

  • 2-Furoyl chloride (as solvent)

  • N,N-Dimethylformamide (DMF, catalyst)

  • Phosgene

  • Reactor with condensation reflux unit and tail gas absorption device

Procedure:

  • To a reactor, add 200g of 2-furoyl chloride (as solvent).

  • Heat the solvent to 40-100°C.

  • Add 0.10g of DMF and 100.0g of 2-furancarboxylic acid while stirring.

  • Introduce phosgene gas into the reaction mixture for 2 hours. The reaction mixture will change from a white suspension to a brown liquid.

  • After the reaction, obtain the product by distillation under reduced pressure.

Yield: 305.8g of colorless liquid (91.2% molar yield), with a purity of 99.94% as determined by HPLC.[3][4]

2.2 Preparation of Sodium 2-Furoate

Materials:

  • Furfural

  • 33.3% Sodium hydroxide solution

  • Ether for extraction

  • Apparatus for cooling and mechanical stirring

Procedure:

  • Place 1 kg (10.2 moles) of furfural in a 4 L container equipped with a mechanical stirrer and an ice bath.

  • Cool the furfural to 5-8°C.

  • Slowly add 825 g of 33.3% sodium hydroxide solution, maintaining the reaction temperature below 20°C. This addition should take 20-25 minutes.

  • Continue stirring for one hour after the addition is complete. During this time, sodium 2-furoate will precipitate.

  • Allow the reaction mixture to come to room temperature and add approximately 325 mL of water to dissolve the precipitated sodium 2-furoate.

  • The resulting aqueous solution of sodium 2-furoate can be used directly in the next step or the sodium salt can be isolated by evaporation of the water.

This procedure is adapted from the synthesis of 2-furoic acid, where sodium 2-furoate is a key intermediate.[5]

2.3 Synthesis of 2-Furancarboxylic Anhydride from 2-Furoyl Chloride and Sodium 2-Furoate

Materials:

  • 2-Furoyl chloride

  • Aqueous solution of Sodium 2-furoate

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Apparatus for stirring and separation

Procedure: A specific detailed protocol for this reaction was not found in the searched literature. However, the general procedure for the synthesis of an acid anhydride from an acid chloride and a carboxylate salt is as follows:

  • To a stirred solution of sodium 2-furoate in water, slowly add a stoichiometric amount of 2-furoyl chloride, possibly dissolved in a water-immiscible organic solvent.

  • The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • After the addition is complete, continue stirring at room temperature for a specified period to ensure the reaction goes to completion.

  • The organic layer containing the 2-furancarboxylic anhydride is then separated.

  • The aqueous layer may be extracted with an organic solvent to recover more product.

  • The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude anhydride.

Purification: The crude 2-furancarboxylic anhydride can be purified by recrystallization. While a specific solvent for this compound was not identified, common solvents for recrystallizing anhydrides include mixtures of nonpolar and polar solvents like hexane/ethyl acetate or toluene.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2-furancarboxylic anhydride and its intermediates.

Table 1: Synthesis of 2-Furoyl Chloride

MethodChlorinating AgentStarting MaterialProductYieldPurity
1Thionyl Chloride2-Furoic Acid2-Furoyl Chloride79%[2]Not specified
2Phosgene2-Furoic Acid2-Furoyl Chloride91.2%[3][4]99.94% (HPLC)[3][4]

Table 2: Physical and Spectroscopic Properties of 2-Furancarboxylic Anhydride

PropertyValue
Molecular FormulaC₁₀H₆O₅
Molecular Weight206.15 g/mol [7]
Melting Point55-59 °C[7]
Boiling Point200 °C at 20 Torr[7]
IR Spectroscopy
Carbonyl (C=O) StretchingTwo characteristic bands for anhydrides are expected in the region of 1740-1850 cm⁻¹[8]. The asymmetric stretch is typically stronger and at a higher frequency than the symmetric stretch[9].
¹H NMR Spectroscopy
Furan ProtonsSignals corresponding to the protons on the furan rings are expected.
¹³C NMR Spectroscopy
Carbonyl CarbonA signal in the region of 160-185 ppm is characteristic of a carbonyl carbon in an anhydride[8].
Furan CarbonsSignals corresponding to the carbons of the furan rings are expected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the two-step synthesis of 2-furancarboxylic anhydride.

Experimental_Workflow General Experimental Workflow for Two-Step Synthesis start Start prep_furoyl_chloride Prepare 2-Furoyl Chloride start->prep_furoyl_chloride prep_sodium_furoate Prepare Sodium 2-Furoate start->prep_sodium_furoate reaction React 2-Furoyl Chloride and Sodium 2-Furoate prep_furoyl_chloride->reaction prep_sodium_furoate->reaction workup Workup and Extraction reaction->workup purification Purification (Recrystallization) workup->purification product 2-Furancarboxylic Anhydride purification->product

Caption: General Experimental Workflow for the Two-Step Synthesis.

Conclusion

References

An In-depth Technical Guide to the Dehydration of 2-Furancarboxylic Acid to 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the dehydration of 2-furancarboxylic acid to its corresponding anhydride, 2-furoic anhydride. This valuable chemical intermediate finds applications in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This document details the experimental protocols, quantitative data, and mechanistic pathways for the most common and effective methods of synthesis.

Executive Summary

The transformation of 2-furancarboxylic acid to 2-furoic anhydride is a critical step in the synthesis of various organic compounds. This guide explores three primary methods for achieving this dehydration:

  • Reaction with Acetic Anhydride: A common and straightforward method utilizing a dehydrating agent.

  • Two-Step Synthesis via 2-Furoyl Chloride: A versatile approach involving the initial conversion of the carboxylic acid to its more reactive acid chloride derivative.

  • Direct Thermal Dehydration: A method that relies on high temperatures to drive the intermolecular condensation.

This guide presents a comparative analysis of these methods, equipping researchers with the necessary information to select the most suitable approach based on factors such as yield, purity requirements, and available resources.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for the preparation of 2-furoic anhydride depends on various factors, including desired yield, scalability, and the availability of reagents and equipment. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.

ParameterReaction with Acetic AnhydrideTwo-Step Synthesis via 2-Furoyl ChlorideDirect Thermal Dehydration
Key Reagents Acetic anhydrideThionyl chloride (or other chlorinating agents), 2-furancarboxylic acid sodium saltNone (heat)
Typical Reaction Temperature RefluxStep 1: Reflux (e.g., 100°C); Step 2: Room temperature> 231°C[1]
Reported Yield Moderate to HighHigh (e.g., 79% for 2-furoyl chloride formation[2])Variable, risk of decomposition
Key Advantages One-step process, readily available reagent.High yield, versatile intermediate (2-furoyl chloride).Atom economical (no additional reagents).
Potential Challenges Requires careful temperature control to prevent furan ring degradation[1]. Purification from acetic acid byproduct.Two-step process, use of hazardous chlorinating agents.Requires precise high-temperature control, potential for charring and decomposition of the furan ring[1].

Experimental Protocols

Method 1: Dehydration using Acetic Anhydride

This method involves the direct treatment of 2-furancarboxylic acid with acetic anhydride, which acts as both a reagent and a dehydrating agent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furancarboxylic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct by vacuum distillation.

  • The crude 2-furoic anhydride can be further purified by vacuum distillation or recrystallization from a suitable solvent such as carbon tetrachloride.

Method 2: Two-Step Synthesis via 2-Furoyl Chloride

This versatile, high-yield method proceeds in two distinct steps: the formation of 2-furoyl chloride, followed by its reaction with a salt of 2-furancarboxylic acid.

Step 1: Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is a key intermediate that can be prepared by reacting 2-furancarboxylic acid with a chlorinating agent, such as thionyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser (connected to a gas trap to absorb HCl and SO₂), add 2-furancarboxylic acid (1.0 eq) and an excess of thionyl chloride (e.g., 2.5 eq)[2].

  • Heat the mixture to reflux at 100°C for 1 hour[2]. The reaction mixture will become a clear solution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 2-furoyl chloride is then purified by vacuum distillation, collecting the fraction at 173-174°C[2]. This step typically yields the product in high purity (e.g., 79% yield)[2].

Step 2: Synthesis of 2-Furoic Anhydride from 2-Furoyl Chloride

The purified 2-furoyl chloride is then reacted with a carboxylate salt, typically the sodium salt of 2-furancarboxylic acid, to form the anhydride.

Experimental Protocol:

  • Prepare the sodium salt of 2-furancarboxylic acid by reacting the acid with one equivalent of sodium hydroxide in an appropriate solvent and then thoroughly drying the resulting salt.

  • In a dry reaction vessel, suspend the sodium 2-furancarboxylate (1.0 eq) in an anhydrous, non-protic solvent such as diethyl ether or dichloromethane.

  • To this suspension, add a solution of 2-furoyl chloride (1.0 eq) in the same solvent dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the acid chloride peak).

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-furoic anhydride.

  • Purify the product by vacuum distillation or recrystallization.

Method 3: Direct Thermal Dehydration

This method relies on the intermolecular condensation of two molecules of 2-furancarboxylic acid at high temperatures to eliminate a molecule of water.

Experimental Protocol:

  • Place 2-furancarboxylic acid in a distillation apparatus suitable for high-temperature distillations.

  • Heat the acid to a temperature above its decomposition point of 231°C[1]. This process must be carefully controlled to minimize charring and degradation of the furan ring.

  • The 2-furoic anhydride formed will distill over and can be collected.

  • Due to the high temperatures involved, the yield can be variable, and the product may require further purification to remove decomposition byproducts.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathway: Dehydration with Acetic Anhydride

This diagram illustrates the mechanism of 2-furoic anhydride formation when using acetic anhydride as the dehydrating agent. The process involves a nucleophilic attack of the 2-furancarboxylic acid on the acetic anhydride to form a mixed anhydride intermediate, which then reacts with a second molecule of 2-furancarboxylic acid.

Dehydration_with_Acetic_Anhydride cluster_reactants Reactants cluster_intermediate Intermediate cluster_reactants2 Second Reactant cluster_products Products 2_Furoic_Acid_1 2-Furancarboxylic Acid Mixed_Anhydride Mixed Furoic Acetic Anhydride Intermediate 2_Furoic_Acid_1->Mixed_Anhydride Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride 2_Furoic_Anhydride 2-Furoic Anhydride Mixed_Anhydride->2_Furoic_Anhydride Nucleophilic Attack Acetic_Acid Acetic Acid Mixed_Anhydride->Acetic_Acid 2_Furoic_Acid_2 2-Furancarboxylic Acid 2_Furoic_Acid_2->2_Furoic_Anhydride

Mechanism of dehydration using acetic anhydride.
Experimental Workflow: Two-Step Synthesis via 2-Furoyl Chloride

This diagram outlines the key stages in the two-step synthesis of 2-furoic anhydride, from the starting material to the final purified product.

Two_Step_Synthesis_Workflow Start 2-Furancarboxylic Acid Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate 2-Furoyl Chloride Step1->Intermediate Purification1 Vacuum Distillation Intermediate->Purification1 Step2 Reaction with Sodium 2-Furancarboxylate Purification1->Step2 Crude_Product Crude 2-Furoic Anhydride Step2->Crude_Product Purification2 Filtration & Solvent Evaporation Crude_Product->Purification2 Final_Product Purified 2-Furoic Anhydride Purification2->Final_Product

Workflow for the two-step synthesis of 2-furoic anhydride.

Conclusion

This technical guide has detailed the primary synthetic methodologies for the dehydration of 2-furancarboxylic acid to 2-furoic anhydride. The choice between reaction with acetic anhydride, a two-step synthesis via 2-furoyl chloride, or direct thermal dehydration will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. For high yields and purity, the two-step synthesis is often the preferred method, despite its additional step. The use of acetic anhydride provides a simpler, one-pot alternative, while thermal dehydration is the most atom-economical but requires stringent temperature control. By understanding the experimental protocols and underlying mechanisms, researchers and drug development professionals can effectively produce 2-furoic anhydride for their synthetic needs.

References

A Technical Guide to the Physical Properties of 2-Furancarboxylic Acid, Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, anhydride, also known as 2-furoic anhydride, is a derivative of 2-furancarboxylic acid. It serves as a reactive building block, primarily of academic and research interest, particularly in the synthesis of bio-based polymers like polyesters. Its anhydride group provides two reactive sites for esterification, making it a candidate monomer for step-growth polymerization. This document provides a concise overview of its key physical properties, accompanied by generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for purification procedures. The quantitative data available for this compound are summarized below.

Physical PropertyValueNotes
Molecular Formula C₁₀H₆O₅
Molecular Weight 206.15 g/mol [1][2]
Melting Point 55-59 °C[1][3]
Boiling Point 200 °Cat 20 Torr[1][3]
Density 1.353 g/cm³Predicted value[1][3]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of solid organic compounds such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[2][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a modern digital instrument) containing a heat-transfer fluid (e.g., mineral oil) or a heated metal block.[3][4]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[3][5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2][3]

Boiling Point Determination

Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level (e.g., 20 Torr) using a vacuum pump, monitored by a manometer.

  • Heating: The distillation flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[1][6][7]

Density Determination

The density of a solid can be determined by measuring the volume of a liquid displaced by a known mass of the solid.

Methodology: Liquid Displacement

  • Mass Measurement: A sample of this compound is weighed accurately using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the anhydride is insoluble (e.g., a non-polar solvent). The initial volume of the liquid is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Synthesis Workflow Visualization

This compound is typically synthesized via the dehydration of its parent carboxylic acid. This process involves the removal of one molecule of water from two molecules of 2-furancarboxylic acid, often facilitated by a dehydrating agent like acetic anhydride.

Synthesis_of_2_Furancarboxylic_acid_anhydride cluster_reagent Reagent cluster_conditions Conditions cluster_products Products 2_Furoic_Acid_1 2-Furancarboxylic Acid Anhydride This compound 2_Furoic_Acid_1->Anhydride 2_Furoic_Acid_2 2-Furancarboxylic Acid 2_Furoic_Acid_2->Anhydride Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Anhydride Facilitates Heat Heat Heat->Anhydride Drives Reaction Water Water

Caption: Synthesis of this compound via dehydration.

References

Spectral Data Analysis of 2-Furoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of public spectral databases and scientific literature did not yield experimentally obtained NMR, IR, or MS spectra for 2-furoic anhydride (CAS 615-08-7). This guide provides a detailed analysis of the spectral data for its precursor, 2-furoic acid, and a discussion of the expected spectral characteristics of 2-furoic anhydride based on its chemical structure.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral properties of 2-furoic acid and the anticipated spectral features of 2-furoic anhydride.

Spectral Data of 2-Furoic Acid

As a baseline for understanding the spectral characteristics of furan-based carboxylic acid derivatives, the following tables summarize the key spectral data for 2-furoic acid.

Nuclear Magnetic Resonance (NMR) Data for 2-Furoic Acid

Table 1: ¹H NMR Spectral Data for 2-Furoic Acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
7.90dd1.64, 0.76H5DMSO-d₆
7.22dd3.48, 0.76H3DMSO-d₆
6.64dd3.44, 1.72H4DMSO-d₆
12.36s-COOHCDCl₃
7.66dd1.7, 0.9H5CDCl₃
7.35dd3.6, 0.9H3CDCl₃
6.57dd3.6, 1.7H4CDCl₃

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data for 2-Furoic Acid

Chemical Shift (δ) ppmAssignmentSolvent
159.81C=ODMSO-d₆
147.44C2DMSO-d₆
145.38C5DMSO-d₆
118.16C3DMSO-d₆
112.52C4DMSO-d₆

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data for 2-Furoic Acid

Table 3: Key IR Absorption Bands for 2-Furoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
~3000BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carbonyl)
1583StrongC=C stretch (furan ring)
1427StrongC-O-H in-plane bend
1290StrongC-O stretch coupled with O-H in-plane bend
1126StrongRing vibrations
887StrongC-H out-of-plane bend

Characteristic absorption regions for carboxylic acids and furan rings.

Mass Spectrometry (MS) Data for 2-Furoic Acid

Table 4: Key Mass Spectral Peaks for 2-Furoic Acid

m/zRelative Intensity (%)Assignment
112100[M]⁺ (Molecular Ion)
95~80[M-OH]⁺
67~30[M-COOH]⁺
39~40Furan ring fragment

Data represents a typical electron ionization (EI) mass spectrum.

Expected Spectral Characteristics of 2-Furoic Anhydride

The formation of an anhydride from a carboxylic acid introduces a new functional group with distinct spectral properties.

Expected NMR Spectra
  • ¹H NMR: The ¹H NMR spectrum of 2-furoic anhydride is expected to be similar to that of 2-furoic acid for the furan ring protons. The most significant change will be the disappearance of the acidic proton signal from the carboxylic acid (around 10-13 ppm). The chemical shifts of the furan protons may experience a slight downfield shift due to the electron-withdrawing nature of the anhydride group compared to the carboxylic acid.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon signal is expected to shift slightly compared to that in 2-furoic acid. The furan ring carbon signals should remain in similar regions but may also experience minor shifts.

Expected IR Spectrum

The most prominent change in the IR spectrum upon formation of the anhydride will be in the carbonyl stretching region. Instead of the single, broad C=O stretch of the carboxylic acid, acyclic anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. These are expected in the regions of 1830-1800 cm⁻¹ (asymmetric) and 1775-1740 cm⁻¹ (symmetric). The broad O-H stretch around 3000 cm⁻¹ will be absent. A strong C-O-C stretch is also expected to appear around 1100-1000 cm⁻¹ .

Expected Mass Spectrum

The molecular weight of 2-furoic anhydride is 206.15 g/mol . Therefore, the molecular ion peak [M]⁺ in the mass spectrum is expected at m/z 206 . Common fragmentation patterns would likely involve the loss of one or both furan rings, as well as the loss of CO and CO₂.

Experimental Protocols

Synthesis of 2-Furoic Anhydride

A common method for the synthesis of carboxylic acid anhydrides is through the dehydration of the corresponding carboxylic acid. One established method involves the use of a dehydrating agent such as acetic anhydride.[2]

Protocol:

  • 2-furoic acid is dissolved in a suitable solvent, such as excess acetic anhydride.

  • The mixture is heated, often under reflux, to drive the reaction to completion.[2]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of acetic acid evolution.

  • Upon completion, the excess acetic anhydride and the acetic acid byproduct are removed, typically by distillation under reduced pressure.

  • The crude 2-furoic anhydride can then be purified by methods such as recrystallization or distillation.

Another versatile two-step approach involves the initial conversion of 2-furoic acid to 2-furoyl chloride, followed by a reaction with a carboxylate salt.[2]

General Spectral Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are frequently used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow for Synthesis and Spectral Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral analysis of a chemical compound like 2-furoic anhydride.

Spectral_Analysis_Workflow start Start: 2-Furoic Acid synthesis Synthesis of 2-Furoic Anhydride start->synthesis purification Purification (e.g., Recrystallization, Distillation) synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis end End: Characterized 2-Furoic Anhydride data_analysis->end

Caption: Workflow for the synthesis and spectral characterization of 2-furoic anhydride.

References

An In-depth Technical Guide to the Formation of 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-furoic anhydride, a valuable building block in organic synthesis and pharmaceutical development. The document details the primary synthetic routes, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key transformations are illustrated with mechanistic diagrams.

Introduction

2-Furoic anhydride, the anhydride of 2-furoic acid, serves as a reactive intermediate for the introduction of the 2-furoyl group into various molecules. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Understanding the mechanisms and methodologies for its formation is crucial for optimizing existing processes and developing novel synthetic strategies. This guide explores the most common and effective methods for the preparation of 2-furoic anhydride.

Synthesis of the Precursor: 2-Furoic Acid

The primary starting material for the synthesis of 2-furoic anhydride is 2-furoic acid. It can be synthesized through the oxidation of furfural or furfuryl alcohol.[1] A common industrial method is the Cannizzaro reaction of furfural, which yields a 1:1 mixture of 2-furoic acid and furfuryl alcohol.[1]

Table 1: Synthesis of 2-Furoic Acid via Cannizzaro Reaction

ReactantReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Furfural33.3% aq. NaOHWater5 - 201.560 - 63[2]
Experimental Protocol: Cannizzaro Reaction of Furfural[2]
  • A solution of 825 g of 33.3% technical sodium hydroxide is added to 1 kg of furfural with stirring, while maintaining the temperature between 5 and 20 °C using an ice bath.

  • The mixture is stirred for an additional hour after the addition is complete.

  • Water is added to dissolve the precipitated sodium 2-furancarboxylate.

  • The aqueous solution is extracted with ether to remove furfuryl alcohol.

  • The aqueous layer is then acidified with 40% sulfuric acid to precipitate 2-furoic acid.

  • The crude 2-furoic acid is collected by filtration, and can be purified by recrystallization from hot water with decolorizing carbon, or by distillation under reduced pressure.

Mechanisms and Methodologies for 2-Furoic Anhydride Formation

The formation of 2-furoic anhydride from 2-furoic acid is primarily achieved through dehydration reactions. This can be accomplished using various dehydrating agents or by thermal methods. The general underlying mechanism for most of these methods is a nucleophilic acyl substitution.

Dehydration using Acetic Anhydride

A widely utilized method for the synthesis of carboxylic acid anhydrides is the reaction of the corresponding carboxylic acid with acetic anhydride.[3] This method involves an equilibrium reaction where the more volatile acetic acid is typically removed to drive the reaction towards the formation of the desired anhydride.

Mechanism of Anhydride Formation with Acetic Anhydride

The reaction proceeds through the nucleophilic attack of the hydroxyl group of 2-furoic acid on one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid and forming a mixed anhydride. A subsequent reaction with another molecule of 2-furoic acid or disproportionation leads to the formation of 2-furoic anhydride.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products FuroicAcid 2-Furoic Acid TetrahedralIntermediate Tetrahedral Intermediate FuroicAcid->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate MixedAnhydride Mixed Anhydride TetrahedralIntermediate->MixedAnhydride Collapse AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid Elimination

Caption: Mechanism of mixed anhydride formation.

Table 2: Synthesis of 2-Furoic Anhydride using Acetic Anhydride

Reactant 1Reactant 2ConditionsYield (%)Reference
2-Furoic AcidAcetic AnhydrideHeating, removal of acetic acidNot specified[3]

Experimental Protocol: (A representative protocol based on general procedures for anhydride synthesis)

  • 2-Furoic acid is mixed with an excess of acetic anhydride.

  • The mixture is heated under reflux for several hours.

  • The excess acetic anhydride and the acetic acid formed are removed by distillation, often under reduced pressure.

  • The remaining crude 2-furoic anhydride can be purified by distillation or recrystallization.

Two-Step Synthesis via 2-Furoyl Chloride

A versatile method for preparing both symmetrical and unsymmetrical anhydrides involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with a carboxylate salt.[3]

Step 1: Formation of 2-Furoyl Chloride

2-Furoyl chloride can be prepared by reacting 2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A historical preparation involves refluxing 2-furoic acid with excess thionyl chloride.[4]

G FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride FuroicAcid->FuroylChloride Reaction ThionylChloride Thionyl Chloride ThionylChloride->FuroylChloride SO2 SO2 HCl HCl

Caption: Formation of 2-furoyl chloride.

Step 2: Reaction of 2-Furoyl Chloride with a Furoate Salt

The resulting 2-furoyl chloride is then reacted with a salt of 2-furoic acid (e.g., sodium 2-furoate) to yield 2-furoic anhydride.

Mechanism of Anhydride Formation from Acyl Chloride and Carboxylate

This reaction is a classic example of nucleophilic acyl substitution. The highly nucleophilic carboxylate anion attacks the electrophilic carbonyl carbon of the 2-furoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as the leaving group to form the anhydride.

G FuroylChloride 2-Furoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate FuroylChloride->TetrahedralIntermediate Furoate 2-Furoate Anion Furoate->TetrahedralIntermediate Nucleophilic Attack FuroicAnhydride 2-Furoic Anhydride TetrahedralIntermediate->FuroicAnhydride Collapse Chloride Chloride Ion TetrahedralIntermediate->Chloride Elimination

Caption: Anhydride formation from acyl chloride.

Table 3: Two-Step Synthesis of 2-Furoic Anhydride

StepReactant 1Reactant 2ConditionsYield (%)Reference
12-Furoic AcidThionyl ChlorideRefluxNot specified[4]
22-Furoyl ChlorideSodium 2-furoateNot specifiedNot specified[3]

Experimental Protocol: (A representative protocol based on general procedures)

  • Step 1: Synthesis of 2-Furoyl Chloride

    • 2-Furoic acid is carefully added to an excess of thionyl chloride.

    • The mixture is refluxed until the evolution of HCl and SO₂ gases ceases.

    • Excess thionyl chloride is removed by distillation, and the crude 2-furoyl chloride is purified by vacuum distillation.

  • Step 2: Synthesis of 2-Furoic Anhydride

    • A solution of 2-furoyl chloride in an inert solvent (e.g., diethyl ether or THF) is prepared.

    • Sodium 2-furoate is added portion-wise to the stirred solution.

    • The reaction mixture is stirred at room temperature or with gentle heating for several hours.

    • The precipitated sodium chloride is removed by filtration.

    • The solvent is evaporated from the filtrate to yield crude 2-furoic anhydride, which can be purified by distillation or recrystallization.

Thermal Dehydration

Direct heating of 2-furoic acid at high temperatures can lead to the formation of its anhydride through the intermolecular elimination of a water molecule. However, this method requires careful temperature control to prevent decarboxylation of the furoic acid to furan, which can occur at temperatures as low as 140-160 °C.

Table 4: Thermal Dehydration of 2-Furoic Acid

ReactantConditionsProductNotesReference
2-Furoic AcidHigh Temperature2-Furoic AnhydrideRisk of decarboxylation to furan

Experimental Protocol:

Characterization of 2-Furoic Anhydride

The successful synthesis of 2-furoic anhydride can be confirmed using various spectroscopic techniques. While specific spectral data for 2-furoic anhydride is not widely published, the expected characteristic signals can be inferred from the structure and comparison with 2-furoic acid.

Table 5: Spectroscopic Data for 2-Furoic Acid (Precursor)

TechniqueSolventChemical Shifts (δ, ppm) or Wavenumber (cm⁻¹)Reference
¹H NMRDMSO-d₆7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H)[5]
¹³C NMRDMSO-d₆159.81, 147.44, 145.38, 118.16, 112.52[5]
IRKBrCharacteristic C=O stretch (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹)-

Expected Spectroscopic Features of 2-Furoic Anhydride:

  • ¹H NMR: The proton signals of the furan ring are expected to be similar to those of 2-furoic acid, though slight shifts may occur due to the change in the electronic environment of the carbonyl group.

  • ¹³C NMR: The carbonyl carbon signal would be a key indicator, likely shifting from the carboxylic acid signal. The furan ring carbon signals would also be present.

  • IR Spectroscopy: The most prominent feature would be the appearance of two characteristic C=O stretching bands for the anhydride group, typically in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The broad O-H stretching band of the carboxylic acid would be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 2-furoic anhydride (C₁₀H₆O₅, MW: 206.15 g/mol ) would be expected.

Conclusion

The formation of 2-furoic anhydride can be achieved through several synthetic routes, primarily involving the dehydration of 2-furoic acid. The choice of method depends on factors such as the desired scale of the reaction, available reagents, and required purity of the final product. The use of dehydrating agents like acetic anhydride or the two-step conversion via 2-furoyl chloride are generally more controlled and higher-yielding than direct thermal dehydration. Detailed experimental optimization and characterization are essential for ensuring the efficient and reliable synthesis of this important chemical intermediate. Further research to establish and publish detailed, high-yield protocols and complete spectroscopic data for 2-furoic anhydride would be beneficial for the scientific community.

References

Stability and Storage of 2-Furancarboxylic Acid, Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and appropriate storage conditions for 2-Furancarboxylic acid, anhydride. Due to its chemical nature, understanding the factors that influence its degradation is critical for maintaining its integrity in research and development settings.

Core Stability Profile

This compound is a reactive molecule primarily susceptible to degradation through two main pathways: hydrolysis and thermal decomposition. Its stability is intrinsically linked to its environment, necessitating strict control over storage and handling conditions.

Hydrolysis: As a carboxylic acid anhydride, this compound readily reacts with water. This reaction, known as hydrolysis, cleaves the anhydride bond to yield two molecules of 2-furancarboxylic acid.[1][2] This reactivity makes the compound highly sensitive to ambient moisture.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling protocols are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[3][4]To minimize the rate of potential degradation reactions and prevent thermal decomposition of the furan ring.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with atmospheric moisture, which leads to rapid hydrolysis.[1][2]
Container Use a tightly sealed, preferably glass, container. Polyethylene or polypropylene containers may also be suitable.[4] Specialized containers for moisture-sensitive reagents, such as those with Sure/Seal™ caps, are ideal.[5][6]To provide a physical barrier against moisture ingress.[3][4]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[7]To prevent chemical reactions that could degrade the compound.
Handling All handling should be performed in a controlled, low-humidity environment, such as a glovebox.[8] Use dry glassware and equipment.To minimize exposure to moisture during experimental procedures.[8]

Experimental Protocols: General Approach to Stability Testing

While specific, validated stability-indicating methods for this compound are not widely published, a general experimental workflow can be established based on standard pharmaceutical and chemical stability testing principles.

A typical stability study would involve subjecting the anhydride to various stress conditions and monitoring its degradation over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Key Experiments:

  • Forced Degradation Studies: To understand the degradation pathways, the anhydride would be exposed to accelerated conditions, including:

    • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermolysis: Heating at elevated temperatures.

    • Photolysis: Exposure to UV and visible light.

  • Long-Term Stability Studies: To determine shelf-life, the anhydride would be stored under recommended and accelerated conditions (e.g., elevated temperature and humidity) for an extended period. Samples would be withdrawn at predetermined time points and analyzed for purity and the presence of degradants.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_0 Stability Assessment Workflow start Obtain this compound Sample analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->analytical_method forced_degradation Forced Degradation Studies analytical_method->forced_degradation long_term_stability Long-Term & Accelerated Stability Studies analytical_method->long_term_stability stress_conditions Expose to Stress Conditions: - Hydrolysis (Acid, Base, Neutral) - Oxidation - Thermolysis - Photolysis forced_degradation->stress_conditions analyze_stressed Analyze Stressed Samples stress_conditions->analyze_stressed identify_degradants Identify & Characterize Degradation Products analyze_stressed->identify_degradants data_analysis Data Analysis & Shelf-Life Determination identify_degradants->data_analysis storage_conditions Store under Defined Conditions: - Temperature - Humidity long_term_stability->storage_conditions analyze_stability Analyze Samples at Time Points storage_conditions->analyze_stability analyze_stability->data_analysis end Establish Storage Conditions & Retest Period data_analysis->end

Stability Testing Workflow for this compound

Signaling Pathways and Logical Relationships

The primary logical relationship governing the stability of this compound is its reaction with environmental factors. This can be visualized as a simple pathway diagram.

Degradation_Pathway anhydride This compound acid 2-Furancarboxylic acid (2 molecules) anhydride->acid Hydrolysis decomposition Degradation Products anhydride->decomposition Thermal Decomposition water Water / Moisture heat Heat

References

An In-depth Technical Guide to 2-Furoic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-furoic anhydride, a valuable bio-based chemical building block. The document details its chemical identity, molecular structure, synthesis pathways, and key applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

2-Furoic anhydride, also known as 2-furancarboxylic acid anhydride, is the symmetrical anhydride of 2-furoic acid. It serves as a reactive monomer in the synthesis of various polymers and fine chemicals.

Molecular Structure:

The structure of 2-furoic anhydride consists of two 2-furoyl groups linked by an oxygen atom.

ParameterValue
CAS Number 615-08-7
Molecular Formula C₁₀H₆O₅
Molecular Weight 206.15 g/mol
Melting Point 55-59 °C
Boiling Point 200 °C (at 20 Torr)

Synthesis of 2-Furoic Anhydride

While detailed, step-by-step experimental protocols for the synthesis of 2-furoic anhydride are not extensively documented in publicly available literature, its preparation follows established chemical principles for anhydride formation from carboxylic acids. The primary precursor for its synthesis is 2-furoic acid.

Synthesis of the Precursor: 2-Furoic Acid

A common and well-documented method for synthesizing 2-furoic acid is the oxidation of furfural. The following experimental protocol is adapted from Organic Syntheses.

Experimental Protocol: Oxidation of Furfural to 2-Furoic Acid

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnels, and an oxygen inlet, add 250 mL of a 2.5% sodium hydroxide solution and a cuprous oxide-silver oxide catalyst. The catalyst can be prepared by suspending 9.6 g of cuprous oxide in the NaOH solution and adding a solution of 0.5 g of silver nitrate in 15 mL of water.

  • Addition of Reactants: Charge one dropping funnel with 96 g (1.0 mole) of freshly distilled furfural and the other with a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.

  • Reaction Execution: Heat the flask contents to approximately 55°C and begin vigorous stirring and bubbling a rapid stream of oxygen through the mixture. Add the furfural and sodium hydroxide solution simultaneously from the dropping funnels over 20-25 minutes. Maintain the temperature below 55°C to prevent the reaction from becoming too vigorous.

  • Workup: After the addition is complete, filter the mixture to separate the catalyst. Extract the aqueous solution with ether to remove any unreacted furfuryl alcohol.

  • Isolation and Purification: Acidify the aqueous solution with 30% sulfuric acid. To purify, boil the acidified solution with activated carbon for approximately 45 minutes and then filter while hot. Cool the filtrate to 0°C to crystallize the 2-furoic acid. The resulting pale pink needles can be collected by suction filtration and washed with ice water.

Pathways to 2-Furoic Anhydride

Two primary conceptual pathways for the synthesis of 2-furoic anhydride from 2-furoic acid are:

  • Dehydration using a Dehydrating Agent: A widely utilized method for the dehydration of carboxylic acids is the use of a dehydrating agent such as acetic anhydride.[1] The mechanism involves the nucleophilic attack of the hydroxyl group of 2-furoic acid on a carbonyl carbon of the dehydrating agent.

  • Via 2-Furoyl Chloride: This two-step approach involves first converting 2-furoic acid to its more reactive acid chloride derivative, 2-furoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.[1] The resulting 2-furoyl chloride is then reacted with a salt of 2-furoic acid (e.g., sodium 2-furoate) to form the anhydride.

G cluster_0 Precursor Synthesis cluster_1 Anhydride Synthesis Pathways Furfural Furfural 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation (e.g., O₂, NaOH, Cu₂O/Ag₂O) 2-Furoic Acid_2 2-Furoic Acid 2-Furoyl Chloride 2-Furoyl Chloride 2-Furoic Acid_2->2-Furoyl Chloride Chlorination (e.g., SOCl₂) 2-Furoic Anhydride 2-Furoic Anhydride 2-Furoic Acid_2->2-Furoic Anhydride Dehydration (e.g., Acetic Anhydride) 2-Furoyl Chloride->2-Furoic Anhydride Reaction with 2-furoate salt

Synthesis pathways for 2-furoic anhydride from furfural.

Characterization and Analytical Methods

Spectroscopic Data of 2-Furoic Acid (Precursor)

The following tables summarize the spectroscopic data for 2-furoic acid.

¹H NMR Spectroscopic Data for 2-Furoic Acid

SolventChemical Shift (δ, ppm) and Multiplicity
DMSO-d₆7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H)
CDCl₃12.36 (s, 1H, COOH), 7.66 (m, 1H), 7.35 (m, 1H), 6.57 (m, 1H)

¹³C NMR Spectroscopic Data for 2-Furoic Acid (in DMSO-d₆) [2]

Carbon AtomChemical Shift (δ, ppm)
C=O159.81
C5147.44
C2145.38
C3118.16
C4112.52

Expected Spectral Changes upon Conversion to 2-Furoic Anhydride:

  • ¹H NMR: The most notable change would be the disappearance of the acidic proton signal from the carboxylic acid (around 12.36 ppm in CDCl₃). The signals for the furan ring protons would likely experience a slight downfield shift due to the electron-withdrawing nature of the anhydride group.

  • ¹³C NMR: The carbonyl carbon signal would shift, and the signals for the furan ring carbons would also be affected by the formation of the anhydride linkage.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹) would disappear. It would be replaced by two characteristic C=O stretching bands for the anhydride group, typically one strong and one weaker band in the region of 1750-1850 cm⁻¹.[1]

Reactivity and Applications

The anhydride functional group in 2-furoic anhydride makes it a reactive intermediate for various chemical transformations.

Key Reactions

2-Furoic anhydride readily reacts with nucleophiles:

  • Hydrolysis: Reaction with water regenerates two molecules of 2-furoic acid.

  • Alcoholysis: Reaction with an alcohol yields one molecule of a 2-furoate ester and one molecule of 2-furoic acid.

  • Aminolysis: Reaction with an amine produces one molecule of a 2-furoic amide and one molecule of 2-furoic acid.

G anhydride 2-Furoic Anhydride acid 2-Furoic Acid anhydride->acid Hydrolysis ester 2-Furoate Ester anhydride->ester Alcoholysis amide 2-Furoic Amide anhydride->amide Aminolysis water Water (H₂O) water->acid alcohol Alcohol (R-OH) alcohol->ester amine Amine (R-NH₂) amine->amide

General reactivity of 2-furoic anhydride with nucleophiles.
Applications in Drug Development and Polymer Science

The primary application of 2-furoic anhydride is as a bio-based building block in polymer chemistry.[1] Its two reactive sites make it an excellent monomer for step-growth polymerization reactions with diols to produce polyesters.[1] These furan-based polymers are being investigated as sustainable alternatives to petroleum-derived plastics.

While direct applications in drug development are less common, 2-furoic anhydride can be used as a reagent to introduce the 2-furoyl group into molecules, which may be of interest in the synthesis of complex pharmaceutical intermediates. The 2-furoic acid moiety itself is found in several active pharmaceutical ingredients.

Conclusion

2-Furoic anhydride is a promising bio-derived chemical intermediate with significant potential, particularly in the development of sustainable polymers. While detailed synthetic procedures and comprehensive spectroscopic data for the anhydride are not widely published, its synthesis can be achieved through standard chemical transformations of its well-characterized precursor, 2-furoic acid. This guide provides researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this versatile compound. Further research into optimizing its synthesis and exploring its applications would be a valuable contribution to the field of green chemistry.

References

solubility of 2-Furancarboxylic acid, anhydride in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Furancarboxylic Acid, Anhydride and its Congener, 2-Furancarboxylic Acid

Introduction

Physicochemical Properties of this compound

While quantitative solubility data is sparse, the known physical and chemical properties of this compound offer insights into its expected behavior in different solvents.

PropertyValueReference
CAS Registry Number 615-08-7[1][2][3]
Molecular Formula C₁₀H₆O₅[2]
Molecular Weight 206.15 g/mol [1][2]
Melting Point 55-59 °C[2]
Boiling Point 200 °C (at 20 Torr)[2]
Density (Predicted) 1.353±0.06 g/cm³[2]

The presence of the anhydride functional group suggests that it will be reactive towards nucleophilic solvents, particularly water and alcohols, leading to hydrolysis and the formation of 2-furancarboxylic acid. This reactivity should be a key consideration when selecting solvents for non-reactive applications.

Solubility of 2-Furancarboxylic Acid

Due to the limited data on the anhydride, the solubility of its parent compound, 2-furancarboxylic acid, is presented here as a proxy and for comparative purposes. 2-Furancarboxylic acid is an organic compound commonly used as a preservative and flavoring agent in food products.[4]

Quantitative Solubility Data for 2-Furancarboxylic Acid

The solubility of 2-furancarboxylic acid has been determined in various solvents.

SolventSolubility (mg/mL)Temperature (°C)Reference
Water37.115[5]
Ethanol~100Not Specified[6]
Dimethyl Sulfoxide (DMSO)~10Not Specified[6]
Dimethylformamide (DMF)~15Not Specified[6]
Phosphate Buffered Saline (PBS, pH 7.2)~1Not Specified[6]

Note: The data for Ethanol, DMSO, and DMF are for a related compound, 5-Hydroxymethyl-2-furancarboxylic acid, and are included to provide a broader understanding of the solubility of furan-based carboxylic acids.

Experimental Protocols for Solubility Determination

A general experimental protocol for determining the solubility of a compound like this compound involves the gravimetric method or a static analytical method.[7]

Gravimetric Method
  • Sample Preparation and Equilibration: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.[7] The mixture is agitated (e.g., stirred or shaken) in a thermostatic bath for a sufficient duration to ensure the solution reaches saturation.[7]

  • Phase Separation: The agitation is ceased, and the undissolved solid is allowed to sediment.[7]

  • Sample Analysis: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container. The solvent is then removed under controlled conditions, such as through evaporation in a vacuum oven. The mass of the remaining solid solute is determined.[7]

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Qualitative Solubility Tests

For a rapid assessment of solubility in different solvent classes, a qualitative solubility scheme can be employed.

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, its solubility in ether can be tested to further classify it.[8]

  • 5% Sodium Bicarbonate (NaHCO₃) Solution: If the compound is water-insoluble, add it to a 5% NaHCO₃ solution. Effervescence (release of CO₂ gas) and dissolution indicate the presence of a carboxylic acid.[9]

  • 5% Sodium Hydroxide (NaOH) Solution: If the compound is insoluble in NaHCO₃, its solubility in 5% NaOH is tested. Solubility in NaOH suggests a weakly acidic compound, such as a phenol.[9]

  • 5% Hydrochloric Acid (HCl) Solution: If the compound is insoluble in basic solutions, its solubility in 5% HCl is determined. Solubility in acid indicates a basic compound, such as an amine.[8][9]

  • Concentrated Sulfuric Acid (H₂SO₄): For compounds insoluble in the above, solubility in cold, concentrated H₂SO₄ can be tested. Dissolution, often accompanied by a color change, suggests the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds that can be sulfonated.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (with Agitation) prep->equilibrate separate Separate Saturated Solution from Undissolved Solid equilibrate->separate analyze Analyze Solute Concentration (e.g., Gravimetrically or Spectroscopically) separate->analyze data Calculate Solubility (e.g., in mg/mL or mol/L) analyze->data end End: Report Solubility Data data->end

Caption: General workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Furoic anhydride, also known as 2-furancarboxylic acid anhydride, is a chemical intermediate primarily of interest in academic and research settings for the synthesis of bio-based polymers, particularly polyesters.[1] As with many reactive chemical species, understanding its potential hazards and implementing appropriate safety precautions are paramount for the protection of researchers and the environment. This technical guide provides a detailed overview of the known and anticipated hazards of 2-furoic anhydride, along with recommended safety protocols for its handling, storage, and disposal.

Physicochemical Properties

Limited experimental data is available for 2-furoic anhydride. The following table summarizes known and predicted physicochemical properties. For comparison, data for the parent compound, 2-furoic acid, is also included.

Property2-Furoic Anhydride2-Furoic Acid
CAS Number 615-08-7[1]88-14-2[2]
Molecular Formula C10H6O5[3]C5H4O3[2]
Molecular Weight 206.15 g/mol [1]112.08 g/mol [2]
Appearance Solid (presumed)White to off-white crystalline powder[2]
Melting Point 55-59 °C[3]128-132 °C[2]
Boiling Point 200 °C at 20 Torr[3]230-232 °C[2]
Density 1.353 g/cm³ (Predicted)[3]0.55 g/cm³[2]
Solubility in Water Reacts to form 2-furoic acid27.1 g/L[2]

Hazard Identification and Classification

While a specific GHS classification for 2-furoic anhydride is not available, a hazard assessment can be inferred from the properties of 2-furoic acid and the general reactivity of acid anhydrides.

Hazard ClassClassification for 2-Furoic AcidAnticipated Hazards for 2-Furoic Anhydride
Acute Toxicity (Oral) LD50: 100 mg/kg (oral, rats)[4]Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation[5]Causes severe skin burns and eye damage. Acid anhydrides are generally more corrosive than their corresponding carboxylic acids.[6]
Serious Eye Damage/Irritation Causes serious eye irritation[5]Causes serious eye damage.[6]
Respiratory Sensitization May cause respiratory irritation[5]May cause respiratory irritation. Some acid anhydrides are known respiratory sensitizers.[7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[5]May cause respiratory irritation.

Reactivity and Incompatibility

Acid anhydrides are inherently reactive compounds. The primary hazard associated with 2-furoic anhydride is its reactivity with nucleophiles, particularly water.

  • Reaction with Water: 2-Furoic anhydride reacts with water, including moisture in the air, to form 2-furoic acid. This reaction can be exothermic.

  • Reaction with Alcohols and Amines: It will react exothermically with alcohols to form esters and with amines to form amides.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are incompatible with 2-furoic anhydride.[9][10]

Experimental Protocols and Safe Handling

Given the lack of comprehensive safety data, a cautious approach is mandatory when working with 2-furoic anhydride.

5.1. Risk Assessment and Planning Before any experiment, a thorough risk assessment should be conducted. This should include a review of the potential hazards, the quantities of materials to be used, and the experimental conditions. A "dry run" of the procedure without the moisture-sensitive compound is recommended to identify potential issues.[11]

5.2. Handling Moisture-Sensitive Compounds Due to its reactivity with water, 2-furoic anhydride should be handled as a moisture-sensitive compound.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[12][13]

  • Dry Glassware and Solvents: All glassware must be thoroughly dried in an oven before use. Solvents should be dried using appropriate methods.

  • Storage: Store 2-furoic anhydride in a tightly sealed container in a cool, dry place, away from incompatible materials. A desiccator can provide an additional layer of protection.[11]

5.3. Personal Protective Equipment (PPE) A comprehensive PPE protocol is essential.

PPE TypeSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities.[11]
Respiratory Protection A NIOSH-approved respirator may be required if working outside of a fume hood or glovebox, or if there is a risk of generating dust or aerosols.[10]

Emergency Procedures

6.1. Spills In the event of a spill, evacuate the area and eliminate all ignition sources. For a small spill, if it is safe to do so, absorb the material with an inert, dry absorbent and place it in a sealed container for disposal. Do not use water to clean up a spill of 2-furoic anhydride.[14]

6.2. Fire Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it will react with the anhydride.[6]

6.3. First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Waste Disposal

All waste containing 2-furoic anhydride should be treated as hazardous. Dispose of waste in accordance with local, state, and federal regulations. It may be possible to carefully quench small amounts of the anhydride with a suitable alcohol before disposal.

Visualizations

8.1. Safe Handling Workflow

SafeHandlingWorkflow cluster_planning Planning and Preparation cluster_execution Experimental Execution cluster_cleanup Post-Experiment Risk_Assessment Conduct Thorough Risk Assessment Dry_Run Perform a 'Dry Run' of the Experiment Risk_Assessment->Dry_Run Review_Literature Review Available Data (Analogs, Compound Class) Review_Literature->Risk_Assessment Inert_Atmosphere Use Inert Atmosphere (Glovebox or Schlenk Line) Dry_Run->Inert_Atmosphere Proper_PPE Wear Appropriate PPE Inert_Atmosphere->Proper_PPE Controlled_Conditions Maintain Controlled Reaction Conditions Proper_PPE->Controlled_Conditions Quenching Careful Quenching of Reactive Species Controlled_Conditions->Quenching Waste_Disposal Segregate and Dispose of Hazardous Waste Quenching->Waste_Disposal Decontamination Decontaminate Glassware and Work Area Waste_Disposal->Decontamination

Caption: Workflow for safely handling a chemical with limited safety data.

8.2. Reactivity of 2-Furoic Anhydride

AnhydrideReactivity cluster_reactants Reacts With cluster_products To Form Anhydride 2-Furoic Anhydride Water Water (H₂O) Anhydride->Water Alcohol Alcohol (R-OH) Anhydride->Alcohol Amine Amine (R-NH₂) Anhydride->Amine Carboxylic_Acid 2-Furoic Acid Water->Carboxylic_Acid Hydrolysis Ester Ester + 2-Furoic Acid Alcohol->Ester Alcoholysis Amide Amide + 2-Furoic Acid Amine->Amide Aminolysis

Caption: Primary reactions of 2-furoic anhydride with common nucleophiles.

References

Methodological & Application

Application Note: Protocol for the Acylation of Furan with 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The acylation of furan, a bio-based platform chemical, provides a direct route to valuable furan-based ketones. These ketones are significant intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This protocol details the acylation of furan with 2-furoic anhydride to synthesize di(2-furyl) ketone. The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid. Catalysts such as zinc chloride, aluminum chloride, or boron trifluoride complexes are commonly employed to facilitate this transformation.[2][3][4] The use of milder catalysts like zinc chloride or boron trifluoride is often preferred to mitigate the acid-sensitivity of the furan ring and prevent polymerization side reactions.[4][5]

Reaction and Mechanism

The reaction involves the activation of 2-furoic anhydride by a Lewis acid catalyst, forming a highly electrophilic acylium ion intermediate. Furan, acting as the nucleophile, then attacks the acylium ion, leading to the formation of a tetrahedral intermediate. Subsequent loss of a proton from the furan ring restores its aromaticity and yields the final product, di(2-furyl) ketone, with the regeneration of the catalyst. The acylation of furan occurs preferentially at the C2 (alpha) position due to the higher stability of the corresponding cationic intermediate.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mol)AmountPurity
FuranC₄H₄O68.070.1510.2 g (11.0 mL)≥99%
2-Furoic AnhydrideC₁₀H₆O₅206.150.0510.3 g≥97%
Zinc Chloride (Anhydrous)ZnCl₂136.300.0050.68 g≥98%
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLAnhydrous
Saturated NaHCO₃ solutionNaHCO₃84.01-50 mL-
Saturated NaCl solution (Brine)NaCl58.44-50 mL-
Anhydrous MgSO₄MgSO₄120.37-~5 g-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Thermometer or temperature probe

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

Reaction Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a condenser topped with a drying tube, and a thermometer. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Preparation: In the flask, dissolve anhydrous zinc chloride (0.68 g, 0.005 mol) in 50 mL of anhydrous dichloromethane under a nitrogen or argon atmosphere.

  • Addition of Anhydride: Add 2-furoic anhydride (10.3 g, 0.05 mol) to the stirred solution.

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Furan Addition: Prepare a solution of furan (10.2 g, 0.15 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 50 mL of cold water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and then with 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to obtain pure di(2-furyl) ketone.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the acylation of furan, based on analogous reactions reported in the literature.

CatalystAcylating AgentFuran:Anhydride RatioSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂2-Furoic Anhydride3:1AcetonitrileReflux725[2]
ZnCl₂ / Acetic AcidAcetic Anhydride1:1.06None50-80378-93[5]
BF₃-Acetic AcidBenzoic Anhydride6.8:1Furan (excess)7 → 322Not specified[4]

Note: The yield can vary significantly based on the catalyst, solvent, and reaction conditions. The ZnCl₂/Acetic Acid system with acetic anhydride is shown for comparison as a high-yielding furan acylation method.[5]

Visualizations

Experimental Workflow Diagram

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Assemble dry three-neck flask with condenser and dropping funnel add_catalyst Add ZnCl₂ and anhydrous DCM setup->add_catalyst add_anhydride Add 2-furoic anhydride add_catalyst->add_anhydride cool Cool mixture to 0-5 °C add_anhydride->cool add_furan Dropwise addition of furan in DCM cool->add_furan react Stir at room temperature for 3-5 hours add_furan->react quench Quench with cold water react->quench extract Wash with NaHCO₃ and brine quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate via rotary evaporation dry->concentrate purify Purify by vacuum distillation or chromatography concentrate->purify product Pure Di(2-furyl) Ketone purify->product

Caption: Workflow for the ZnCl₂-catalyzed acylation of furan.

Safety Precautions
  • Furan: Furan is highly flammable, volatile, and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Zinc Chloride: Zinc chloride is corrosive and hygroscopic. Avoid contact with skin and eyes, and handle in a dry environment.

  • Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

  • Quenching: The quenching of the reaction with water can be exothermic. Perform this step slowly and with cooling.

References

Application Notes and Protocols: 2-Furoic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furan-based monomers in polymer synthesis, with a specific focus on the potential of 2-furoic anhydride. While direct polymerization of 2-furoic anhydride is an area of exploratory interest with limited specific literature, this document draws parallels with the extensively studied 2,5-furandicarboxylic acid (FDCA) to provide insights into potential synthesis routes, expected polymer properties, and biomedical applications.[1] Polyanhydrides, as a class, are well-regarded for their utility in controlled drug delivery due to their biocompatibility and surface-eroding properties.[2]

Introduction to Furan-Based Polymers

Furanic compounds, derived from renewable biomass sources, are at the forefront of sustainable chemistry.[1] Among these, 2,5-furandicarboxylic acid (FDCA) has emerged as a key bio-based building block for high-performance polyesters, positioning it as a viable alternative to petroleum-derived monomers like terephthalic acid.[1][3] Polyesters derived from FDCA exhibit excellent thermal stability, mechanical strength, and gas barrier properties.[4][5][6][7][8][9]

2-Furoic anhydride, as a derivative of 2-furoic acid, presents itself as a reactive monomer for the synthesis of bio-based polymers, particularly polyesters, through condensation reactions with diols.[1] The anhydride group offers two reactive sites for esterification, making it suitable for step-growth polymerization.[1]

Polymer Synthesis Pathways

The primary route for synthesizing polyesters from furan-based dicarboxylic acids or their derivatives is polycondensation with diols. This can be achieved through melt polycondensation or solution polycondensation. While specific studies on 2-furoic anhydride are scarce, the general principles of polyester synthesis using FDCA are well-established and can be considered analogous.

A general workflow for the synthesis and characterization of furan-based polyesters is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Monomers Furan-based Monomer (e.g., 2-Furoic Anhydride/FDCA) + Diol Polycondensation Melt or Solution Polycondensation Monomers->Polycondensation Catalyst Catalyst (e.g., Ti(OBu)4, Sb2O3) Catalyst->Polycondensation Purification Purification (e.g., Precipitation, Washing) Polycondensation->Purification Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Purification->Characterization Application Application Testing (e.g., Drug Release, Biocompatibility) Characterization->Application

Fig. 1: General workflow for furan-based polyester synthesis and characterization.

Quantitative Data on Furan-Based Polyesters

To provide a quantitative perspective on the properties achievable with furan-based polyesters, the following table summarizes the thermal and mechanical properties of various polyesters synthesized from the closely related monomer, 2,5-furandicarboxylic acid (FDCA), and different diols. These values can serve as a benchmark for estimating the potential properties of polyesters derived from 2-furoic anhydride.

PolymerDiolM ( g/mol )T (°C)T (°C)Tensile Modulus (MPa)Elongation at Break (%)Reference
2,5-PEFEthylene Glycol22,00087210-2302070 - 33004.2 - 6.0[4][7][8]
PPF1,3-Propanediol-55.5 - 89.9148.2 - 210.41500 - 20704.2 - 210[5][8]
PBF1,4-Butanediol-39.0 - 45170 - 172340 - 1800>150[5][7][8]
PHF1,6-Hexanediol-15140340 - 500>200[5]
PBTF-181,4-Butanediol & 18% CBDO-43.5---[8]

M: Number-average molecular weight; T: Glass transition temperature; T: Melting temperature; CBDO: 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

Experimental Protocols

The following is a representative protocol for the synthesis of a furan-based polyester via a two-step melt polycondensation method, adapted from procedures for FDCA-based polyesters. This protocol can serve as a starting point for the synthesis of polyesters using 2-furoic anhydride and a selected diol.

Protocol 1: Synthesis of Poly(alkylene furanoate) via Melt Polycondensation

Materials:

  • 2,5-furandicarboxylic acid (FDCA) or 2-furoic anhydride

  • Diol (e.g., 1,4-butanediol)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) as a catalyst

  • High-purity nitrogen gas

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification

  • Charge the three-necked flask with FDCA (or 2-furoic anhydride) and the diol in a specified molar ratio (e.g., 1:1.2).

  • Add the catalyst (e.g., 200-400 ppm of Ti(OBu)₄) to the reaction mixture.

  • Equip the flask with a mechanical stirrer and a distillation setup.

  • Flush the system with nitrogen gas and maintain a slow nitrogen flow.

  • Heat the mixture under stirring to a temperature of 160-190°C.

  • Continue the reaction for 2-4 hours, collecting the water (or corresponding alcohol if starting from a diester) byproduct in the distillation receiver. The reaction is complete when the theoretical amount of byproduct has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature to 220-250°C.

  • Simultaneously, gradually reduce the pressure to below 1 mbar over a period of 30-60 minutes to facilitate the removal of the excess diol and promote the increase of the polymer's molecular weight.

  • Continue the polycondensation reaction under high vacuum and stirring for 2-4 hours. The viscosity of the mixture will increase significantly.

  • Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).

  • Filter and dry the purified polymer under vacuum at 40-60°C for 24 hours.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyester.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T) and melting temperature (T).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Applications in Drug Delivery

Polyanhydrides are a class of biodegradable polymers that are particularly well-suited for controlled drug delivery applications.[2] Their susceptibility to hydrolysis allows for surface erosion, which can result in a near zero-order release of an encapsulated drug.[2] While poly(2-furoic anhydride) itself has not been extensively studied, its potential as a biodegradable polymer for drug delivery can be inferred from the broader class of polyanhydrides.

A hypothetical drug delivery system based on a furan-based polyester could involve the encapsulation of a therapeutic agent within a polymer matrix. The release of the drug would be governed by the degradation of the polymer.

G cluster_system Drug Delivery System cluster_release Drug Release Mechanism cluster_target Therapeutic Action PolymerMatrix Biodegradable Polymer Matrix (e.g., Furan-based Polyester) Drug Encapsulated Therapeutic Agent Degradation Polymer Degradation (Hydrolysis) PolymerMatrix->Degradation Physiological Environment DrugRelease Controlled Drug Release Degradation->DrugRelease Target Target Site (e.g., Tumor, Inflamed Tissue) DrugRelease->Target

Fig. 2: Conceptual diagram of a drug delivery system using a biodegradable furan-based polyester.

The furan ring within the polymer backbone could also offer opportunities for further functionalization, potentially allowing for the attachment of targeting ligands to direct the drug delivery system to specific cells or tissues.

Conclusion

While 2-furoic anhydride is a promising bio-based monomer, its application in polymer synthesis is still an emerging area of research. By drawing parallels with the well-established chemistry of FDCA, it is evident that 2-furoic anhydride holds potential for the creation of novel polyesters with tunable properties. Further research is needed to fully explore the synthesis, characterization, and application of polymers derived from 2-furoic anhydride, particularly in the field of biomedical materials and drug delivery. The protocols and data presented herein provide a foundational framework for initiating such investigations.

References

Application Notes and Protocols: 2-Furancarboxylic Acid, Anhydride in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, anhydride, a derivative of the bio-based platform chemical 2-furancarboxylic acid (also known as 2-furoic acid), presents theoretical potential as a versatile building block in materials science.[1] Its furan ring, derived from renewable resources, offers a sustainable alternative to petroleum-based aromatic structures, while the anhydride group provides reactive sites for various polymerization and crosslinking reactions.[2][3][4][5] However, it is crucial to note that while its dicarboxylic acid counterpart, 2,5-furandicarboxylic acid (FDCA), has been extensively studied for creating high-performance bio-based polymers, specific applications and detailed experimental data for this compound are not widely documented in current scientific literature.[2][3][4][5][6]

These application notes, therefore, extrapolate potential uses based on the known chemistry of anhydrides and furan compounds, providing generalized protocols that can serve as a starting point for research and development.

Potential Applications in Materials Science

The primary hypothesized applications for this compound in materials science lie in the synthesis of polyesters and as a curing agent for epoxy resins.

Polyester Synthesis

The anhydride functionality of this compound makes it a suitable monomer for polycondensation reactions with diols to produce polyesters. The resulting polymers would incorporate the furan ring into the polymer backbone, potentially imparting unique thermal and mechanical properties.

Logical Workflow for Polyester Synthesis:

Polyester_Synthesis Monomers Monomers: This compound + Diol (e.g., ethylene glycol) Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomers->Reaction_Vessel Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Reaction_Vessel Step1 Step 1: Melt Polycondensation (e.g., 180-220°C) Reaction_Vessel->Step1 Step2 Step 2: Vacuum Polycondensation (Higher Temp. & Vacuum) Step1->Step2 Polyester Furan-Based Polyester Step2->Polyester Characterization Characterization: - NMR, FT-IR (Structure) - GPC (Molecular Weight) - DSC, TGA (Thermal Properties) - Tensile Testing (Mechanical Properties) Polyester->Characterization

Caption: Generalized workflow for the synthesis of furan-based polyesters.

Experimental Protocol: Synthesis of a Furan-Based Polyester (General Procedure)

This protocol is a generalized procedure and requires optimization for specific diols and desired polymer properties.

Materials:

  • This compound

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

  • Nitrogen gas (high purity)

  • Solvents for purification and analysis (e.g., chloroform, trifluoroacetic acid)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diol.

  • Catalyst Addition: Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid anhydride).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the initial stage of the reaction.

  • Melt Polycondensation (First Stage):

    • Heat the reaction mixture under a nitrogen atmosphere with constant stirring to a temperature of 180-220°C.

    • The reaction will produce water (from any residual carboxylic acid) and/or the diol as a byproduct, which should be distilled off and collected.

    • Continue this stage for 2-4 hours, or until the distillation of byproducts ceases.

  • Vacuum Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-260°C while slowly applying a vacuum (less than 1 mmHg).

    • The increased temperature and vacuum help to remove residual byproducts and drive the polymerization to achieve a higher molecular weight.

    • Continue this stage for 3-6 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be recovered. Depending on its properties, it may be a solid or a viscous liquid.

    • The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

  • Characterization:

    • The structure of the polyester can be confirmed using NMR and FT-IR spectroscopy.

    • The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

    • Thermal properties (glass transition temperature, melting point, thermal stability) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

    • Mechanical properties can be evaluated by tensile testing of prepared films or molded samples.

Expected Properties of Furan-Based Polyesters (Based on FDCA-derived Polymers):

While specific data for polyesters from this compound is unavailable, we can infer potential properties from the well-studied FDCA-based polyesters.

PropertyExpected Characteristic
Thermal Stability Good thermal stability, with decomposition temperatures potentially above 300°C.[6]
Glass Transition Temp. (Tg) The Tg will be dependent on the diol used. Short-chain diols will likely result in a higher Tg.
Mechanical Properties The furan ring is expected to impart rigidity, potentially leading to high tensile strength and modulus.[4]
Barrier Properties Furan-based polyesters often exhibit excellent gas barrier properties, which could be a characteristic of these materials as well.[2]
Curing Agent for Epoxy Resins

Anhydrides are a known class of curing agents for epoxy resins, typically used in applications requiring high thermal and chemical resistance.[7][8] this compound could potentially be used to crosslink epoxy resins, with the furan moiety being incorporated into the thermoset network. This could lead to bio-based thermosets with enhanced thermal stability.[9][10]

Logical Workflow for Epoxy Curing:

Epoxy_Curing Components Components: Epoxy Resin (e.g., DGEBA) + this compound (Curing Agent) Mixing Mixing Components->Mixing Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Mixing Curing Curing (Elevated Temperature) Mixing->Curing Thermoset Furan-Containing Thermoset Curing->Thermoset Characterization Characterization: - DSC (Curing Profile, Tg) - DMA (Thermomechanical Properties) - TGA (Thermal Stability) Thermoset->Characterization

Caption: Generalized workflow for curing epoxy resins with an anhydride agent.

Experimental Protocol: Curing of an Epoxy Resin (General Procedure)

This protocol provides a general guideline. The stoichiometry and cure cycle must be optimized for the specific epoxy resin and desired properties.

Materials:

  • Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Accelerator (e.g., a tertiary amine like benzyldimethylamine)

  • Solvent for viscosity reduction (optional, e.g., acetone)

Equipment:

  • Mixing vessel

  • Stirring apparatus

  • Vacuum oven or convection oven

  • Molds for sample preparation

Procedure:

  • Formulation:

    • Determine the desired stoichiometric ratio of anhydride to epoxy. This often requires empirical optimization, but a starting point can be a 0.8:1 to 1:1 molar ratio of anhydride groups to epoxy groups.

    • The accelerator is typically added at a concentration of 0.5-2.0 parts per hundred parts of resin (phr).

  • Mixing:

    • Preheat the epoxy resin to reduce its viscosity (e.g., 60-80°C).

    • Add the this compound and the accelerator to the heated epoxy resin.

    • Mix thoroughly until a homogeneous mixture is obtained. If a solvent is used, ensure it is fully incorporated.

  • Degassing:

    • Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into preheated molds.

    • The cure schedule will depend on the reactivity of the system. A typical starting point for anhydride cures is a multi-stage process, for example:

      • 1-2 hours at 100-120°C

      • Followed by 2-4 hours at 150-180°C for post-curing to ensure full crosslinking.

  • Demolding and Characterization:

    • Allow the cured thermoset to cool to room temperature before demolding.

    • The properties of the cured material can be characterized using DSC (to determine the glass transition temperature, Tg), dynamic mechanical analysis (DMA), and TGA.

Expected Properties of Furan-Cured Epoxy Thermosets:

PropertyExpected Characteristic
Glass Transition Temp. (Tg) High Tg, indicative of a rigid network, suitable for high-temperature applications.
Thermal Stability The incorporation of the furan ring may enhance char yield and overall thermal stability.[10]
Chemical Resistance Anhydride-cured epoxies generally exhibit excellent chemical resistance.[8]
Mechanical Properties High modulus and strength are expected due to the rigid aromatic nature of the furan ring and the crosslinked network.

Conclusion

While direct experimental data for the applications of this compound in materials science is limited, its chemical structure suggests significant potential as a bio-based monomer for polyesters and a curing agent for epoxy resins. The protocols and expected properties outlined in these notes provide a foundational framework for researchers to explore the synthesis and characterization of novel furan-based materials. Further investigation is required to fully elucidate the performance of polymers and thermosets derived from this promising bio-based building block and to establish its place in the landscape of sustainable materials.

References

The Role of 2-Furancarboxylic Acid Anhydride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Furancarboxylic acid and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals. The furan ring system is a key structural motif in many active pharmaceutical ingredients (APIs), contributing to their biological activity. 2-Furancarboxylic acid anhydride, a reactive derivative of 2-furancarboxylic acid, serves as a potent acylating agent, facilitating the introduction of the 2-furoyl group into various molecular scaffolds. This application note provides detailed protocols and data for the use of 2-furancarboxylic acid anhydride in the synthesis of pharmaceuticals, with a focus on its conversion to the more commonly used 2-furoyl chloride and its subsequent application in the synthesis of the antihypertensive drug Prazosin. Additionally, a general protocol for the synthesis of furoate esters, relevant to drugs like Diloxanide furoate, is presented.

Conversion of 2-Furancarboxylic Acid Anhydride to 2-Furoyl Chloride

In many synthetic applications, the more reactive 2-furoyl chloride is preferred over the anhydride. 2-Furoyl chloride can be efficiently prepared from 2-furancarboxylic acid, which can be obtained from the hydrolysis of its anhydride. A common method for this conversion is the reaction of 2-furancarboxylic acid with thionyl chloride.

Experimental Protocol: Synthesis of 2-Furoyl Chloride

A mixture of 2-furancarboxylic acid (1 equivalent) and thionyl chloride (2.5 equivalents) is heated under reflux for 1 hour. After the reaction is complete, excess thionyl chloride is removed by distillation. The crude 2-furoyl chloride is then purified by vacuum distillation to yield the final product.[1]

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
2-Furancarboxylic Acid112.081>98%-
Thionyl Chloride118.972.5>99%-
2-Furoyl Chloride130.53->99%~79%

G 2-Furancarboxylic_Acid 2-Furancarboxylic Acid 2-Furoyl_Chloride 2-Furoyl Chloride 2-Furancarboxylic_Acid->2-Furoyl_Chloride Reflux, 1h Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-Furoyl_Chloride SO2_HCl SO₂ + HCl 2-Furoyl_Chloride->SO2_HCl

Caption: Synthesis of 2-Furoyl Chloride from 2-Furancarboxylic Acid.

Application in the Synthesis of Prazosin

Prazosin is an α1-adrenergic receptor antagonist used to treat high blood pressure. The synthesis of Prazosin involves the acylation of a piperazine intermediate with 2-furoyl chloride.

Experimental Protocol: Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline

The synthesis of the key intermediate for Prazosin involves the reaction of 2-(piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline with 2-furoyl chloride.

A mixture of 2-(piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline (1 equivalent) and 2-furoyl chloride (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) is stirred at 0-5°C. A base, such as triethylamine, is added to neutralize the HCl generated during the reaction. The reaction mixture is then stirred for 2-3 hours. The resulting product, 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline, is isolated by filtration and purified.[2][3]

Reactant/ProductMolecular Weight ( g/mol )Molar RatioSolventReaction Time (h)Yield (%)
2-(Piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline290.331THF2-3-
2-Furoyl Chloride130.531.2THF2-3-
Prazosin383.4-THF2-3~70%

G Piperazine_Intermediate 2-(Piperazin-1-yl)-4-amino- 6,7-dimethoxyquinazoline Prazosin Prazosin Piperazine_Intermediate->Prazosin THF, 0-5°C, 2-3h + Triethylamine 2-Furoyl_Chloride 2-Furoyl Chloride 2-Furoyl_Chloride->Prazosin HCl HCl Prazosin->HCl

Caption: Final step in the synthesis of Prazosin.

General Application in the Synthesis of Furoate Esters (e.g., Diloxanide Furoate)

General Protocol: Synthesis of Furoate Esters

The synthesis of furoate esters can be achieved by reacting an alcohol or a phenol with 2-furancarboxylic acid anhydride in the presence of a base catalyst such as pyridine or a solid acid catalyst.[6][7]

A mixture of the alcohol or phenol (1 equivalent), 2-furancarboxylic acid anhydride (1.1 equivalents), and a catalytic amount of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and an aqueous solution of sodium bicarbonate to remove unreacted anhydride and 2-furancarboxylic acid. The organic layer is dried and the solvent is evaporated to yield the crude furoate ester, which can be further purified by chromatography or crystallization.

Reactant/ProductMolar RatioCatalystSolventReaction Conditions
Alcohol/Phenol1Pyridine (catalytic)DichloromethaneRoom Temperature
2-Furancarboxylic Acid Anhydride1.1Pyridine (catalytic)DichloromethaneRoom Temperature
Furoate Ester----

G Alcohol_Phenol Alcohol/Phenol (R-OH) Furoate_Ester Furoate Ester (R-O-CO-Furan) Alcohol_Phenol->Furoate_Ester Pyridine (cat.) CH₂Cl₂, RT 2-Furoic_Anhydride 2-Furancarboxylic Acid Anhydride 2-Furoic_Anhydride->Furoate_Ester 2-Furoic_Acid 2-Furancarboxylic Acid Furoate_Ester->2-Furoic_Acid

Caption: General synthesis of furoate esters.

2-Furancarboxylic acid anhydride is a versatile reagent in pharmaceutical synthesis, primarily serving as a precursor to the highly reactive 2-furoyl chloride or as a direct acylating agent for the formation of esters and amides. The protocols provided herein offer a practical guide for researchers in the synthesis of pharmaceuticals containing the 2-furoyl moiety. The straightforward conversion to 2-furoyl chloride and its subsequent high-yield reactions make it a valuable tool in drug discovery and development.

References

Application Notes and Protocols: Derivatization of Alcohols and Amines with 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In drug discovery and development, derivatization is a key strategy for modifying the physicochemical and biological properties of molecules. The introduction of specific functional groups can enhance pharmacological activity, improve metabolic stability, increase solubility, and facilitate analysis.

The 2-furoyl group, derived from 2-furoic acid, is a valuable pharmacophore found in a variety of biologically active compounds. Its unique electronic and steric properties can influence ligand-receptor interactions and pharmacokinetic profiles. 2-Furoic anhydride serves as an efficient acylating agent for the introduction of the 2-furoyl moiety onto nucleophilic functional groups such as alcohols and amines, forming the corresponding esters and amides. These derivatives are of significant interest in the synthesis of novel therapeutic agents, including anti-inflammatory drugs and proteinase-activated receptor 2 (PAR2) agonists.[1][2]

These application notes provide detailed protocols for the derivatization of alcohols and amines with 2-furoic anhydride, offering a straightforward approach to generating libraries of 2-furoyl derivatives for screening and lead optimization in drug discovery programs.

Derivatization of Alcohols with 2-Furoic Anhydride

The reaction of an alcohol with 2-furoic anhydride proceeds via nucleophilic acyl substitution to yield a 2-furoate ester and 2-furoic acid as a byproduct. The reaction can be performed with or without a catalyst, and the choice of conditions may depend on the reactivity of the alcohol.

General Reaction Scheme:

Experimental Protocol: General Procedure for the Esterification of Alcohols
  • Reagents and Materials:

    • Alcohol (e.g., primary, secondary, or phenol)

    • 2-Furoic Anhydride

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine)

    • Base (optional, e.g., pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP))

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

    • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.).

    • Dissolve the alcohol in a suitable anhydrous solvent (e.g., DCM or THF).

    • Add 2-furoic anhydride (1.1 - 1.5 eq.).

    • If the alcohol is not highly reactive, a catalytic amount of a base such as DMAP (0.1 eq.) can be added, or a stoichiometric amount of a base like pyridine or TEA (1.2 eq.) can be used to neutralize the 2-furoic acid byproduct.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, heating may be required.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the 2-furoic acid.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-furoate ester.

Quantitative Data Summary for Esterification

The following table summarizes typical reaction conditions and expected yields for the derivatization of various alcohols with 2-furoic anhydride, based on general principles of acylation with acid anhydrides.

Alcohol TypeCatalyst/BaseTemperatureReaction TimeTypical Yield
Primary AlcoholNone or DMAPRoom Temp.1 - 4 hours> 90%
Secondary AlcoholDMAPRoom Temp.4 - 12 hours70 - 90%
Tertiary AlcoholDMAPReflux12 - 24 hours20 - 50%
PhenolPyridine/TEARoom Temp.2 - 6 hours> 85%

Derivatization of Amines with 2-Furoic Anhydride

The reaction of primary and secondary amines with 2-furoic anhydride readily forms 2-furoyl amides. The reaction is typically fast and high-yielding. Two equivalents of the amine are often used, with one equivalent acting as a base to neutralize the 2-furoic acid byproduct. Alternatively, one equivalent of the amine can be used with an auxiliary base.

General Reaction Scheme:

or with an auxiliary base:

Experimental Protocol: General Procedure for the Amidation of Amines
  • Reagents and Materials:

    • Amine (primary or secondary)

    • 2-Furoic Anhydride

    • Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

    • Auxiliary base (optional, e.g., TEA or pyridine)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

    • Standard workup and purification reagents

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the amine (2.0 eq.) in an anhydrous solvent. Alternatively, use the amine (1.0 eq.) and an auxiliary base (1.1 eq.).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-furoic anhydride (1.0 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data Summary for Amidation

The following table provides expected reaction parameters for the derivatization of amines with 2-furoic anhydride.

Amine TypeBaseTemperatureReaction TimeTypical Yield
Primary AmineAmine (1 eq.)0 °C to RT30 - 60 min> 95%
Secondary AmineAmine (1 eq.)0 °C to RT1 - 3 hours> 90%
AnilinePyridine or TEARoom Temp.2 - 6 hours80 - 95%

Visualizations

Reaction Workflow

Derivatization_Workflow cluster_reactants Reactant Preparation cluster_reaction Derivatization Reaction cluster_workup Workup & Purification Alcohol/Amine Alcohol/Amine Reaction_Vessel Reaction (Solvent, +/- Base) Alcohol/Amine->Reaction_Vessel 2-Furoic_Anhydride 2-Furoic_Anhydride 2-Furoic_Anhydride->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Chromatography/ Recrystallization Extraction->Purification Product 2-Furoyl Derivative Purification->Product

Caption: General workflow for the derivatization of alcohols and amines with 2-furoic anhydride.

Drug Discovery Application Workflow

Drug_Discovery_Workflow Start Scaffold Library (Alcohols & Amines) Derivatization Derivatization with 2-Furoic Anhydride Start->Derivatization Compound_Library 2-Furoyl Derivative Library Derivatization->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for generating and screening a 2-furoyl derivative library in drug discovery.

References

Application Notes and Protocols for the Synthesis of Furan-Based Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Reaction Conditions for the Polymerization of 2-Furoic Anhydride with Diols

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the direct polymerization of 2-furoic anhydride with diols is not a commonly documented or industrially significant route for polyester synthesis, 2-furoic acid serves as a crucial bio-based precursor for the production of furan-based polymers. The standard and well-established method involves the conversion of 2-furoic acid into 2,5-furandicarboxylic acid (FDCA), a more suitable monomer for polymerization. FDCA, often used as its dimethyl ester derivative (DMFDCA) for better processability, is then polymerized with various diols to produce high-performance bio-based polyesters like poly(ethylene furanoate) (PEF), a promising alternative to petroleum-based poly(ethylene terephthalate) (PET).[1][2]

The conversion of 2-furoic acid to FDCA can be achieved through several pathways, including catalytic oxidation, carboxylation with CO2, or a disproportionation reaction known as the Henkel reaction.[3][4][5] This document provides detailed protocols for the subsequent polymerization of FDCA and its derivatives with diols, which is the relevant and practical approach for researchers in this field. The primary techniques covered are melt polycondensation, solution polymerization, and enzymatic polymerization.

Logical Workflow: From 2-Furoic Acid to Furan-Based Polyesters

The overall process begins with the conversion of 2-furoic acid to the key monomer, 2,5-furandicarboxylic acid (FDCA), which is then used in polymerization reactions.

From 2-Furoic Acid to Polyester cluster_0 Monomer Synthesis cluster_1 Polymerization 2-Furoic_Acid 2-Furoic Acid FDCA 2,5-Furandicarboxylic Acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFDCA) 2-Furoic_Acid->FDCA Carboxylation / Disproportionation Polymerization_Reaction Polymerization (Melt, Solution, or Enzymatic) FDCA->Polymerization_Reaction Diols Diols (e.g., Ethylene Glycol, 1,4-Butanediol) Diols->Polymerization_Reaction Polyester Furan-Based Polyester (e.g., PEF, PBF) Polymerization_Reaction->Polyester Melt Polycondensation Workflow Start Charge Reactor: FDCA/DMFDCA, Diol, Catalyst 1 Esterification Esterification / Transesterification 180-220°C, N₂ atmosphere Remove H₂O or CH₃OH Start->Esterification 2-4 hours Add_Catalyst Add Polycondensation Catalyst 2 Esterification->Add_Catalyst Polycondensation Polycondensation 230-250°C, High Vacuum (<1 mbar) Add_Catalyst->Polycondensation 2-5 hours Extrusion Extrude and Quench Polymer Polycondensation->Extrusion End Pelletize Product Extrusion->End Enzymatic Polymerization Workflow Start Charge Reactor: DMFDCA, Diol, Solvent, Novozym 435, Molecular Sieves Reaction Polycondensation 90-110°C, N₂ atmosphere Start->Reaction 24-72 hours Isolation Cool, Dilute, and Filter (Remove Enzyme) Reaction->Isolation Precipitation Precipitate Polymer in Methanol Isolation->Precipitation Drying Collect and Dry Product Precipitation->Drying End Purified Polyester Drying->End

References

Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 2-Furoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-furandicarboxylic acid (FDCA), a pivotal bio-based platform chemical, utilizing 2-furoic acid as a precursor. While the inquiry specified 2-furoic anhydride, the current body of scientific literature predominantly focuses on 2-furoic acid as the direct starting material for FDCA synthesis. The methodologies outlined below are based on established chemical and enzymatic transformations of 2-furoic acid.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-derived monomer with significant potential to replace petroleum-based terephthalic acid in the production of various polymers, such as polyethylene furanoate (PEF). The synthesis of FDCA from readily available biomass-derived precursors like 2-furoic acid is a key area of research in green chemistry. This document details two primary routes for this conversion: carbonate-promoted C-H carboxylation and enzymatic carboxylation.

Chemical Synthesis: Carbonate-Promoted C-H Carboxylation

This method involves the direct carboxylation of 2-furoic acid using carbon dioxide in the presence of alkali carbonates. The reaction is typically carried out at elevated temperatures in a molten salt mixture.

Experimental Protocol

A detailed protocol for the scalable carboxylation of 2-furoic acid has been reported.[1] The process involves heating a mixture of an alkali furan-2-carboxylate (furoate) and an alkali carbonate under a CO2 atmosphere.

Materials:

  • 2-Furoic acid

  • Potassium carbonate (K2CO3)

  • Cesium carbonate (Cs2CO3)

  • Carbon dioxide (CO2)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Salt Mixture Preparation: A mixture of potassium furoate and cesium furoate is prepared with a high potassium content (up to a 4:1 K+:Cs+ ratio). This is mixed with alkali carbonates.

  • Carboxylation Reaction: The salt mixture is heated in a fixed-bed flow reactor under a CO2 atmosphere at temperatures ranging from 260–290 °C and a pressure of 8 bars for 40 hours.[1][2] The removal of water, a byproduct of the reaction, is crucial to prevent decomposition pathways.[1]

  • Formation of Furan-2,5-dicarboxylate: Under these conditions, the furoate is converted to furan-2,5-dicarboxylate (FDCA2−).[1]

  • Protonation and Isolation: The resulting FDCA2− salt is then dissolved in water and protonated by the addition of a strong acid, such as HCl, to precipitate the free FDCA.[1][2]

  • Purification: The precipitated FDCA can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Overall Yield of FDCA from Furfural 74%[2]
Furoic Acid Conversion 92%[2]
FDCA Yield from Furoic Acid (Lab Scale) 78%[2]
Isolated Yield of FDCA (1 mol scale) 89%[1]

Enzymatic Synthesis: HmfF-Catalyzed Carboxylation

This approach utilizes the enzyme HmfF, a prenylated flavin (prFMN) dependent UbiD family of reversible (de)carboxylases, to catalyze the carboxylation of 2-furoic acid to FDCA.[3] This method offers a green alternative under milder reaction conditions.

Experimental Protocol

The enzymatic carboxylation of 2-furoic acid can be performed using purified HmfF enzyme or whole-cell systems expressing the enzyme.[3][4]

Materials:

  • Purified HmfF enzyme or E. coli cells expressing HmfF

  • 2-Furoic acid

  • Potassium bicarbonate (KHCO3)

  • Carbon dioxide (CO2) or Nitrogen (N2) gas

  • Buffer solution

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing 50 mM 2-furoic acid and 1 M potassium bicarbonate in a suitable buffer.[3]

  • Enzyme Addition: The purified HmfF enzyme is added to the reaction mixture.

  • Incubation: The mixture is incubated at 50 °C overnight.[3] The reaction can be carried out under atmospheric pressure (N2) or elevated CO2 pressure (32 bar).[3]

  • Product Analysis: The formation of FDCA is monitored using High-Performance Liquid Chromatography (HPLC).[3]

Quantitative Data
ConditionFDCA ProducedReference
1 M KHCO3, N2 atmosphere ~2 mM[3]
1 M KHCO3, 32 bar CO2 ~2 mM[3]
No KHCO3, 32 bar CO2 ~150 µM[3]
No KHCO3, N2 atmosphere Not detectable[3]

Alternative Synthesis Routes from 2-Furoic Acid

Other notable methods for converting 2-furoic acid to FDCA include:

  • Palladium-Catalyzed Bromination-Hydroxycarbonylation: A one-pot tandem reaction that yields 57% FDCA.[5]

  • Multi-step Chemical Conversion: A four-step process involving bromination, esterification, palladium-catalyzed carbonylation, and hydrolysis, achieving a 65% total yield.[6]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow and experimental workflow for the synthesis of FDCA from 2-furoic acid.

chemical_synthesis cluster_starting Starting Material cluster_reaction Carboxylation cluster_product Final Product FuroicAcid 2-Furoic Acid SaltMixture Alkali Furoate & Alkali Carbonate Mixture FuroicAcid->SaltMixture Salt Formation Carboxylation Heating under CO2 (260-290°C, 8 bar) SaltMixture->Carboxylation FDCA_salt Furan-2,5-dicarboxylate (FDCA²⁻) Carboxylation->FDCA_salt Protonation Protonation (e.g., HCl) FDCA_salt->Protonation FDCA 2,5-Furandicarboxylic Acid (FDCA) Protonation->FDCA

Caption: Chemical synthesis of FDCA via carbonate-promoted carboxylation.

enzymatic_workflow start Start prepare_reaction Prepare Reaction Mixture: - 2-Furoic Acid (50 mM) - KHCO3 (1 M) - Buffer start->prepare_reaction add_enzyme Add HmfF Enzyme prepare_reaction->add_enzyme incubate Incubate at 50°C Overnight (under N2 or CO2) add_enzyme->incubate analyze Analyze FDCA Formation by HPLC incubate->analyze end End analyze->end

Caption: Experimental workflow for enzymatic synthesis of FDCA.

References

Application Notes and Protocols for the Production of Biodegradable Plastics Using Furan-Based Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for sustainable alternatives to petroleum-based plastics has led to significant research into bio-based polymers. Among these, furan-based polyesters, particularly poly(ethylene 2,5-furandicarboxylate) (PEF), have emerged as promising candidates due to their excellent barrier properties, thermal stability, and renewable sourcing.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of biodegradable plastics using furan-based monomers. While the prompt specifically mentioned "2-Furancarboxylic acid, anhydride," the predominant monomer discussed in scientific literature for this application is 2,5-furandicarboxylic acid (FDCA) and its derivatives, which will be the focus of these notes.[5][6][7] FDCA is a bio-based building block that can be derived from the dehydration of sugars.[5][8]

Key Monomers in Furan-Based Polyester Synthesis

The synthesis of furan-based biodegradable plastics primarily revolves around the use of 2,5-furandicarboxylic acid (FDCA) or its esterified form, dimethyl 2,5-furandicarboxylate (DMFDCA), in conjunction with various diols.[9][10][11] Another key furan-based monomer that can be utilized is 2,5-bis(hydroxymethyl)furan (BHMF).[9][10][12] These monomers can be polymerized through various methods, including melt polycondensation and enzymatic polymerization, to produce high-molecular-weight polyesters suitable for a range of applications, including food packaging.[10][11][13]

Synthesis Pathways

The production of furan-based polyesters like PEF typically involves a two-step process of esterification (or transesterification) followed by polycondensation. The overall goal is to achieve a high molecular weight polymer, which is crucial for desirable mechanical properties.[13]

Diagram of the General Synthesis Pathway for Furan-Based Polyesters

Synthesis_Pathway cluster_monomers Monomers cluster_process Polymerization Process cluster_product Product Monomer1 Dimethyl 2,5-furandicarboxylate (DMFDCA) Esterification Transesterification Monomer1->Esterification Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Esterification Oligomers Oligomers + Methanol Esterification->Oligomers Catalyst, Heat Polycondensation Polycondensation Polymer High Molecular Weight Furan-Based Polyester (e.g., PEF) Polycondensation->Polymer Oligomers->Polycondensation Vacuum, Higher Heat

Caption: General workflow for the synthesis of furan-based polyesters.

Experimental Protocols

This section details two primary methods for the synthesis of furan-based polyesters: enzymatic polymerization and melt polycondensation.

Protocol 1: Enzymatic Polymerization of Furan-Based Copolyesters

Enzymatic polymerization offers a more environmentally friendly route to synthesizing furan-based polyesters by utilizing mild reaction conditions.[10][11][14] Novozyme 435, an immobilized lipase, is a commonly used biocatalyst for this process.[9][10][11]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 2,5-bis(hydroxymethyl)furan (BHMF)

  • Aliphatic diol (e.g., 1,4-butanediol)

  • Novozyme 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (solvent)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • Monomer and Catalyst Preparation: Dry all monomers and the Novozyme 435 catalyst under vacuum prior to use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine DMFDCA, BHMF, and the aliphatic diol in the desired molar ratio. A typical feed ratio for producing copolyesters is 50% DMFDCA, 12.5% BHMF, and 37.5% aliphatic diol.[9][10]

  • Solvent and Catalyst Addition: Add diphenyl ether as the solvent and Novozyme 435 (typically 10% by weight of the monomers).

  • First Stage Polymerization: Heat the reaction mixture to 70-90°C under a gentle stream of nitrogen gas for 2-4 hours. This initial stage facilitates the formation of oligomers.

  • Second Stage Polymerization: Increase the temperature to 90-120°C and apply a vacuum to remove the condensation byproducts (e.g., methanol) and drive the polymerization towards a higher molecular weight. This stage is typically carried out for 24-48 hours.

  • Polymer Isolation and Purification: After the reaction is complete, dissolve the mixture in a suitable solvent like chloroform and precipitate the polymer by adding it to a non-solvent such as methanol.

  • Drying: Filter and dry the resulting polymer under vacuum at 40-60°C until a constant weight is achieved.

Diagram of the Enzymatic Polymerization Workflow

Enzymatic_Polymerization Start Combine Monomers, Solvent, and Novozyme 435 Stage1 First Stage Polymerization (70-90°C, N₂) Start->Stage1 Stage2 Second Stage Polymerization (90-120°C, Vacuum) Stage1->Stage2 Isolation Dissolve in Chloroform and Precipitate in Methanol Stage2->Isolation Drying Filter and Dry Polymer Under Vacuum Isolation->Drying End Furan-Based Copolyester Drying->End

Caption: Workflow for enzymatic polymerization of furan-based copolyesters.

Protocol 2: Melt Polycondensation for High Molecular Weight PEF

Melt polycondensation is a common industrial method for producing high molecular weight polyesters like PEF, which is essential for applications such as beverage bottles.[13]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM) (optional co-monomer)

  • Titanium(IV) isopropoxide or another suitable catalyst

  • High-temperature, high-vacuum polymerization reactor

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with DMFDCA and a molar excess of the diol(s) (e.g., a 1:2.2 molar ratio of DMFDCA to total diols).

    • Add the catalyst (e.g., 200-400 ppm).

    • Heat the mixture to 160-200°C under a nitrogen atmosphere. Methanol will be distilled off as the reaction proceeds. This stage is complete when the distillation of methanol ceases.

  • Polycondensation:

    • Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mbar.

    • Maintain these conditions for 2-4 hours to facilitate the removal of excess diol and increase the polymer's molecular weight. The reaction is monitored by the increase in melt viscosity.

  • Solid-State Polymerization (SSP) (Optional):

    • For applications requiring very high molecular weight, the polymer from the melt polycondensation can be subjected to SSP.

    • The amorphous polymer is first crystallized by heating it above its glass transition temperature.

    • The crystallized polymer chips are then heated to a temperature between the glass transition and melting temperatures (e.g., 180-200°C) under a vacuum or an inert gas flow for an extended period (e.g., 24-72 hours). This process further increases the molecular weight.[13]

Data Presentation

The properties of furan-based polyesters can be tailored by the choice of monomers and polymerization conditions. The following tables summarize key quantitative data for PEF and related copolyesters.

Table 1: Thermal and Mechanical Properties of PEF in Comparison to PET

PropertyPoly(ethylene 2,5-furandicarboxylate) (PEF)Poly(ethylene terephthalate) (PET)
Glass Transition Temperature (Tg)~75-85°C[2][8]~70-80°C
Melting Temperature (Tm)~210-220°C[2][8]~250-260°C
Tensile ModulusHigher than PET[1]-
Tensile StrengthHigher than PET[4]-

Table 2: Barrier Properties of PEF Compared to PET

Gas Barrier PropertyPEF vs. PET
Oxygen (O₂) Barrier~10 times better than PET[4]
Carbon Dioxide (CO₂) Barrier~19 times better than PET
Water Vapor (H₂O) Barrier~2 times better than PET[4]

Table 3: Molecular Weight of Furan-Based Copolyesters from Enzymatic Synthesis

Co-monomer (Aliphatic Diol)Number of Methylene Units (n)Weight Average Molecular Weight (Mw) ( kg/mol )
1,4-Butanediol4Up to 35[10][11]
1,6-Hexanediol6Variable
1,8-Octanediol8Variable
1,10-Decanediol10Variable
1,12-Dodecanediol12Variable
Note: The molecular weight is highly dependent on the specific reaction conditions and monomer feed ratios.[9][10]

Conclusion

Furan-based polyesters, particularly PEF, represent a significant advancement in the field of biodegradable and bio-based plastics.[7] Their synthesis, achievable through both enzymatic and conventional melt polymerization techniques, allows for the production of materials with properties that are not only comparable but in some aspects, such as barrier performance, superior to traditional petroleum-based plastics like PET.[4] The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of these sustainable polymers in various applications. Further research and development in process optimization and scaling are crucial for the widespread adoption of furan-based plastics.

References

Troubleshooting & Optimization

Technical Support Center: Acylation Reactions with 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acylation reactions involving 2-furoic anhydride. The information is designed to help improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Friedel-Crafts acylation reaction with 2-furoic anhydride?

Low yields in Friedel-Crafts acylation with 2-furoic anhydride are common and can be attributed to several factors. The furan ring is sensitive to the strong Lewis acids (e.g., AlCl₃) typically used in these reactions, which can lead to polymerization and degradation of the starting material.[1] Additionally, common issues in Friedel-Crafts reactions, such as catalyst deactivation by moisture, suboptimal reaction temperatures, and poor reagent purity, can also contribute to low yields.

Q2: What are the most common side products in acylation reactions with 2-furoic anhydride?

The primary byproduct of an acylation reaction using an anhydride is the corresponding carboxylic acid, in this case, 2-furoic acid. This is formed from the part of the anhydride that is not incorporated into the product. Other significant side products can arise from the degradation or polymerization of the furan ring, especially under harsh acidic conditions. In some cases, Diels-Alder reactions involving the furan ring can also occur, leading to undesired adducts.[2]

Q3: Are there alternative catalysts to strong Lewis acids like AlCl₃ for acylating with 2-furoic anhydride?

Yes, due to the sensitivity of the furan ring, milder catalysts are often more effective. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used alternative.[1] Other promising options include heterogeneous catalysts like zeolites and heteropolyacids (e.g., aluminum dodecatungstophosphate), which can offer higher selectivity and easier workup. For a greener and often higher-yielding approach, solvent-free mechanochemical methods have also been successfully employed.[1][3]

Q4: Can I use 2-furoic acid directly for acylation instead of the anhydride?

While less common for standard Friedel-Crafts reactions, direct acylation with carboxylic acids is possible using specific catalytic systems. One such method involves the use of a heterogeneous catalyst couple, AlPW₁₂O₄₀ / Mg(OH)₂, which has been shown to facilitate the direct reaction between furan and various free carboxylic acids in good to excellent yields.

Q5: How can I minimize polymerization of my furan-containing substrate?

To minimize polymerization, it is crucial to use milder reaction conditions. This includes employing less aggressive Lewis acids, as mentioned above, and carefully controlling the reaction temperature. Running the reaction at lower temperatures can help to reduce the rate of polymerization and other side reactions. Additionally, ensuring a homogenous reaction mixture and controlled, slow addition of reagents can prevent localized areas of high catalyst concentration that might promote polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Harsh Reaction Conditions: Strong Lewis acids (e.g., AlCl₃) are degrading the furan ring.Switch to a milder Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or consider a heterogeneous catalyst like a zeolite or a heteropolyacid.[1]
Catalyst Inactivity: The Lewis acid catalyst has been deactivated by moisture.Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle hygroscopic catalysts under an inert atmosphere.
Suboptimal Temperature: The reaction temperature is either too low to overcome the activation energy or too high, leading to decomposition.Experiment with a range of temperatures. Start at a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress by TLC.
Formation of Tarry, Insoluble Material Polymerization of Furan: The acidic conditions are causing the furan ring to polymerize.Use milder catalysts and lower reaction temperatures. Consider a solvent-free mechanochemical approach, which can reduce polymerization.[1][3]
Difficult Product Isolation Complex Formation: The ketone product may form a stable complex with the Lewis acid catalyst.During the workup, ensure the reaction mixture is quenched with ice-cold dilute acid and stirred until all solids have dissolved to break up the complex.
Inconsistent Results Reagent Purity: Impurities in the 2-furoic anhydride or the substrate are interfering with the reaction.Use freshly purified reagents. 2-Furoic anhydride can be sensitive to storage conditions.

Data Summary

While specific quantitative data for a wide range of acylation reactions with 2-furoic anhydride is not extensively compiled in single sources, the following table summarizes the qualitative outcomes and key conditions for different catalytic approaches.

Catalytic System Typical Substrates Reported Yield Key Advantages Reference
Strong Lewis Acids (e.g., AlCl₃) Arenes, HeterocyclesOften low to moderate; prone to failureWell-established method for robust substrates[1]
Milder Lewis Acids (e.g., BF₃·OEt₂) Furans, sensitive aromaticsGoodReduced substrate degradation[1]
Heteropolyacids (e.g., AlPW₁₂O₄₀) Furans, aromaticsGood to ExcellentHeterogeneous, reusable, milder conditions
Mechanochemistry (Ball Milling) Aromatic hydrocarbons, anhydridesHigh (e.g., 79% with phthalic anhydride)Solvent-free, environmentally friendly, can improve yields for sensitive substrates[1][3]

Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation using a Milder Lewis Acid

This protocol is a general guideline and should be optimized for the specific substrate.

Materials:

  • Substrate (e.g., an activated aromatic or heterocyclic compound)

  • 2-Furoic Anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Ice-cold dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the substrate (1 equivalent) and the anhydrous solvent under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2-furoic anhydride (1.1 equivalents) in the anhydrous solvent and add it to the dropping funnel.

  • Slowly add the 2-furoic anhydride solution to the reaction mixture.

  • Add boron trifluoride etherate (1.1 - 1.5 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mechanochemical Friedel-Crafts Acylation

This solvent-free protocol is adapted from procedures for acylating aromatic hydrocarbons.[1][3]

Materials:

  • Substrate (e.g., a solid aromatic hydrocarbon)

  • 2-Furoic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃) - Note: While AlCl₃ is a strong Lewis acid, mechanochemical conditions can sometimes allow its use with sensitive substrates where solution-phase reactions fail.

  • Ball mill with stainless steel jars and balls

  • Dilute HCl

  • Appropriate solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a stainless steel ball milling jar, add the substrate (1 equivalent), 2-furoic anhydride (1 equivalent), and anhydrous AlCl₃ (2.5 equivalents).

  • Add a stainless steel ball to the jar.

  • Mill the mixture at room temperature for 1-2 hours at a suitable frequency (e.g., 30 Hz).

  • After milling, carefully open the jar and suspend the solid mixture in water.

  • Adjust the pH with concentrated HCl to break down the catalyst-product complex.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield with 2-Furoic Anhydride check_conditions Review Reaction Conditions start->check_conditions check_catalyst Is a strong Lewis Acid (e.g., AlCl3) used? check_conditions->check_catalyst mild_catalyst Switch to milder catalyst (BF3·OEt2, Zeolite) check_catalyst->mild_catalyst Yes check_temp Is reaction temperature optimized? check_catalyst->check_temp No end Improved Yield mild_catalyst->end optimize_temp Test temperature gradient (0°C to RT) check_temp->optimize_temp No check_moisture Are anhydrous conditions ensured? check_temp->check_moisture Yes optimize_temp->end dry_reagents Use flame-dried glassware and anhydrous reagents check_moisture->dry_reagents No polymerization Observe for tar/polymer formation check_moisture->polymerization Yes dry_reagents->end lower_temp Lower reaction temperature polymerization->lower_temp mechanochem Consider mechanochemical synthesis polymerization->mechanochem lower_temp->end mechanochem->end

Caption: Troubleshooting workflow for low-yield acylation reactions.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup anhydride 2-Furoic Anhydride complex Anhydride-LA Complex anhydride->complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->complex acylium Acylium Ion + Furoate-LA complex->acylium Cleavage sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex aromatic Aromatic Substrate aromatic->sigma_complex Nucleophilic Attack product_complex Product-LA Complex sigma_complex->product_complex Deprotonation final_product Final Acylated Product product_complex->final_product Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

References

Technical Support Center: 2-Furancarboxylic Acid, Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Furancarboxylic acid, anhydride (also known as 2-furoic anhydride).

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of Desired Acylated Product and Presence of 2-Furancarboxylic Acid

  • Question: My acylation reaction with this compound is resulting in a low yield of the desired product, and I am isolating a significant amount of 2-Furancarboxylic acid. What is happening and how can I fix it?

  • Answer: This is a classic sign of hydrolysis of the anhydride. This compound is highly reactive towards nucleophiles, including water.[1] Trace amounts of moisture in your reactants, solvents, or reaction atmosphere can convert the anhydride back to two equivalents of the carboxylic acid.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or anhydrous grade solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Check Reactant Purity: Ensure your starting materials, especially the nucleophile, are free from water.

    • Solvent Choice: Use a non-protic solvent that is less likely to participate in hydrolysis.

    • Temperature Control: While not directly causing hydrolysis, elevated temperatures can sometimes accelerate this side reaction if moisture is present.

Issue 2: Gas Evolution and Unexpected Formation of Furan Byproduct

  • Question: During a high-temperature reaction involving this compound, I observed gas evolution and detected furan as a byproduct. What is the cause and how can I prevent it?

  • Answer: You are likely observing thermal decarboxylation . The parent compound, 2-furoic acid, is known to undergo decarboxylation to form furan at elevated temperatures, typically starting around 140-160°C.[2] The anhydride can also be susceptible to this decomposition pathway, especially at temperatures exceeding 200°C.

    Troubleshooting Steps:

    • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most effective way to prevent decarboxylation.

    • Use of Catalysts: Investigate if a catalyst can facilitate your desired reaction at a lower temperature, thus avoiding the threshold for decarboxylation.

    • Limit Reaction Time: Prolonged heating, even at moderate temperatures, can lead to increased decarboxylation. Optimize your reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Issue 3: Formation of Colored, Polymeric, or Insoluble Byproducts, Especially in Acidic Conditions

  • Question: When I use this compound in the presence of a strong acid catalyst, I get a dark-colored, intractable material. What is this and how can I avoid it?

  • Answer: This is indicative of furan ring opening , which can lead to polymerization. The furan ring is sensitive to strong acids and can be opened, leading to highly reactive intermediates that polymerize into deeply colored, often insoluble materials.[3][4] This is a common issue in the polymerization of furan-containing compounds.

    Troubleshooting Steps:

    • Use Milder Acid Catalysts: If an acid catalyst is necessary, switch from strong Brønsted or Lewis acids to milder alternatives.

    • Control Catalyst Loading: Use the minimum effective amount of the acid catalyst.

    • Temperature Management: Furan ring opening can be exacerbated by high temperatures. Maintain the lowest possible reaction temperature.

    • Protect the Furan Ring: In some synthetic strategies, it may be necessary to perform a reaction that temporarily protects the furan ring, such as a Diels-Alder reaction, to prevent its decomposition under harsh conditions.

Issue 4: Multiple Acylation Products in Friedel-Crafts Reactions

  • Question: In my Friedel-Crafts acylation of an activated aromatic compound with this compound, I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity for the mono-acylated product?

  • Answer: This issue is known as polysubstitution and is a common challenge in Friedel-Crafts reactions, especially with highly reactive aromatic substrates. The initial acylation product can sometimes be more reactive than the starting material, leading to a second acylation.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric excess of the aromatic substrate relative to the anhydride. This increases the statistical probability of the anhydride reacting with the starting material rather than the mono-acylated product.

    • Reverse Addition: Add the anhydride slowly to the mixture of the aromatic substrate and the Lewis acid catalyst. This maintains a low concentration of the acylating agent throughout the reaction.

    • Choice of Catalyst: The strength and amount of the Lewis acid catalyst can influence the reaction rate and selectivity. Experiment with different Lewis acids and optimize the catalyst loading.

    • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second acylation reaction.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary reactive sites of this compound?

    • A1: The primary reactive sites are the two electrophilic carbonyl carbons of the anhydride group, which are susceptible to nucleophilic acyl substitution.[1] The furan ring itself can also undergo electrophilic substitution, though the electron-withdrawing nature of the anhydride group deactivates it to some extent.

  • Q2: How does the reactivity of this compound compare to other common anhydrides like acetic anhydride or maleic anhydride?

    • A2: Its reactivity is generally considered to be higher than simple aliphatic anhydrides like acetic anhydride due to the electron-withdrawing nature of the furan ring. However, it is typically less reactive as a dienophile in Diels-Alder reactions compared to maleic anhydride, where the double bond is activated by two adjacent carbonyl groups.

  • Q3: What are the optimal storage conditions for this compound to prevent degradation?

    • A3: It should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis. Storage under an inert atmosphere is recommended for long-term stability.

  • Q4: Can this compound be used in aqueous media?

    • A4: Due to its rapid hydrolysis to 2-Furancarboxylic acid, its use in aqueous media is generally not feasible for acylation reactions.

Quantitative Data on Side Reactions

Quantitative data on the yields of specific side products are often dependent on the precise reaction conditions. The following table summarizes available information and general trends.

Side ReactionCommon ConditionsPotential Side Product(s)Typical YieldNotes
Hydrolysis Presence of water, acidic or basic catalysis2-Furancarboxylic acidCan be quantitativeHighly sensitive to moisture. Rigorous anhydrous techniques are necessary to minimize this.
Decarboxylation High temperatures (>140-160°C)Furan, Carbon DioxideIncreases with temperatureThe decomposition temperature of the parent acid is around 231°C.[1]
Furan Ring Opening Strong acidic conditions, high temperaturesOligomeric/Polymeric materials, dicarbonyl compoundsVariable, can be significantLeads to discoloration and insoluble byproducts. The presence of water can influence the formation of different ring-opened structures (esters vs. ketones).[3]
Polysubstitution Friedel-Crafts conditions with activated aromaticsDi-acylated aromatic compoundsHighly variableDependent on substrate reactivity, stoichiometry, and reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in an Esterification Reaction

This protocol describes a general procedure for the esterification of an alcohol with this compound, with an emphasis on preventing hydrolysis.

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Reagents:

    • Alcohol (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous pyridine (as solvent and catalyst)

    • Anhydrous dichloromethane (DCM) as co-solvent (optional)

  • Procedure: a. Under an inert atmosphere (N₂ or Ar), dissolve the alcohol in anhydrous pyridine. b. Slowly add the this compound to the solution at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction by the slow addition of cold, saturated aqueous sodium bicarbonate solution. e. Extract the product with DCM, wash the organic layer with 1M HCl, water, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Protocol 2: A Representative Friedel-Crafts Acylation with Minimized Polysubstitution

This protocol outlines a general method for the mono-acylation of a reactive aromatic compound (e.g., anisole).

  • Preparation: Dry all glassware as described in Protocol 1.

  • Reagents:

    • Anisole (3.0 eq, freshly distilled)

    • This compound (1.0 eq)

    • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

    • Anhydrous DCM

  • Procedure: a. Under an inert atmosphere, suspend AlCl₃ in anhydrous DCM and cool to 0°C. b. In a separate flask, dissolve the anisole and this compound in anhydrous DCM. c. Slowly add the solution from step 3b to the AlCl₃ suspension at 0°C over 30 minutes. d. Stir the reaction at 0°C for 1-2 hours, monitoring by TLC. e. Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. h. Dry over anhydrous sodium sulfate, filter, and concentrate. i. Purify by column chromatography or recrystallization.

Visualizations

Hydrolysis_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction anhydride 2-Furancarboxylic acid, anhydride product Desired Acylated Product anhydride->product Reaction with Nucleophile acid 2-Furancarboxylic acid (Side Product) anhydride->acid Hydrolysis water H₂O (Moisture) water->acid nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->product

Caption: Hydrolysis as a competing side reaction to the desired acylation.

Thermal_Decarboxylation anhydride This compound furan Furan anhydride->furan Decarboxylation co2 2 CO₂ anhydride->co2 Decarboxylation heat High Temperature (>140°C) heat->anhydride Furan_Ring_Opening anhydride This compound ring_opened Reactive Intermediates (Dicarbonyl Species) anhydride->ring_opened Ring Opening acid_catalyst Strong Acid (e.g., H₂SO₄, AlCl₃) acid_catalyst->anhydride polymers Insoluble Polymeric Byproducts ring_opened->polymers Polymerization

References

how to prevent hydrolysis of 2-furoic anhydride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to mitigate the hydrolysis of 2-furoic anhydride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-furoic anhydride hydrolysis and why is it a significant issue?

A1: 2-furoic anhydride is a highly reactive molecule used in various chemical syntheses. However, it readily reacts with water in a process called hydrolysis.[1] This reaction breaks down the anhydride into two molecules of 2-furoic acid.[1][2] This is a detrimental side reaction because it consumes the starting material, lowers the yield of the desired product, and introduces an impurity (2-furoic acid) that can complicate the purification process.[1] The electron-withdrawing nature of the furan ring enhances the reactivity of the anhydride's carbonyl groups, making them particularly susceptible to attack by nucleophiles like water.[2]

Q2: What are the primary sources of water that can cause unwanted hydrolysis?

A2: Water contamination can originate from several sources in a typical lab environment. The most common culprits include:

  • Atmospheric Moisture: Ambient humidity in the air can be sufficient to hydrolyze the anhydride, especially if the reaction is run in an open or poorly sealed vessel.[3]

  • Wet Solvents: Using solvents that have not been properly dried will introduce water directly into the reaction mixture.

  • Contaminated Reagents: Other reagents, such as the nucleophile (e.g., an alcohol or amine) or bases, may contain residual water.

  • Improperly Dried Glassware: Moisture adsorbed onto the surface of flasks, condensers, and other equipment can be a significant source of water.

Q3: What immediate steps can I take to prevent the hydrolysis of 2-furoic anhydride?

A3: The most effective strategy is to maintain a strictly anhydrous ("dry") environment throughout the entire experimental setup and procedure.[1] Key preventative measures include:

  • Inert Atmosphere: Always run reactions under a dry, inert atmosphere, such as nitrogen or argon gas. This displaces the moisture-containing air from the reaction vessel.[3]

  • Anhydrous Solvents: Use commercially available anhydrous solvents or ensure your solvents are thoroughly dried using appropriate methods, such as passing them through activated alumina or distillation from a drying agent.

  • Dry Reagents: Use reagents that are known to be anhydrous. If necessary, dry liquid reagents with desiccants like molecular sieves.

  • Flame- or Oven-Dried Glassware: Before setting up the reaction, thoroughly dry all glassware in an oven (typically >100°C) or by flame-drying under a vacuum and allow it to cool under an inert atmosphere.[3]

  • Proper Reagent Transfer: Use dry syringes or cannulas for transferring all liquid reagents to prevent the introduction of atmospheric moisture.[3]

Q4: Are there specific solvents, bases, or catalysts that can help minimize hydrolysis?

A4: Yes, the choice of reagents can significantly influence the outcome of the reaction.

  • Solvents: Always use aprotic solvents, as protic solvents (like water and alcohols) will react with the anhydride.[3] Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are common choices.

  • Bases: If the reaction requires a base, use an anhydrous organic base like triethylamine (TEA) or pyridine.[1][3] These bases can scavenge acidic byproducts without introducing water. Avoid aqueous inorganic bases (e.g., aqueous NaOH).[3]

  • Catalysts: For reactions with weak nucleophiles, where the desired reaction is slow, hydrolysis can become a more significant competing reaction. Adding a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the primary acylation reaction, allowing it to outcompete the slower hydrolysis.[3]

Troubleshooting Guide

Problem: My reaction yield is low, and analysis (TLC, NMR, LC-MS) confirms the presence of a significant amount of 2-furoic acid as a byproduct.

Possible Cause Recommended Solution
Moisture Contamination The presence of 2-furoic acid is a direct indicator of hydrolysis. A thorough review of the anhydrous technique is necessary.
Insufficient Base In reactions that generate acid (e.g., acylation of an amine), the acid can protonate the nucleophile, rendering it unreactive. This slows the desired reaction, giving the background hydrolysis more time to occur. Ensure at least one equivalent of an anhydrous base (e.g., TEA, pyridine) is present.[3]
Poor Nucleophile If the nucleophile is weak (e.g., a hindered alcohol), the acylation reaction may be too slow, allowing hydrolysis to consume the anhydride. Consider adding a catalyst like DMAP or gently heating the reaction to increase the rate of the desired reaction.[3]

Data Presentation

The following table summarizes the impact of various experimental parameters on the prevention of 2-furoic anhydride hydrolysis.

ParameterRecommended ConditionRationale for Preventing Hydrolysis
Atmosphere Inert Gas (Nitrogen, Argon)Displaces atmospheric moisture, a key reactant for hydrolysis.[3]
Solvent Anhydrous Aprotic (e.g., DCM, THF)Protic solvents are reactive and will participate in hydrolysis.[3]
Base Anhydrous Organic (e.g., TEA, Pyridine)Scavenges acid byproducts without introducing water.[3]
Glassware Flame- or Oven-DriedRemoves adsorbed surface moisture before the reaction begins.
Catalyst DMAP (for slow reactions)Accelerates the desired acylation, making it kinetically favored over the competing hydrolysis reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Acylation of an Alcohol using 2-Furoic Anhydride

This protocol provides a standard method for reacting 2-furoic anhydride with an alcohol under conditions designed to minimize hydrolysis.

Materials:

  • Alcohol (substrate)

  • 2-Furoic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP, optional catalyst)

  • Round-bottom flask, magnetic stir bar, septa, syringes, needles

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under a vacuum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: Under the inert atmosphere, dissolve the alcohol (1.0 eq), anhydrous TEA (1.2 eq), and DMAP (0.1 eq, if used) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate, dry flask, dissolve the 2-furoic anhydride (1.1 eq) in anhydrous DCM.

  • Reaction: Using a dry syringe, slowly add the 2-furoic anhydride solution to the stirring alcohol solution at 0°C over 15-20 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

G start Problem: Low Yield & Presence of 2-Furoic Acid q1 Was the reaction performed under an inert atmosphere? start->q1 cause1 Cause: Atmospheric Moisture Contamination q1->cause1 No q2 Were solvents and reagents certified anhydrous? q1->q2 Yes solution1 Solution: Use N2 or Ar gas line. Ensure all joints are well-sealed. cause1->solution1 end_note Review General Best Practices: - Reagent purity - Stoichiometry - Temperature control solution1->end_note cause2 Cause: Water in Solvents/Reagents q2->cause2 No q3 Was all glassware flame- or oven-dried? q2->q3 Yes solution2 Solution: Use new anhydrous solvents. Dry reagents with molecular sieves. cause2->solution2 solution2->end_note cause3 Cause: Adsorbed water on glassware surfaces q3->cause3 No q3->end_note Yes solution3 Solution: Implement rigorous drying protocol for all glassware before use. cause3->solution3 solution3->end_note

Caption: Troubleshooting workflow for identifying sources of moisture contamination.

G cluster_environment Reaction Environment cluster_reagents Reagents & Solvents cluster_kinetics Kinetics atm Inert Atmosphere (N2 / Ar) success Successful Acylation (Hydrolysis Minimized) atm->success glass Dry Glassware glass->success solvents Anhydrous Aprotic Solvents solvents->success bases Anhydrous Organic Bases bases->success catalyst Catalyst (DMAP) for Slow Reactions catalyst->success

Caption: Core principles for preventing the hydrolysis of 2-furoic anhydride.

G cluster_desired Desired Pathway cluster_competing Competing Hydrolysis anhydride 2-Furoic Anhydride product Desired Acylated Product anhydride->product + Nucleophile hydrolysis_product 2-Furoic Acid (Byproduct) anhydride->hydrolysis_product + H2O nucleophile Nucleophile (e.g., R-OH, R-NH2) water Water (H2O) (Contaminant)

Caption: The desired acylation reaction competes with the unwanted hydrolysis pathway.

References

Technical Support Center: Purification of 2-Furancarboxylic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-furancarboxylic acid and its anhydride.

Purification of Crude 2-Furancarboxylic Acid

2-Furancarboxylic acid, also known as 2-furoic acid, is a common reagent and building block in organic synthesis. Its purity is crucial for successful downstream applications. This section addresses common issues encountered during its purification.

Troubleshooting Guide: 2-Furancarboxylic Acid Purification
Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent has a high solubility for 2-furancarboxylic acid even at low temperatures.Select a solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent selection table below. Ensure the cooling process is slow to allow for maximum crystal formation.
The volume of solvent used was too large, preventing the solution from becoming saturated upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a slight excess of hot solvent.
Colored Crystals Presence of colored impurities or tarry by-products from the synthesis.[1]Add activated charcoal (decolorizing carbon) to the hot solution before filtration.[1] Typically, 1-2% w/w of charcoal relative to the crude acid is sufficient.
Oily Precipitate Instead of Crystals The presence of impurities that lower the melting point of the mixture.Try a different recrystallization solvent or a solvent pair. Perform a pre-purification step like a wash with a non-polar solvent to remove greasy impurities.
Co-precipitation of Salts If synthesized via oxidation in the presence of a base followed by acidification, inorganic salts like sodium hydrogen sulfate may co-precipitate.[1]Ensure complete dissolution in a suitable solvent (like hot water) and allow for slow cooling. The solubility difference between the acid and the salt should allow for fractional crystallization. Washing the crude acid with a small amount of cold water before recrystallization can also help.
Product Darkens on Standing The product may be unstable and prone to degradation, especially if impurities are present.[1]Store the purified acid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs): 2-Furancarboxylic Acid Purification

Q1: What are the most common methods for purifying crude 2-furancarboxylic acid?

A1: The most common and effective methods for purifying crude 2-furancarboxylic acid are recrystallization, sublimation, and distillation under reduced pressure.[1][2]

Q2: Which solvents are suitable for the recrystallization of 2-furancarboxylic acid?

A2: Water, carbon tetrachloride, and chloroform are commonly used solvents for recrystallization.[1][2] The choice of solvent depends on the nature of the impurities. A solvent in which the acid is highly soluble when hot and poorly soluble when cold is ideal.

Q3: What are the typical conditions for the sublimation of 2-furancarboxylic acid?

A3: 2-Furancarboxylic acid can be purified by sublimation at a temperature of 130-140°C under a reduced pressure of 6.65-8 kPa.[2]

Q4: What are the common impurities found in crude 2-furancarboxylic acid?

A4: Common impurities include residual starting materials from its synthesis (e.g., furfural), by-products such as furfuryl alcohol from Cannizzaro reactions, tarry polymerization products, and inorganic salts like sodium hydrogen sulfate if prepared by oxidation in alkaline media.[1][3]

Q5: How can I assess the purity of my 2-furancarboxylic acid?

A5: The purity can be assessed by its melting point (pure 2-furancarboxylic acid melts at 133-134°C), and through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization (e.g., silylation), and spectroscopic methods (¹H NMR, ¹³C NMR).[4][5]

Data Presentation: Purification of 2-Furancarboxylic Acid

Table 1: Solubility of 2-Furancarboxylic Acid in Various Solvents

SolventSolubility at 15°C (g/L)Solubility in Boiling SolventNotes
Water37.1[6]1g in 4mL of boiling water[2]Good for removing water-insoluble impurities.
Carbon Tetrachloride-SolubleEffective for removing polar impurities.[1]
Chloroform-SolubleAn alternative to carbon tetrachloride.[2]
EthanolHighly solubleHighly solubleGenerally not ideal for recrystallization due to high solubility at low temperatures, but can be used in solvent-antisolvent systems.
Diethyl EtherHighly solubleHighly solubleSimilar to ethanol, high solubility at room temperature.
DMSO≥ 100 mg/mL (as a stock solution)[7]-Useful for preparing stock solutions for analysis.

Table 2: Comparison of Purification Methods for 2-Furancarboxylic Acid

MethodTypical YieldPurity AchievedAdvantagesDisadvantages
Recrystallization (from water) 60-63% (crude from synthesis)[1]93-95% (may require decolorizing carbon)[1]Effective for removing colored and tarry impurities.Can have significant product loss in the mother liquor.[1]
Recrystallization (from CCl₄) -High, correct melting point observed.[1]Good for removing polar impurities.Carbon tetrachloride is a hazardous solvent.
Sublimation HighVery highYields a very pure product.Requires specialized equipment; not suitable for large quantities.
Distillation (reduced pressure) 75-85% of crude acid[1]Pure white product obtained.[1]Effective for removing non-volatile impurities.Requires heating, which can cause some degradation.

Purification of Crude 2-Furancarboxylic Anhydride

2-Furancarboxylic anhydride is a reactive compound primarily used as an acylating agent. Its purification is often challenging due to its susceptibility to hydrolysis.

Troubleshooting Guide: 2-Furancarboxylic Anhydride Purification
Issue Potential Cause Recommended Solution
Low Yield of Anhydride Incomplete dehydration of 2-furancarboxylic acid.Ensure the dehydrating agent (e.g., acetic anhydride) is used in sufficient excess and that the reaction goes to completion.[8]
Hydrolysis of the anhydride during workup or purification.All workup and purification steps must be conducted under strictly anhydrous conditions. Use dry solvents and glassware.
Product is Contaminated with 2-Furancarboxylic Acid Incomplete reaction or hydrolysis of the product.Repeat the dehydration step with fresh reagents. Purify the crude anhydride by distillation under high vacuum to separate it from the less volatile carboxylic acid.
Product is an Oil or Gummy Solid Presence of unreacted starting materials or by-products.Purify by vacuum distillation. If distillation is not feasible, try washing the crude product with a cold, dry, non-polar solvent to induce crystallization and remove soluble impurities.
Product Decomposes Upon Standing The anhydride is inherently unstable, especially in the presence of moisture.Store the purified anhydride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature.
Frequently Asked Questions (FAQs): 2-Furancarboxylic Anhydride Purification

Q1: How is 2-furancarboxylic anhydride typically synthesized and purified?

A1: It is most commonly synthesized by the dehydration of 2-furancarboxylic acid, often using a dehydrating agent like acetic anhydride.[8] Purification is typically achieved by vacuum distillation.

Q2: What is the main challenge in handling and purifying 2-furancarboxylic anhydride?

A2: The primary challenge is its high reactivity towards water, leading to hydrolysis back to 2-furancarboxylic acid.[8] Therefore, all manipulations must be performed in a moisture-free environment.

Q3: How can I minimize hydrolysis during the purification of 2-furancarboxylic anhydride?

A3: Use oven-dried glassware, anhydrous solvents, and work under an inert atmosphere. Avoid exposure to atmospheric moisture. When performing extractions, use anhydrous salts (e.g., MgSO₄, Na₂SO₄) to dry the organic layers thoroughly.

Q4: What are the best storage conditions for 2-furancarboxylic anhydride?

A4: To ensure its stability, 2-furancarboxylic anhydride should be stored in a sealed container, under an inert atmosphere, and in a refrigerator or freezer to minimize degradation.

Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 2-Furancarboxylic Acid from Water
  • Dissolution: In a fume hood, place the crude 2-furancarboxylic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the acid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_acid Crude 2-Furancarboxylic Acid add_water Add Hot Water crude_acid->add_water dissolved_solution Hot, Saturated Solution add_water->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities clear_filtrate Clear Filtrate hot_filtration->clear_filtrate cool_solution Slow Cooling clear_filtrate->cool_solution crystals Pure Crystals cool_solution->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor vacuum_filtration->mother_liquor dried_product Dried Pure Product vacuum_filtration->dried_product

Fig 1. Workflow for the recrystallization of 2-furancarboxylic acid.
Protocol 2: Synthesis and Purification of 2-Furancarboxylic Anhydride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 2-furancarboxylic acid to the flask.

  • Dehydration: Add an excess of acetic anhydride (e.g., 2-3 equivalents). Heat the mixture to reflux for several hours.

  • Removal of Volatiles: After the reaction is complete, allow the mixture to cool. Remove the excess acetic anhydride and the acetic acid by-product by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: Purify the remaining crude 2-furancarboxylic anhydride by vacuum distillation. Collect the fraction that distills at the correct boiling point and pressure.

  • Storage: Store the purified anhydride in a tightly sealed container under an inert atmosphere in a refrigerator.

Anhydride_Synthesis_Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start_acid 2-Furancarboxylic Acid add_anhydride Add Acetic Anhydride & Reflux start_acid->add_anhydride reaction_mixture Crude Reaction Mixture add_anhydride->reaction_mixture distill_volatiles Distill off Acetic Anhydride & Acetic Acid reaction_mixture->distill_volatiles crude_product Crude Anhydride distill_volatiles->crude_product vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation pure_anhydride Pure 2-Furancarboxylic Anhydride vacuum_distillation->pure_anhydride

Fig 2. Workflow for the synthesis and purification of 2-furancarboxylic anhydride.

References

troubleshooting low conversion rates in 2-furoic anhydride polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the polymerization of 2-furoic anhydride and related furan-based monomers.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my 2-furoic anhydride polymerization. What are the primary factors to investigate?

Low conversion is a common issue that can typically be traced back to one of three areas: monomer purity, initiator/catalyst activity, or reaction conditions.

  • Monomer Purity: 2-furoic anhydride, like many reactive monomers, can be susceptible to degradation or may contain inhibitors from manufacturing or storage. Ensure the monomer is free from moisture and common polymerization inhibitors (e.g., hydroquinone, phenolic compounds).[][2] Impurities can terminate the growing polymer chain or interfere with the catalyst.

  • Catalyst/Initiator Issues: The choice and handling of the catalyst or initiator are critical. For ring-opening polymerizations (ROP), catalysts can be highly sensitive to air and moisture.[3] For cationic polymerizations, the initiator must be capable of generating a stable carbenium ion, and the counterion should be non-nucleophilic to prevent immediate termination.[4] Confirm the catalyst's activity and ensure it was stored and handled under the proper inert conditions.

  • Reaction Conditions: Sub-optimal conditions will directly impact conversion. Key parameters to verify include temperature, reaction time, and the absence of oxygen or water, which can be detrimental, particularly in ionic polymerizations.[5][6]

Q2: The resulting polymer is dark brown or black, not the expected color. What causes this discoloration and how can I prevent it?

Discoloration is almost always a sign of thermal degradation of the furan ring.[7]

  • Excessive Temperature: The furan moiety is susceptible to thermal decomposition at elevated temperatures. This can lead to side reactions, including decarboxylation (loss of CO₂) and the formation of insoluble, colored by-products known as humins.[7][8]

  • Prolonged Reaction Time: Keeping the reaction mixture at a high temperature for an extended period, even if the temperature itself is within a reasonable range, can also cause degradation.[7]

To prevent this, optimize the reaction temperature. It is often better to use a lower temperature for a longer time or to use a more active catalyst that allows for milder conditions. For some furan-related syntheses, temperatures around 90°C have been found to minimize the formation of side products.[9]

Q3: How do I handle and purify 2-furoic anhydride monomer before use?

Proper handling and purification are essential for reproducible results. 2-furoic acid, the precursor to the anhydride, is a stable crystalline powder, but the anhydride is more reactive.[10]

  • Storage: Store 2-furoic anhydride under inert gas (nitrogen or argon) in a cool, dark, and dry place to prevent hydrolysis and spontaneous polymerization.

  • Removal of Inhibitors: Commercial monomers often contain inhibitors. These can be removed by passing a solution of the monomer through a column of activated basic alumina or by vacuum distillation.

  • Drying: Ensure the monomer and all solvents are rigorously dried before use. Moisture can react with the anhydride group and is a potent inhibitor for many types of polymerization.

Q4: What are the most common side reactions in furan-based polymerizations, and how can they be minimized?

Several side reactions can compete with the main polymerization pathway, reducing conversion and affecting the final polymer's properties.

  • Decarboxylation: At temperatures above 140-160°C, 2-furoic acid and its derivatives can undergo decarboxylation, leading to the formation of furan.[8] This changes the stoichiometry and terminates chain growth. Minimizing reaction temperature is the most effective mitigation strategy.

  • Ring-Opening/Alkylation: In cationic polymerizations, the highly reactive cationic center can attack the furan ring of another monomer or a unit within the polymer chain. This leads to branching, cross-linking, and the formation of polyunsaturated structures, which compromises the desired polymer structure.[11] This can be controlled by using a less aggressive Lewis acid catalyst or running the reaction at a lower temperature.

  • Diels-Alder Reactions: The furan ring can act as a diene and react with a suitable dienophile (like maleic anhydride).[12][13] If your system contains dienophilic species, this reversible reaction can sequester the furan monomer, reducing its availability for polymerization.

Q5: My polymerization results are inconsistent from batch to batch. What should I standardize?

Inconsistency is often due to subtle variations in experimental parameters. To ensure reproducibility, rigorously control the following:

  • Monomer and Solvent Purity: Use monomer from the same lot after purification. Always use freshly distilled/dried solvents. Water content in the solvent is a frequent cause of failed or inconsistent ionic polymerizations.[4]

  • Inert Atmosphere: Standardize your procedure for creating an inert atmosphere. Ensure all glassware is flame- or oven-dried and that the system is leak-free.

  • Temperature Control: Use a reliable temperature-controlled bath rather than a heating mantle with a surface-contact thermometer. Precise temperature management is key to preventing thermal degradation.[9]

  • Reagent Addition: The order and rate of reagent addition can sometimes influence the initiation efficiency. Standardize this process for all reactions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low conversion rates in your polymerization experiments.

TroubleshootingWorkflow Start Problem: Low Conversion Rate CheckPurity 1. Verify Monomer Purity Start->CheckPurity CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckCatalyst 3. Assess Catalyst/Initiator Start->CheckCatalyst Purity_Inhibitor Inhibitor Present? CheckPurity->Purity_Inhibitor Purity_Moisture Moisture/Impurities? CheckPurity->Purity_Moisture Cond_Temp Temperature Optimal? CheckConditions->Cond_Temp Cond_Atmosphere Inert Atmosphere? CheckConditions->Cond_Atmosphere Cat_Activity Catalyst Active? CheckCatalyst->Cat_Activity Cat_Handling Handled Correctly? CheckCatalyst->Cat_Handling Purity_Inhibitor->Purity_Moisture No Sol_Purify Action: Purify Monomer (e.g., Alumina Column) Purity_Inhibitor->Sol_Purify Yes Sol_Dry Action: Dry Monomer & Solvents Rigorously Purity_Moisture->Sol_Dry Yes Cond_Temp->Cond_Atmosphere Yes Sol_Temp Action: Optimize Temperature (Run T° Gradient) Cond_Temp->Sol_Temp No Sol_Atmosphere Action: Improve Inert Technique (e.g., Schlenk line) Cond_Atmosphere->Sol_Atmosphere No Cat_Activity->Cat_Handling Yes Sol_NewCat Action: Use Fresh Catalyst Batch Cat_Activity->Sol_NewCat No Sol_Handling Action: Review Catalyst Handling Protocol Cat_Handling->Sol_Handling No

Caption: Troubleshooting workflow for low polymerization conversion.

Quantitative Data Summary

The following tables provide a summary of key parameters that can influence polymerization success.

Table 1: Effect of Reaction Temperature on Conversion and Polymer Quality

Temperature (°C) Relative Conversion Rate Observations Potential Side Reactions
50 - 70 Low to Moderate Slow reaction; minimal discoloration -
70 - 100 Optimal Good reaction rate; slight yellowing possible Minimal risk of degradation
100 - 130 High Fast reaction; significant yellowing/browning Increased risk of thermal degradation[7]

| > 130 | High, then plateaus | Rapid initial reaction; severe browning to blackening | High risk of decarboxylation and degradation[8] |

Table 2: Overview of Potential Polymerization Systems and Conditions

Polymerization Type Catalyst / Initiator Class Co-monomer / Solvent Key Considerations
Ring-Opening Polymerization (ROP) Organocatalysts (e.g., Pyridine derivatives)[3], Metal Alkoxides Alcohol initiator, Aprotic solvents (THF, Toluene) Extremely sensitive to water; catalyst choice affects side reactions.
Cationic ROP Protic acids (TFA), Lewis acids (e.g., BF₃·OEt₂)[4][6] Dichloromethane, Hexane Prone to ring-alkylation side reactions; requires stable cation formation.[11]
Condensation Polymerization - (Self-catalyzed or with acid/base catalyst) Diols (e.g., Ethylene Glycol) Requires high temperatures and vacuum to remove byproduct (H₂O), risking thermal degradation.[7]

| Diels-Alder Polymerization | Radical Initiators (e.g., AIBN, BPO) | Dienophiles (e.g., Maleic Anhydride) | Forms a poly-adduct, not a direct polymer of the anhydride itself.[12] |

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization (ROP) of 2-Furoic Anhydride

This is a representative protocol and should be adapted based on the specific catalyst and initiator used.

  • Glassware Preparation: All glassware (Schlenk flask, syringes, stir bar) must be rigorously cleaned and dried in an oven at >120°C overnight. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reagent Preparation:

    • Dry the chosen solvent (e.g., toluene) over appropriate drying agents (e.g., CaH₂) and distill under an inert atmosphere.

    • Purify 2-furoic anhydride by passing a solution of it in dry solvent through a short plug of basic alumina to remove any acidic impurities and inhibitors. Remove the solvent under reduced pressure.

    • Prepare a stock solution of the chosen catalyst (e.g., 4-methoxypyridine[3]) and initiator (e.g., benzyl alcohol) in the dry solvent inside a glovebox or using Schlenk techniques.

  • Polymerization:

    • Under a positive pressure of inert gas, dissolve a known quantity of purified 2-furoic anhydride in the dry solvent within the reaction flask.

    • Place the flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 80°C).

    • Using a gas-tight syringe, add the initiator solution, followed by the catalyst solution.

    • Allow the reaction to stir for the predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking small aliquots at various time points and analyzing them via ¹H NMR or GPC (if soluble).

  • Termination and Isolation:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding a small amount of an appropriate terminating agent (e.g., benzoic acid for organocatalyzed ROP).

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Illustrative Ring-Opening Polymerization Pathway

The following diagram illustrates the fundamental steps in the ring-opening polymerization of a cyclic anhydride monomer, such as 2-furoic anhydride, initiated by an alcohol.

ROP_Pathway Monomer 2-Furoic Anhydride (Cyclic Monomer) Activated Activated Monomer (Ring Opening) Monomer->Activated + Initiator Initiator Initiator (e.g., R-OH) Initiator->Activated Catalyst Catalyst Catalyst->Activated Facilitates Propagate Propagation: Chain Growth Activated->Propagate + n Monomers Polymer Final Polymer Propagate->Polymer Termination/ Quench

Caption: Simplified pathway for initiated ring-opening polymerization.

References

Technical Support Center: Optimizing Catalyst Choice for 2-Furoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing catalysts for reactions involving 2-furoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types involving 2-furoic anhydride and their typical catalysts?

A1: 2-Furoic anhydride is a reactive acylating agent primarily used in three main types of reactions:

  • Esterification (Reaction with Alcohols): This reaction often proceeds without a catalyst if the alcohol is a primary or secondary amine. For less reactive or sterically hindered alcohols, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly effective.[1][2][3]

  • Amidation (Reaction with Amines): Similar to esterification, this reaction is often rapid with primary and secondary amines and may not require a catalyst. For less nucleophilic amines (e.g., anilines), a catalyst like DMAP or a Lewis acid may be beneficial.

  • Friedel-Crafts Acylation (Reaction with Arenes): This reaction requires a strong Lewis acid catalyst to activate the anhydride and enable the electrophilic aromatic substitution. Common catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂).[4][5] A stoichiometric amount of the catalyst is often necessary.[6]

Q2: What are the advantages of using 2-furoic anhydride over 2-furoic acid for acylation reactions?

A2: Using 2-furoic anhydride offers several advantages over 2-furoic acid for esterification and amidation:

  • Higher Reactivity: Anhydrides are more powerful acylating agents than their corresponding carboxylic acids.

  • Milder Conditions: Reactions can often be conducted at lower temperatures and without the need for strong acid catalysts and water removal (e.g., Dean-Stark apparatus).

  • No Water Byproduct: The reaction produces a molecule of 2-furoic acid as a byproduct instead of water. This avoids potential side reactions or solubility issues related to water and eliminates the need for dehydrating conditions.

Q3: How do I choose between a basic/nucleophilic catalyst (e.g., DMAP) and a Lewis acid catalyst (e.g., AlCl₃)?

A3: The choice depends entirely on the reaction type:

  • Use a nucleophilic catalyst like DMAP for acyl transfer reactions with nucleophiles such as alcohols and amines (esterification/amidation). DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[1][3]

  • Use a Lewis acid catalyst like AlCl₃ for Friedel-Crafts acylation of aromatic rings. The Lewis acid coordinates to a carbonyl oxygen of the anhydride, generating a highly electrophilic acylium ion that can be attacked by the arene.[6]

Q4: Can heterogeneous catalysts be used for reactions with 2-furoic anhydride?

A4: Yes, heterogeneous catalysts can be employed, offering advantages in catalyst separation and recycling.

  • For esterification , solid acid catalysts such as tungstophosphoric acid/zirconia composites have been shown to be effective, though these are typically used for reactions starting from 2-furoic acid.[7][8] Polystyrene-supported DMAP is a viable heterogeneous option for anhydride-based reactions, allowing for easy recovery.[2]

  • For Friedel-Crafts acylation , solid Lewis acids like zinc oxide (ZnO) or zeolites can be used under certain conditions, potentially offering a more environmentally friendly alternative to traditional homogeneous catalysts.[5]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient Catalyst Activity: The chosen catalyst is not potent enough for the specific substrates (e.g., using pyridine instead of DMAP for a hindered alcohol).2. Catalyst Deactivation: Moisture in the reaction deactivates Lewis acid catalysts like AlCl₃.[4]3. Hydrolysis of Anhydride: Presence of water hydrolyzes the anhydride back to 2-furoic acid.4. Low Reactivity of Substrate: The nucleophile (alcohol/amine) or arene is sterically hindered or electronically deactivated.[4]1. Switch to a more active catalyst. For esterifications, use DMAP (0.05-5 mol%).[1][2] For Friedel-Crafts, ensure the Lewis acid is of high purity.2. Ensure strictly anhydrous conditions. Dry all solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar).3. Use anhydrous solvents and reagents. 4. Increase reaction temperature or time. For Friedel-Crafts, ensure the arene is not strongly deactivated by electron-withdrawing groups.[4]
Formation of Side Products 1. Hydrolysis: As above, leads to the formation of 2-furoic acid.2. Polysubstitution (Friedel-Crafts): Occurs with highly activated aromatic rings.[4]3. Decomposition: High reaction temperatures can lead to the decomposition of the furan ring or other reagents.1. Maintain anhydrous conditions. 2. Use a 1:1 stoichiometry of arene to anhydride. The mono-acylated product is deactivated, which usually prevents a second acylation.[5]3. Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable rate.
Difficulty in Product Isolation 1. Catalyst-Product Complexation: The ketone product of a Friedel-Crafts reaction forms a stable complex with the Lewis acid catalyst.[6]2. Emulsion during Workup: The presence of basic catalysts (like DMAP) or acidic byproducts can complicate aqueous extractions.1. Perform an aqueous workup. Carefully add the reaction mixture to ice/water to hydrolyze the complex and liberate the product ketone.[6]2. Use a dilute acid wash (e.g., 1M HCl) to remove basic catalysts like DMAP or pyridine. Use a dilute base wash (e.g., NaHCO₃) to remove the 2-furoic acid byproduct.

Data Presentation & Experimental Protocols

Table 1: Catalyst Selection for Key Reactions of 2-Furoic Anhydride
Reaction TypeSubstrate ExampleRecommended CatalystCatalyst LoadingTypical SolventKey Considerations
Esterification Primary/Secondary AlcoholDMAP0.1 - 5 mol%CH₂Cl₂, THF, AcetonitrileHighly efficient; reactions are often fast at room temperature.[1][3]
Amidation Primary/Secondary AmineNone or DMAP0 - 5 mol%CH₂Cl₂, THFOften proceeds without a catalyst. DMAP can accelerate reactions with less nucleophilic amines.
Friedel-Crafts Acylation Benzene, TolueneAlCl₃, FeCl₃≥100 mol%CS₂, Dichloromethane, 1,2-DichloroethaneRequires stoichiometric amounts of catalyst due to product complexation.[4][6] Must be performed under strictly anhydrous conditions.
Protocol 1: General Procedure for DMAP-Catalyzed Esterification

This protocol describes the esterification of a generic alcohol with 2-furoic anhydride using DMAP as a catalyst.

Materials:

  • Alcohol (1.0 eq)

  • 2-Furoic Anhydride (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq) and anhydrous DCM.

  • Add 2-furoic anhydride (1.1 eq) to the solution and stir.

  • Add DMAP (0.05 eq) to the reaction mixture. A slight exotherm or color change may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove the 2-furoic acid byproduct), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel as needed.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation

This protocol details the acylation of an arene (e.g., toluene) with 2-furoic anhydride using aluminum chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • 2-Furoic Anhydride (1.0 eq)

  • Toluene (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Ice, water, 1M HCl (aq)

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-furoic anhydride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add the arene (e.g., toluene, 1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. (Caution: This is a highly exothermic quench) .

  • Stir until all solids dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting aryl ketone product by column chromatography or recrystallization.

Visual Guides

Catalyst_Selection_Workflow start Start: Identify Reaction Type reaction_type What is the desired transformation? start->reaction_type ester_amide Esterification or Amidation (Acyl transfer to O or N) reaction_type->ester_amide  Reaction with  Alcohol/Amine   friedel_crafts Friedel-Crafts Acylation (Acyl transfer to C) reaction_type->friedel_crafts  Reaction with  Arene   catalyst_dmap Use Nucleophilic Catalyst: DMAP (0.1-5 mol%) Pyridine (less effective) ester_amide->catalyst_dmap catalyst_lewis Use Stoichiometric Lewis Acid: AlCl₃, FeCl₃, ZnCl₂ (>1 equivalent) friedel_crafts->catalyst_lewis

Caption: Catalyst selection workflow for 2-furoic anhydride reactions.

DMAP_Mechanism cluster_0 Catalytic Cycle Anhydride 2-Furoic Anhydride Intermediate Highly Reactive N-Acylpyridinium Intermediate Anhydride->Intermediate + DMAP DMAP DMAP Product Furoate Ester (Product) Intermediate->Product + R-OH Byproduct 2-Furoic Acid Intermediate->Byproduct Alcohol Alcohol (R-OH) (Nucleophile) Product->DMAP Regenerates Catalyst

Caption: Simplified mechanism for DMAP-catalyzed esterification.

Troubleshooting_Flowchart start Problem: Low Product Yield check_conversion Is starting material consumed? (Check TLC/LCMS) start->check_conversion check_side_products Are there significant side products? check_conversion->check_side_products Yes incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No side_products Side Product Formation check_side_products->side_products Yes complex_issue Complex Mixture / Decomposition check_side_products->complex_issue No (Mass Balance is Low) solution_activity Increase catalyst loading, switch to a more active catalyst (e.g., DMAP), or increase temperature. incomplete_conversion->solution_activity solution_anhydrous Major side product is 2-furoic acid? -> Ensure strictly anhydrous conditions. side_products->solution_anhydrous solution_temp Lower reaction temperature. Re-evaluate catalyst choice. complex_issue->solution_temp

Caption: Troubleshooting flowchart for low yield reactions.

References

removal of 2-furoic acid impurity from anhydride reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Removal of 2-Furoic Acid Impurity from Anhydride Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with 2-furoic acid contamination in anhydride reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-furoic acid a common impurity in my 2-furoic anhydride reaction?

2-furoic acid is a common impurity for two main reasons:

  • Incomplete Reaction: It is the starting material for the synthesis of 2-furoic anhydride, typically through a dehydration reaction. If the reaction does not go to completion, unreacted 2-furoic acid will remain.

  • Hydrolysis: 2-furoic anhydride is highly reactive and susceptible to hydrolysis. Exposure to water or moisture, either from solvents, atmospheric humidity, or during the workup process, will convert the anhydride back into two molecules of 2-furoic acid.

Q2: How can I detect and quantify the 2-furoic acid impurity?

Several analytical methods can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the presence of the more polar 2-furoic acid compared to the anhydride.

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for both detecting and quantifying the impurity. A validated HPLC-PDA method can accurately determine the concentration of 2-furoic acid.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can distinguish the two compounds. 2-furoic acid will show a broad O-H stretch (around 2500-3300 cm⁻¹) which is absent in the pure anhydride. The anhydride will show two characteristic C=O stretches (around 1750 and 1820 cm⁻¹).

Q3: My crude product is dark and contains tarry by-products. What should I do?

The presence of dark, often polymeric, material is common in reactions involving furans, especially when heated.[1] Treatment with activated carbon (e.g., Norite) is an effective solution. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, boil for a short period, and then filter the hot solution to remove the carbon and adsorbed impurities before proceeding with crystallization.[1]

Q4: How can I prevent the formation of 2-furoic acid during my experiment and workup?

Prevention is key to obtaining a pure product:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.

  • Effective Dehydrating Agent: When synthesizing the anhydride from the carboxylic acid, use an efficient dehydrating agent like acetic anhydride or thionyl chloride.[2]

  • Temperature Control: Overheating can lead to degradation of the furan ring, so maintain precise temperature control throughout the reaction.[2]

  • Careful Workup: Avoid prolonged exposure to aqueous solutions during extraction and washing steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: I see two spots on my TLC plate after the reaction.

G start Two Spots on TLC q1 Is the lower spot at the same Rf as 2-furoic acid standard? start->q1 impurity_is_acid Impurity is likely unreacted 2-furoic acid or hydrolysis product. q1->impurity_is_acid Yes other_impurity Impurity is another byproduct. Consider its structure for a suitable purification method. q1->other_impurity No yes1 Yes no1 No purification_choice Select Purification Method impurity_is_acid->purification_choice

Caption: Troubleshooting impurity identity using TLC.

Solution: The lower, more polar spot is likely 2-furoic acid. To remove it, you can use several methods depending on the scale and desired purity. See the purification protocols below.

Issue 2: My product purity does not improve after recrystallization.

G start Recrystallization Fails to Improve Purity q1 Was the correct solvent used? (See Table 1) start->q1 change_solvent Select a different solvent or solvent system where the solubility difference is greater. q1->change_solvent No consider_other_methods Impurity may have similar solubility. Consider alternative methods. q1->consider_other_methods Yes yes1 Yes no1 No extraction Liquid-Liquid Extraction consider_other_methods->extraction chromatography Column Chromatography consider_other_methods->chromatography

Caption: Logic for troubleshooting failed recrystallization.

Solution: The solubility of the anhydride and the acid impurity may be too similar in the chosen solvent. An extractive workup using a basic solution is often more effective at removing acidic impurities. Alternatively, column chromatography provides excellent separation based on polarity differences.

Data & Protocols

Quantitative Data Summary

Table 1: Physical Properties & Solubility

CompoundMolecular Wt. ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Profile
2-Furoic Acid 112.08130–132230–232Soluble in hot water, ethanol, ether. Can be recrystallized from chloroform or carbon tetrachloride.[3]
2-Furoic Anhydride 206.1555–59200 (@ 20 Torr)Generally soluble in non-protic organic solvents (e.g., diethyl ether, chloroform, THF). Reacts with water and alcohols.

Table 2: Comparison of Purification Methods

MethodPrincipleBest ForProsCons
Basic Wash / Extraction Acid-base chemistryRemoving acidic impurities (2-furoic acid) from a neutral organic product (anhydride).Fast, efficient for large amounts of acid impurity, scalable.Requires careful handling to avoid anhydride hydrolysis; may require multiple washes.
Recrystallization Differential solubilityRemoving small amounts of impurities from a mostly pure, solid product.Can yield very pure crystalline material.Relies on finding a suitable solvent; can have significant material loss in mother liquor.
Column Chromatography Differential polaritySeparating compounds with different polarities; high-purity applications.Excellent separation, applicable to a wide range of compounds.More time-consuming, requires larger solvent volumes, may not be ideal for very large scales.
Distillation Differential boiling pointsPurifying thermally stable liquids with significantly different boiling points.Effective for large-scale purification of liquids.Not suitable for thermally sensitive compounds like furans; requires vacuum for high-boiling compounds.

Experimental Protocols

Protocol 1: Purification by Basic Extractive Workup

This method is highly effective for removing the acidic 2-furoic acid impurity from the neutral anhydride product.

G

Caption: Step-by-step workflow for basic extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • First Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic 2-furoic acid to form sodium 2-furoate, which is soluble in the aqueous layer. Caution: Vent the funnel frequently as CO₂ gas will be evolved.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times, until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-furoic anhydride.

Protocol 2: Purification by Recrystallization

This method is suitable if the 2-furoic acid impurity is minor.

Methodology:

  • Solvent Selection: Choose a solvent in which the 2-furoic anhydride is highly soluble at high temperatures but poorly soluble at low temperatures, and in which the 2-furoic acid has different solubility (ideally remaining in the mother liquor). A non-polar solvent like carbon tetrachloride or a mixed solvent system (e.g., ethyl acetate/hexanes) may be effective.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purity Analysis by HPLC

Methodology:

  • Sample Preparation: Prepare a standard solution of pure 2-furoic acid at a known concentration (e.g., 1 mg/mL). Prepare a solution of your purified anhydride at a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).

    • Detection: PDA/UV detector set at 250 nm.

  • Analysis: Inject the 2-furoic acid standard to determine its retention time. Then, inject your purified sample. The absence of a peak at the retention time of 2-furoic acid indicates successful removal. If a peak is present, it can be quantified by comparing its area to a calibration curve generated from standards.

References

managing temperature control in 2-furoic anhydride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-furoic anhydride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Effectively managing temperature is critical in the synthesis of 2-furoic anhydride to prevent product degradation and the formation of byproducts. This guide will help you navigate common challenges.

Issue 1: Low or No Yield of 2-Furoic Anhydride

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or no yield in 2-furoic anhydride synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Inadequate Temperature: The dehydration of 2-furoic acid requires sufficient heat to proceed. If the reaction temperature is too low, the conversion to the anhydride will be slow or incomplete.

  • Sub-optimal Reagents: The purity of the starting 2-furoic acid and the dehydrating agent (e.g., acetic anhydride) is crucial. Impurities can interfere with the reaction. Ensure that the 2-furoic acid is dry, as the presence of water will inhibit the formation of the anhydride.

  • Inefficient Water Removal: In direct thermal dehydration, the removal of water is essential to drive the equilibrium towards the product. Ensure your experimental setup is designed for efficient water removal.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your heating apparatus is calibrated and the reaction mixture reaches the target temperature.

  • Check Reagent Quality: Use high-purity, anhydrous reagents. If necessary, purify the 2-furoic acid before use.

  • Optimize Water Removal: For thermal dehydration, consider using a Dean-Stark apparatus or performing the reaction under vacuum.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

Issue 2: Dark Brown or Black Reaction Mixture

Question: My reaction mixture has turned dark brown or black. What does this indicate and what should I do?

Answer: A dark coloration in the reaction mixture is a common indicator of product degradation, often due to excessive heat. The furan ring is sensitive to high temperatures and can undergo decomposition or polymerization, leading to the formation of tarry byproducts.[1]

Key Factors:

  • Overheating: Exceeding the optimal temperature range for the synthesis can lead to the decomposition of 2-furoic acid and its anhydride. The decarboxylation of 2-furoic acid to furan can be initiated at temperatures around 140-160°C, and the decomposition temperature of 2-furoic acid is 231°C.[2]

  • Prolonged Reaction Time at High Temperatures: Even within the acceptable temperature range, extended heating can promote side reactions and degradation.

Corrective Measures:

  • Immediate Temperature Reduction: If you observe a sudden darkening of the mixture, reduce the heat immediately.

  • Temperature Control: Implement precise temperature control using a temperature controller and a suitable heating mantle or oil bath.

  • Optimize Heating Profile: For thermal dehydration, consider a gradual increase in temperature to the desired point.

  • Purification: If degradation has occurred, the desired product may still be salvageable through purification methods such as distillation or recrystallization to remove the colored impurities.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is impure. How can I identify and remove common impurities?

Answer: Common impurities in 2-furoic anhydride synthesis include unreacted 2-furoic acid, the dehydrating agent (e.g., acetic acid and acetic anhydride), and degradation byproducts.

Identification of Impurities:

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3000 cm⁻¹) in the IR spectrum of your product indicates unreacted 2-furoic acid. 2-furoic anhydride will show two characteristic C=O stretches for the anhydride group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the presence of starting materials and byproducts.

  • Melting Point: A broad or depressed melting point of the final product compared to the literature value is indicative of impurities.

Purification Techniques:

  • Distillation: Vacuum distillation is an effective method for purifying 2-furoic anhydride, especially for removing less volatile impurities like unreacted 2-furoic acid and polymeric byproducts.

  • Recrystallization: Recrystallization from a suitable solvent can be used to remove impurities. The choice of solvent will depend on the solubility characteristics of 2-furoic anhydride and the impurities.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing 2-furoic anhydride?

A1: There are three primary methods for the synthesis of 2-furoic anhydride:

  • Dehydration of 2-furoic acid using a dehydrating agent: A common method involves heating 2-furoic acid with acetic anhydride.[2]

  • Direct thermal dehydration: This method involves heating 2-furoic acid at high temperatures to drive off water.[2]

  • Two-step synthesis via 2-furoyl chloride: This involves the conversion of 2-furoic acid to 2-furoyl chloride, which is then reacted with a salt of 2-furoic acid.[2]

Q2: What is the critical temperature range to consider during the synthesis?

A2: Precise temperature control is crucial. While the optimal temperature depends on the specific method, it is important to be aware of the following:

  • Decarboxylation of 2-furoic acid to furan can begin at temperatures around 140-160°C .[2]

  • The decomposition temperature of 2-furoic acid is 231°C .[2] Exceeding these temperatures can lead to significant yield loss and product contamination.

Q3: How can I monitor the progress of the reaction?

A3: You can monitor the reaction progress using the following techniques:

  • Thin Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material (2-furoic acid) and the appearance of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the two C=O stretches of the anhydride can be monitored.

  • Gas Chromatography (GC): For volatile components, GC can be used to monitor the reaction progress.

Q4: What are the common side reactions to be aware of?

A4: The primary side reactions of concern are:

  • Decarboxylation: The loss of carbon dioxide from 2-furoic acid to form furan, which is promoted by high temperatures.[2]

  • Furan Ring Opening and Polymerization: At elevated temperatures, the furan ring can become unstable, leading to ring-opening reactions and the formation of polymeric materials.[3]

Data Presentation

The following tables summarize quantitative data for the key synthesis methods of 2-furoic anhydride.

Table 1: Synthesis of 2-Furoic Anhydride via Dehydration with Acetic Anhydride

ParameterValueReference
Reactants 2-Furoic Acid, Acetic Anhydride[2]
Typical Reaction Temperature Heating is required, but specific optimal temperatures are not consistently reported in the literature. Careful control is necessary to avoid degradation.[2]
Reaction Time Dependent on temperature and scale. Monitoring is recommended.
Reported Yield Not consistently reported in readily available literature.

Table 2: Synthesis of 2-Furoic Anhydride via Thermal Dehydration

ParameterValueReference
Reactant 2-Furoic Acid[2]
Critical Temperature Range Above 140-160°C (decarboxylation starts), below 231°C (decomposition)[2]
Reaction Time Dependent on temperature and efficiency of water removal.
Reported Yield Not consistently reported in readily available literature.

Table 3: Two-Step Synthesis of 2-Furoic Anhydride via 2-Furoyl Chloride

StepReactantsReagentsTypical Reaction TemperatureReported YieldReference
1. Acid Chloride Formation 2-Furoic AcidThionyl Chloride (SOCl₂)RefluxHigh
2. Anhydride Formation 2-Furoyl ChlorideSodium 2-furoateRoom TemperatureHigh[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Furoic Anhydride via Dehydration with Acetic Anhydride (General Procedure)

  • Disclaimer: This is a general procedure and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furoic acid and a molar excess of acetic anhydride.

  • Heat the mixture with stirring. The optimal temperature should be determined experimentally, starting at a lower temperature (e.g., 80-100°C) and gradually increasing while monitoring the reaction.

  • Monitor the reaction progress by TLC or IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • Purify the resulting crude 2-furoic anhydride by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 2-Furoyl Chloride

  • Disclaimer: This procedure involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-furoic acid.

  • Slowly add an excess of thionyl chloride with stirring. The reaction may be exothermic.

  • Heat the mixture to reflux and maintain for a period sufficient to complete the reaction (e.g., 1-2 hours).

  • After the reaction is complete, carefully distill off the excess thionyl chloride.

  • Purify the 2-furoyl chloride by vacuum distillation.

Visualizations

Experimental_Workflow General Experimental Workflow for 2-Furoic Anhydride Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Select Synthesis Route reagents Prepare High-Purity Reactants start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Perform Reaction under Controlled Temperature setup->reaction monitoring Monitor Reaction Progress (TLC, IR) reaction->monitoring quench Cool and Quench Reaction monitoring->quench extraction Isolate Crude Product quench->extraction purification Purify by Distillation or Recrystallization extraction->purification characterization Characterize Final Product (NMR, IR, MP) purification->characterization end End: Pure 2-Furoic Anhydride characterization->end

Caption: General workflow for the synthesis of 2-furoic anhydride.

Troubleshooting_Guide Troubleshooting Guide for 2-Furoic Anhydride Synthesis cluster_yield Low/No Yield cluster_color Discoloration cluster_purity Impure Product start Problem Encountered low_yield Low or No Yield start->low_yield dark_color Dark Brown/Black Mixture start->dark_color impure_product Impure Final Product start->impure_product temp_low Temperature too low? low_yield->temp_low reagents_impure Impure reagents? temp_low->reagents_impure No increase_temp Increase temperature carefully temp_low->increase_temp Yes time_short Reaction time too short? reagents_impure->time_short No purify_reagents Use pure, dry reagents reagents_impure->purify_reagents Yes extend_time Extend reaction time and monitor time_short->extend_time Yes overheating Overheating? dark_color->overheating reduce_heat Reduce heat immediately overheating->reduce_heat Yes control_temp Implement precise temperature control reduce_heat->control_temp unreacted_sm Unreacted starting material? impure_product->unreacted_sm degradation_products Degradation products? unreacted_sm->degradation_products No purify_distill Purify by vacuum distillation unreacted_sm->purify_distill Yes purify_recrystallize Purify by recrystallization degradation_products->purify_recrystallize Yes

Caption: Troubleshooting decision tree for 2-furoic anhydride synthesis.

References

Technical Support Center: Scaling Up 2-Furancarboxylic Acid and its Anhydride Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of 2-Furancarboxylic acid and 2-Furancarboxylic acid, anhydride production.

Troubleshooting Guides

Production of 2-Furancarboxylic Acid via Furfural Oxidation

Q1: Low yield of 2-Furancarboxylic acid in the Cannizzaro reaction.

A1: Low yields in the Cannizzaro reaction when scaling up are often attributed to suboptimal reaction conditions and the formation of byproducts.[1][2]

  • Incorrect Stoichiometry: The Cannizzaro reaction of furfural yields both 2-furancarboxylic acid and furfuryl alcohol in a theoretical 1:1 molar ratio.[3] Ensure the concentration of the base (e.g., NaOH) is appropriate. An excess or deficit of the base can lead to side reactions.

  • Temperature Control: The reaction is exothermic. Poor heat dissipation at a larger scale can lead to localized overheating, promoting the formation of tarry by-products and reducing the yield.[2] Implement efficient cooling systems to maintain a consistent reaction temperature.

  • Side Reactions: Furfural can undergo resinification under strongly basic conditions, especially at elevated temperatures.[4] Consider using a weaker base or optimizing the reaction time and temperature to minimize polymerization.

  • Impure Furfural: The purity of the starting furfural is crucial. Impurities can interfere with the reaction and lead to the formation of colored byproducts, complicating purification.

Q2: Discoloration of the final 2-Furancarboxylic acid product.

A2: Discoloration is a common issue, often caused by residual impurities from the furfural starting material or byproducts formed during the reaction.

  • Purification of Crude Product: The crude acid often contains colored impurities and inorganic salts like sodium hydrogen sulfate.[2] Recrystallization from hot water with activated carbon (Norite) is an effective method for decolorization.[2] Alternatively, recrystallization from carbon tetrachloride has been suggested.[2]

  • Oxidation of Furfural: Incomplete oxidation or side reactions during furfural oxidation can lead to colored impurities. Ensure complete conversion and optimize reaction conditions to enhance selectivity towards 2-furancarboxylic acid.

Q3: Difficulty in separating 2-Furancarboxylic acid from the reaction mixture.

A3: Separation challenges can arise from the solubility of 2-furancarboxylic acid in water and the presence of inorganic salts.

  • Acidification and Crystallization: After the reaction, the sodium salt of the acid is converted to the free acid by acidification with a strong acid like sulfuric acid.[2] Careful control of the pH and cooling rate is necessary to ensure complete precipitation and to avoid co-precipitation of salts. Cooling below 16°C can cause sodium hydrogen sulfate to separate with the acid.[2]

  • Solvent Extraction: Due to its solubility in water (approximately 2.5 g per 100 cc in mother liquor), a significant amount of the product can be lost.[2] Extraction of the mother liquor with a suitable organic solvent, such as ether, can recover the dissolved acid.[2]

Production of this compound

Q1: Low conversion of 2-Furancarboxylic acid to the anhydride using acetic anhydride.

A1: Incomplete conversion during the dehydration process can be due to several factors.

  • Insufficient Dehydrating Agent: Ensure a sufficient molar excess of acetic anhydride is used to drive the equilibrium towards the product.

  • Reaction Temperature and Time: The reaction typically requires heating.[5] Optimize the temperature to ensure a reasonable reaction rate without causing degradation of the furan ring, which is sensitive to high temperatures.[5]

  • Water Content: The presence of water in the starting 2-furancarboxylic acid or the solvent will consume the acetic anhydride and hinder the reaction. Ensure all reactants and equipment are dry.

Q2: Formation of byproducts during the synthesis of 2-furoyl chloride for the anhydride production.

A2: The synthesis of 2-furoyl chloride using reagents like thionyl chloride can lead to impurities if not controlled properly.

  • Reaction Temperature: The reaction of 2-furancarboxylic acid with thionyl chloride should be controlled, often starting at a low temperature and allowing it to proceed to completion at room temperature or with gentle heating to minimize side reactions.[5]

  • Purity of Reactants: The purity of the starting acid and the chlorinating agent is important. Impurities can lead to undesired side products that are difficult to separate from the reactive 2-furoyl chloride.

Q3: The final anhydride product is unstable and discolors over time.

A3: Anhydrides can be susceptible to hydrolysis and degradation, especially in the presence of moisture.

  • Moisture Control: Store the final product under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Purification: Ensure the final product is free from any residual acid catalysts or byproducts that could promote degradation. Purification can be achieved by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

2-Furancarboxylic Acid Production

  • What are the main industrial routes to produce 2-Furancarboxylic acid? The primary industrial method is the Cannizzaro reaction of furfural, which co-produces furfuryl alcohol.[3] Other methods include the direct oxidation of furfural using various oxidizing agents and catalysts.[2] Biocatalytic oxidation of furfural is also a promising green alternative.[3]

  • What are the typical yields for the industrial production of 2-Furancarboxylic acid? The Cannizzaro reaction has a theoretical yield of 50% for 2-furancarboxylic acid, as it is a disproportionation reaction.[3] Practical yields can be lower due to side reactions and purification losses.[2] Catalytic oxidation processes can achieve higher yields, with some studies reporting yields of up to 98%.[4]

  • What are the key safety precautions when handling 2-Furancarboxylic acid? 2-Furancarboxylic acid is a skin and eye irritant.[5][6][7] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[5][6] Handling should be done in a well-ventilated area to avoid inhalation of dust.[5][6]

This compound Production

  • What are the common methods for synthesizing this compound? The most common laboratory and industrial method is the dehydration of two molecules of 2-furancarboxylic acid, often using a dehydrating agent like acetic anhydride.[5] Another versatile method involves the conversion of 2-furancarboxylic acid to 2-furoyl chloride, which is then reacted with a salt of 2-furancarboxylic acid.[5]

  • What are the challenges in scaling up the anhydride production? The main challenges include ensuring anhydrous conditions, controlling the reaction temperature to prevent degradation of the furan ring, and purifying the final product, which can be sensitive to hydrolysis.[5]

  • What are the applications of this compound? It is primarily used as a reactive intermediate in organic synthesis, for example, in the production of esters, amides, and other derivatives for the pharmaceutical and specialty chemicals industries.

Data Presentation

Table 1: Comparison of Industrial Production Routes for 2-Furancarboxylic Acid

ParameterCannizzaro ReactionCatalytic Oxidation (e.g., with H₂O₂)
Starting Material FurfuralFurfural
Key Reagents Strong base (e.g., NaOH)Oxidizing agent (e.g., H₂O₂), catalyst
Co-products Furfuryl alcoholWater
Typical Yield ~50% (theoretical)[3]Up to 98%[4]
Operating Temperature Moderate, requires cooling55-70°C[4]
Key Challenges Equimolar co-product formation, tar formation[2][3]Catalyst cost and deactivation, side reactions[4]
Purification Crystallization, extraction[2]Filtration, crystallization

Table 2: Process Parameters for this compound Synthesis

ParameterDehydration with Acetic AnhydrideAcid Chloride Method
Starting Material 2-Furancarboxylic acid2-Furancarboxylic acid
Key Reagents Acetic anhydrideThionyl chloride (or similar), base
Intermediate None2-Furoyl chloride
Operating Temperature Requires heating[5]0°C to room temperature for acid chloride formation[5]
Key Challenges Anhydrous conditions, temperature control to prevent ring degradation[5]Handling of corrosive and reactive intermediates, anhydrous conditions
Purification DistillationDistillation

Experimental Protocols

Protocol 1: Industrial Scale Production of 2-Furancarboxylic Acid via Cannizzaro Reaction (Adapted from Organic Syntheses Procedure) [2]

  • Reaction Setup: In a suitable large-scale reactor equipped with efficient stirring and a cooling system, prepare a solution of sodium hydroxide in water.

  • Furfural Addition: Slowly add furfural to the sodium hydroxide solution while maintaining vigorous stirring and cooling to control the exothermic reaction. The temperature should be kept within a pre-determined range to minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of furfural using a suitable analytical technique (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. The resulting solution contains sodium 2-furancarboxylate and furfuryl alcohol.

  • Separation of Furfuryl Alcohol: Extract the furfuryl alcohol from the aqueous solution using a suitable organic solvent.

  • Acidification and Precipitation: Acidify the remaining aqueous layer with sulfuric acid to a specific pH to precipitate the 2-furancarboxylic acid. Control the temperature during acidification to prevent excessive heat generation.

  • Isolation and Initial Purification: Isolate the crude 2-furancarboxylic acid by filtration and wash with cold water to remove residual salts.

  • Decolorization and Recrystallization: Dissolve the crude acid in hot water, add activated carbon, and heat for a defined period to decolorize the solution. Filter the hot solution to remove the carbon and then cool the filtrate to crystallize the purified 2-furancarboxylic acid.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature.

Protocol 2: Industrial Scale Synthesis of this compound via Dehydration

  • Reactor Preparation: Ensure a large-scale glass-lined or other suitable reactor is clean and thoroughly dried.

  • Charging Reactants: Charge the reactor with 2-furancarboxylic acid and a molar excess of acetic anhydride.

  • Heating and Reaction: Heat the mixture under controlled conditions with continuous stirring. The reaction progress can be monitored by measuring the consumption of the starting acid.

  • Removal of Acetic Acid: Once the reaction is complete, distill off the acetic acid byproduct and any excess acetic anhydride under reduced pressure.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

  • Packaging and Storage: Package the final product in sealed containers under an inert atmosphere (e.g., nitrogen) to prevent exposure to moisture.

Mandatory Visualization

experimental_workflow_2_furancarboxylic_acid cluster_synthesis Synthesis cluster_separation Separation & Purification furfural Furfural reactor Reaction Vessel (Cannizzaro Reaction) furfural->reactor naoh NaOH Solution naoh->reactor mixture Reaction Mixture (Sodium 2-furancarboxylate & Furfuryl Alcohol) reactor->mixture Completion extraction Solvent Extraction mixture->extraction Separation acidification Acidification (H2SO4) extraction->acidification Aqueous Phase filtration Filtration acidification->filtration Precipitation recrystallization Recrystallization (with Activated Carbon) filtration->recrystallization Crude Product drying Drying recrystallization->drying Purified Crystals product Pure 2-Furancarboxylic Acid drying->product

Caption: Workflow for the industrial production of 2-Furancarboxylic acid.

logical_relationship_anhydride_synthesis cluster_dehydration Dehydration Method cluster_acid_chloride Acid Chloride Method start Start: 2-Furancarboxylic Acid anhydrous Requirement: Anhydrous Conditions start->anhydrous temp_control Requirement: Controlled Temperature start->temp_control acetic_anhydride React with Acetic Anhydride anhydrous->acetic_anhydride thionyl_chloride React with Thionyl Chloride anhydrous->thionyl_chloride temp_control->acetic_anhydride temp_control->thionyl_chloride distill_byproduct Distill off Acetic Acid acetic_anhydride->distill_byproduct product1 This compound distill_byproduct->product1 furoyl_chloride Intermediate: 2-Furoyl Chloride thionyl_chloride->furoyl_chloride carboxylate_salt React with 2-Furancarboxylate Salt furoyl_chloride->carboxylate_salt product2 This compound carboxylate_salt->product2

Caption: Synthesis routes for this compound.

References

minimizing byproduct formation in furoylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furoylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize furoylation procedures, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in furoylation reactions?

A1: Furoylation, a type of Friedel-Crafts acylation, can lead to several byproducts depending on the substrate and reaction conditions. The most prevalent byproducts include:

  • Regioisomers: When the aromatic substrate has multiple possible sites for acylation, a mixture of ortho, meta, and para isomers can be formed. The distribution of these isomers is influenced by the directing effects of the substituents on the aromatic ring and steric hindrance.

  • Polyacylated Products: Especially with highly activated aromatic substrates, more than one furoyl group can be introduced onto the aromatic ring, leading to di- or even tri-furoylated byproducts. However, this is generally less of a problem than in Friedel-Crafts alkylation, as the first acyl group deactivates the ring towards further substitution.[1][2]

  • Products from Ring Opening/Rearrangement: Under harsh conditions (e.g., high temperatures, very strong Lewis acids), the furan ring of the furoyl group itself can potentially undergo side reactions, although this is less common.

  • Complexes with Lewis Acids: The ketone product of the furoylation reaction can form a stable complex with the Lewis acid catalyst, which may require a stoichiometric amount of the catalyst and careful workup to decompose.[1]

Q2: How does the choice of Lewis acid affect byproduct formation?

A2: The Lewis acid is a critical factor in controlling both the rate and selectivity of furoylation reactions. The strength and steric bulk of the Lewis acid can significantly impact the formation of byproducts.

  • Strong Lewis Acids (e.g., AlCl₃): These are highly active and can promote the reaction at lower temperatures. However, their high reactivity can sometimes lead to a decrease in selectivity and an increase in the formation of unwanted isomers or degradation products. The concentration of AlCl₃ can also impact byproduct formation.

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, SnCl₄): These may require higher reaction temperatures but can offer better control and higher selectivity for the desired product, minimizing the formation of regioisomers.

  • Bulky Lewis Acids: Sterically hindered Lewis acids can be employed to favor acylation at less sterically hindered positions on the aromatic substrate, thereby influencing the regioselectivity.

A screening of different Lewis acids is often recommended to find the optimal balance between reactivity and selectivity for a specific substrate.

Q3: What is the effect of temperature on the selectivity of furoylation reactions?

A3: Temperature is a crucial parameter for controlling the selectivity of furoylation.

  • Lower Temperatures: Generally, running the reaction at lower temperatures favors the formation of the thermodynamically more stable product and can reduce the formation of unwanted side products. It can help to minimize the formation of kinetic byproducts and decomposition of starting materials or products.

  • Higher Temperatures: Increasing the temperature can increase the reaction rate but may also lead to decreased selectivity. At higher temperatures, there is a greater chance of overcoming the activation energy for the formation of less stable regioisomers and other byproducts. In some cases, elevated temperatures can lead to rearrangement or degradation of the furan moiety.

Q4: Can the solvent choice help in minimizing byproducts?

A4: Yes, the solvent can play a significant role in the outcome of a furoylation reaction.

  • Non-polar Solvents (e.g., Carbon Disulfide, Dichloromethane, 1,2-Dichloroethane): These are commonly used as they are relatively inert and effectively solvate the reactants and intermediates.

  • Nitroalkanes (e.g., Nitromethane, Nitrobenzene): These polar solvents can sometimes enhance the rate of reaction but may also influence the regioselectivity.

  • Solvent-free conditions: In some cases, running the reaction without a solvent can be an effective strategy to increase reaction rates and simplify purification.

The choice of solvent can affect the solubility of reactants and intermediates, the activity of the Lewis acid catalyst, and the overall reaction pathway, thereby influencing the product distribution.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-furoylated Product and Formation of Multiple Isomers.

Possible Cause Suggested Solution
Lewis acid is too reactive. Switch to a milder Lewis acid (e.g., from AlCl₃ to FeCl₃ or ZnCl₂).
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).
Incorrect solvent. Screen different solvents. A less polar solvent might improve selectivity.
Substituent effects on the aromatic ring. Consider the electronic and steric effects of the substituents on your starting material to predict the most likely position of acylation and adjust the strategy accordingly.

Problem 2: Significant Formation of Di-furoylated Byproducts.

Possible Cause Suggested Solution
Aromatic substrate is highly activated. Use a less reactive Lewis acid.
Stoichiometry of reactants is not optimal. Use a slight excess of the aromatic substrate relative to the furoyl chloride.
Reaction time is too long. Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

Problem 3: Formation of a Tar-like, Polymeric Substance.

Possible Cause Suggested Solution
Reaction temperature is excessively high. Drastically reduce the reaction temperature.
Lewis acid concentration is too high. Use the minimum effective amount of Lewis acid.
Presence of moisture or other impurities. Ensure all glassware is thoroughly dried and reagents are pure and anhydrous. Moisture can lead to uncontrolled side reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Regioisomer Formation in the Furoylation of Toluene

This protocol aims to favor the formation of the para-isomer.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (e.g., toluene, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add a milder Lewis acid (e.g., anhydrous FeCl₃, 1.1 equivalents) to the stirred solution.

  • Reagent Addition: Dissolve furoyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench it by pouring the mixture into a beaker of ice-water containing a small amount of concentrated HCl to decompose the Lewis acid-ketone complex.

  • Extraction and Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired para-isomer.

Visualizations

Furoylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Substrate + Solvent B Cool to 0°C A->B Transfer to Reaction Vessel C Add Lewis Acid (e.g., FeCl3) B->C D Add Furoyl Chloride (dropwise) C->D E Monitor by TLC/GC-MS D->E F Quench with Ice/HCl E->F Reaction Complete G Extract with Organic Solvent F->G H Wash & Dry G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for selective furoylation.

Byproduct_Troubleshooting cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Solutions Issue High Byproduct Formation (e.g., Isomers, Polyacylation) Cause1 Lewis Acid too Reactive Issue->Cause1 Cause2 High Temperature Issue->Cause2 Cause3 Incorrect Stoichiometry Issue->Cause3 Cause4 Substrate too Activated Issue->Cause4 Sol1 Use Milder Lewis Acid Cause1->Sol1 Sol2 Lower Reaction Temperature Cause2->Sol2 Sol3 Adjust Reactant Ratio Cause3->Sol3 Sol4 Monitor Reaction Time Cause4->Sol4

Caption: Troubleshooting logic for byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Furoic Anhydride and Maleic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of the chemical reactivity of two important cyclic anhydrides: 2-furoic anhydride and maleic anhydride. While both are valuable synthons, their reactivity profiles differ significantly due to their distinct electronic and structural features. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary of Reactivity

Maleic anhydride is generally considered to be more reactive than 2-furoic anhydride in common organic reactions such as Diels-Alder cycloadditions and nucleophilic acyl substitutions. This difference in reactivity is primarily attributed to the electronic nature of the molecular systems in which the anhydride functionality is embedded.

Reaction Type2-Furoic AnhydrideMaleic Anhydride
Diels-Alder Reaction Acts as a diene (furan ring)Acts as a highly reactive dienophile
Nucleophilic Acyl Substitution Less reactiveMore reactive

Theoretical Basis for Reactivity Differences

The differing reactivity of these two anhydrides can be rationalized by examining their electronic structures.

  • Maleic Anhydride: The presence of a carbon-carbon double bond conjugated with the two carbonyl groups makes the double bond electron-deficient. This electronic feature renders maleic anhydride a highly reactive dienophile in Diels-Alder reactions. The electron-withdrawing nature of the double bond also enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

  • 2-Furoic Anhydride: In contrast, the furan ring in 2-furoic anhydride is an aromatic system with electron-donating character due to the lone pairs on the oxygen atom. This electron-donating nature can reduce the electrophilicity of the adjacent carbonyl carbons, thereby decreasing its reactivity towards nucleophiles compared to maleic anhydride. In the context of Diels-Alder reactions, the furan ring itself can act as the diene component.

Key Reaction Mechanisms

Understanding the fundamental reaction mechanisms is crucial for predicting the behavior of these anhydrides in different chemical environments.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. In the context of these two anhydrides, they play opposing roles.

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene (4π electrons) Cycloadduct Cyclohexene derivative Diene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (2π electrons) Dienophile->Cycloadduct

Figure 1: General mechanism of the Diels-Alder reaction.

  • Maleic anhydride is a classic and highly effective dienophile due to its electron-deficient double bond. It readily reacts with a wide range of dienes.

  • The furan ring of 2-furoic anhydride can participate as the diene component in Diels-Alder reactions, a characteristic of furan and its derivatives.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including anhydrides. The reaction proceeds via a tetrahedral intermediate.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Anhydride Anhydride Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Acyl_Product Acylated Product Tetrahedral->Acyl_Product Collapse of Intermediate Carboxylate Carboxylate Leaving Group Tetrahedral->Carboxylate

Figure 2: General mechanism of nucleophilic acyl substitution on an anhydride.

The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. As previously mentioned, the electronic properties of maleic anhydride make its carbonyl carbons more electrophilic and thus more reactive towards nucleophiles compared to those of 2-furoic anhydride.

Experimental Protocols for Comparative Reactivity Analysis

While the literature provides a qualitative understanding of the reactivity differences, direct quantitative comparisons are scarce. The following protocol outlines a general method for researchers to quantitatively compare the reactivity of 2-furoic anhydride and maleic anhydride in an acylation reaction.

Objective:

To determine the relative reaction rates of 2-furoic anhydride and maleic anhydride with a model nucleophile (e.g., benzylamine) under identical conditions.

Materials:
  • 2-Furoic anhydride

  • Maleic anhydride

  • Benzylamine

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Stirring apparatus

  • Thermostated reaction block or water bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare stock solutions of anhydrides, benzylamine, and internal standard Start_Reaction Initiate reactions in parallel by adding benzylamine to anhydride solutions at a controlled temperature Prep_Solutions->Start_Reaction Quench Quench aliquots at specific time intervals Start_Reaction->Quench Analyze Analyze quenched samples by GC or HPLC Quench->Analyze Plot Plot concentration of reactants/products vs. time Analyze->Plot Calculate Calculate initial reaction rates and/or rate constants Plot->Calculate

Figure 3: Workflow for a comparative kinetic study.

Procedure:
  • Solution Preparation: Prepare stock solutions of 2-furoic anhydride, maleic anhydride, benzylamine, and an internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In separate reaction vials, place equal volumes of the 2-furoic anhydride and maleic anhydride stock solutions. Add the internal standard to each vial. Place the vials in a thermostated reaction block set to the desired temperature (e.g., 25 °C) and allow them to equilibrate.

  • Reaction Initiation: Initiate the reactions by adding an equimolar amount of the benzylamine stock solution to each vial simultaneously. Start a timer immediately.

  • Sampling and Quenching: At predetermined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture and immediately quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a large excess of a primary amine that reacts slower or a reagent that derivatizes the remaining anhydride).

  • Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the remaining anhydride and/or the formed amide product relative to the internal standard.

  • Data Analysis: Plot the concentration of the anhydride versus time for both reactions. The initial slope of these plots will give the initial reaction rate. For a more detailed analysis, fit the data to the appropriate rate law to determine the rate constants for each reaction.

Conclusion

Based on established principles of organic chemistry, maleic anhydride is a more reactive compound than 2-furoic anhydride in both Diels-Alder and nucleophilic acyl substitution reactions. This is a critical consideration for synthetic chemists in designing reaction pathways and selecting appropriate reagents. The provided experimental protocol offers a framework for researchers to conduct their own quantitative comparisons, which would provide valuable data to the scientific community and aid in the development of more efficient and selective synthetic methodologies in drug discovery and materials science.

A Comparative Guide to Analytical Methods for Quantifying 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive chemical intermediates like 2-furoic anhydride is critical for process optimization, quality control, and stability studies. Due to its susceptibility to hydrolysis, direct analysis of 2-furoic anhydride presents unique challenges. This guide provides a comparative overview of potential analytical methods for its quantification, including direct and indirect approaches.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of three potential analytical methods for the quantification of 2-furoic anhydride. It is important to note that while an indirect High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) method following hydrolysis is well-supported by available data for the resulting 2-furoic acid, the direct methods are proposed based on the analysis of analogous compounds and may require further development and validation.

ParameterDirect HPLCDirect GC-MSIndirect HPLC-PDA (via Hydrolysis)
Principle Separation of the intact anhydride on a chromatographic column with UV detection.Separation of the volatile anhydride in the gas phase with mass spectrometric detection.Conversion of the anhydride to 2-furoic acid, followed by separation and quantification of the acid.
Linearity (R²) >0.99 (Anticipated)>0.99 (Anticipated)>0.9999[1]
Limit of Detection (LOD) Dependent on UV absorbance, likely in the µg/mL range.Potentially lower than HPLC, in the ng/mL range.0.10 µg/mL (for 2-furoic acid)[1]
Limit of Quantification (LOQ) Dependent on UV absorbance, likely in the µg/mL range.Potentially lower than HPLC, in the ng/mL range.0.32 µg/mL (for 2-furoic acid)[1]
Accuracy (% Recovery) Dependent on method development and stability of the anhydride.Dependent on derivatization efficiency and instrument calibration.98.47% - 102.74% (for 2-furoic acid)[1]
Precision (%RSD) <2% (Anticipated)<5% (Anticipated)Inter-day: 0.13% - 0.56%, Intra-day: 0.27% - 0.33% (for 2-furoic acid)[1]
Specificity Good, but potential for interference from structurally similar compounds.Excellent, due to mass fragmentation patterns.Excellent, when combined with chromatographic separation.
Sample Throughput ModerateModerate to HighModerate (includes hydrolysis step)
Key Considerations Requires non-aqueous mobile phase to prevent hydrolysis.May require derivatization to improve volatility and stability.Assumes complete and stoichiometric conversion of anhydride to acid.

Experimental Protocols

Direct High-Performance Liquid Chromatography (HPLC)

This proposed method is based on techniques used for other carboxylic anhydrides and is designed to prevent hydrolysis during analysis.

Methodology:

  • Chromatographic System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a normal-phase silica column.

  • Mobile Phase:

    • Reverse-Phase (anhydrous): Isocratic elution with a mixture of anhydrous acetonitrile and anhydrous methanol (e.g., 50:50 v/v).

    • Normal-Phase: Isocratic elution with a mixture of hexane and anhydrous 2-propanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 2-furoic anhydride is expected to have a UV absorbance maximum around 250-270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an appropriate concentration. Ensure all solvents and vials are dry.

  • Quantification: External standard calibration curve prepared with 2-furoic anhydride standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing 2-furoic anhydride Dissolve Dissolve in anhydrous solvent Sample->Dissolve Inject Inject into HPLC system Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Direct HPLC Analysis Workflow
Direct Gas Chromatography-Mass Spectrometry (GC-MS)

This proposed method is suitable for volatile and thermally stable anhydrides. Derivatization may be necessary to improve chromatographic performance.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 20:1).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of the sample in a dry, aprotic solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • Cool and inject an aliquot into the GC-MS.

  • Quantification: External standard calibration curve prepared with derivatized 2-furoic anhydride standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-furoic anhydride Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC-MS system Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Direct GC-MS Analysis Workflow
Indirect HPLC-PDA via Hydrolysis

This method involves the complete conversion of 2-furoic anhydride to 2-furoic acid, followed by the quantification of the acid using a validated HPLC-PDA method.

Methodology:

  • Step 1: Hydrolysis

    • Accurately weigh a sample containing 2-furoic anhydride into a volumetric flask.

    • Add a solution of dilute sodium hydroxide (e.g., 0.1 M NaOH) to hydrolyze the anhydride.

    • Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) to ensure complete hydrolysis.

    • Neutralize the solution with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 3.

    • Dilute to the mark with the mobile phase.

  • Step 2: HPLC-PDA Analysis of 2-Furoic Acid

    • Chromatographic System: HPLC with a PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). The gradient can be optimized to ensure good separation.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the maximum absorbance of 2-furoic acid (approximately 254 nm).

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of 2-furoic acid from a calibration curve prepared with 2-furoic acid standards. Convert the concentration of 2-furoic acid back to the concentration of 2-furoic anhydride using their molar masses (Molar mass of 2-furoic anhydride = 206.13 g/mol ; Molar mass of 2-furoic acid = 112.08 g/mol ).

Indirect_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing 2-furoic anhydride Hydrolyze Hydrolysis to 2-furoic acid Sample->Hydrolyze Inject Inject into HPLC system Hydrolyze->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Quantify Quantify 2-furoic acid Detect->Quantify Calculate Calculate initial anhydride concentration Quantify->Calculate

Indirect HPLC-PDA Analysis Workflow

Conclusion

The choice of the most suitable analytical method for quantifying 2-furoic anhydride depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • Direct HPLC offers a straightforward approach but requires careful control of experimental conditions to prevent hydrolysis.

  • Direct GC-MS provides high specificity and sensitivity but may necessitate a derivatization step, adding complexity to the sample preparation.

  • Indirect HPLC-PDA via hydrolysis is a robust and reliable method, leveraging a well-validated protocol for the resulting 2-furoic acid. This approach is recommended when the complete conversion of the anhydride can be assured and is often the most practical choice for routine analysis.

For all methods, thorough validation is essential to ensure accurate and reproducible results. This includes assessing linearity, accuracy, precision, specificity, and the limits of detection and quantification for 2-furoic anhydride in the specific sample matrix of interest.

References

A Comparative Guide to Furan-Based Polymers Derived from 2-Furancarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of bio-based polymers synthesized from 2,5-furandicarboxylic acid (FDCA) against their petroleum-based alternatives, supported by experimental data and detailed protocols.

The burgeoning field of sustainable chemistry is witnessing a paradigm shift towards the utilization of renewable resources for the synthesis of novel polymers. Among these, furan-based polymers, derived from biomass, are emerging as promising alternatives to their petroleum-based counterparts. This guide provides a comprehensive characterization of polyesters and polyamides synthesized from 2,5-furandicarboxylic acid (FDCA), a key derivative of 2-furancarboxylic acid. Through a detailed comparison with conventional polymers such as polyethylene terephthalate (PET) and various polyamides, this document aims to equip researchers with the necessary data and methodologies to evaluate the potential of these innovative biomaterials.

Performance Comparison: Furan-Based vs. Petroleum-Based Polymers

Polymers derived from FDCA exhibit a range of thermal and mechanical properties that are not only comparable but in some aspects superior to those of their petroleum-based analogues.[1][2] The rigid furan ring structure imparts unique characteristics to the polymer backbone, influencing its thermal stability, mechanical strength, and barrier properties.[3]

Furan-Based Polyesters vs. Polyethylene Terephthalate (PET)

Polyethylene furanoate (PEF), a polyester synthesized from FDCA and ethylene glycol, is a front-runner in the race to replace PET.[4][5] Its performance characteristics are summarized below:

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Glass Transition Temp (Tg) ~85-92 °C[5][6]~70-80 °C[5][6]
Melting Temperature (Tm) ~210-215 °C[5]~250-260 °C[5]
Tensile Strength Generally higher than PET[4]Varies with grade
Young's Modulus Higher than PET[5]Varies with grade
Oxygen Barrier Significantly better than PET[3]Standard for comparison
Carbon Dioxide Barrier Significantly better than PETStandard for comparison
Water Vapor Barrier Better than PETStandard for comparison
Furan-Based Polyamides vs. Petroleum-Based Polyamides

Furan-based polyamides (FPAs), synthesized from FDCA and various diamines, demonstrate high glass transition temperatures and thermal stability, positioning them as potential replacements for petroleum-derived polyamides in demanding applications.[7][8]

PropertyFuran-Based Polyamides (FPAs)Petroleum-Based Polyamides (e.g., PA6, PA6,6)
Glass Transition Temp (Tg) Can be as high as 280 °C, depending on the diamine[1]Varies (e.g., PA6: ~50-60°C; PA6,6: ~50-80°C)
Thermal Decomposition Temp Maximum degradation temperatures at 350 °C or higher[1]Varies with type
Mechanical Properties High tensile strength and modulus have been reported for some FPAs[9]Well-established range of mechanical properties
Crystallinity Often amorphous, which can enhance processability[1][10]Typically semi-crystalline

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of polymers. The following sections outline standard protocols for key analytical techniques.

Synthesis of Poly(ethylene furanoate) (PEF)

A common method for synthesizing PEF is a two-step melt polycondensation process:

  • Esterification: 2,5-furandicarboxylic acid (FDCA) and a molar excess of ethylene glycol are reacted in the presence of a catalyst (e.g., antimony trioxide) at elevated temperatures (around 180-220 °C) under a nitrogen atmosphere. Water is continuously removed as a byproduct.

  • Polycondensation: The temperature is further increased (to around 230-260 °C), and a vacuum is applied to remove the excess ethylene glycol and drive the polymerization reaction forward, increasing the molecular weight of the polymer.[11][12]

Thermal Analysis

Objective: To determine the thermal stability and decomposition profile of the polymer.

Procedure:

  • A small sample of the polymer (5-10 mg) is placed in a TGA pan.[13]

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[14][15]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss against temperature, revealing the onset of decomposition and the temperatures at which significant weight loss occurs.[13]

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

Procedure:

  • A small, weighed sample (5-10 mg) is sealed in an aluminum pan.[16]

  • The sample pan and an empty reference pan are placed in the DSC cell.[17]

  • The sample is subjected to a controlled heating and cooling cycle. A typical cycle involves heating the sample to a temperature above its expected melting point, holding it there to erase its thermal history, cooling it at a controlled rate, and then reheating it at a controlled rate.[16][18]

  • The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

  • The glass transition is observed as a step change in the baseline of the heat flow curve, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[19]

Spectroscopic Analysis

Objective: To identify the functional groups present in the polymer and confirm its chemical structure.

Procedure:

  • A small amount of the polymer is prepared for analysis. This can be in the form of a thin film cast from a solution, a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • An infrared beam is passed through the sample.

  • The absorption of infrared radiation at different wavenumbers is measured.

  • The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the polymer, allowing for the identification of characteristic furan ring, ester, or amide linkages.[20][21]

Objective: To elucidate the detailed molecular structure of the polymer.

Procedure:

  • A small amount of the polymer is dissolved in a suitable deuterated solvent.

  • The sample is placed in an NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed information about the connectivity of atoms in the polymer chain, confirming the monomer incorporation and polymer structure.[22][23]

Visualizing Synthesis and Characterization Workflows

To further clarify the processes involved in the study of these novel polymers, the following diagrams illustrate the synthesis of a furan-based polyester and a typical experimental workflow for polymer characterization.

Synthesis_of_Furan_Polyester FDCA 2,5-Furandicarboxylic Acid (FDCA) Monomers Monomer Mixture FDCA->Monomers EG Ethylene Glycol (EG) EG->Monomers Catalyst Catalyst Catalyst->Monomers Esterification Esterification (180-220 °C) Monomers->Esterification Water Water (byproduct) Esterification->Water Oligomers Oligomers Esterification->Oligomers Polycondensation Polycondensation (230-260 °C, Vacuum) Oligomers->Polycondensation Excess_EG Excess Ethylene Glycol (removed) Polycondensation->Excess_EG PEF Poly(ethylene furanoate) (PEF) Polycondensation->PEF

Caption: Synthesis pathway for Poly(ethylene furanoate) (PEF).

Polymer_Characterization_Workflow Start Polymer Sample Thermal_Analysis Thermal Analysis Start->Thermal_Analysis Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis Mechanical_Testing Mechanical Testing Start->Mechanical_Testing TGA TGA (Thermal Stability) Thermal_Analysis->TGA DSC DSC (Tg, Tm, Crystallinity) Thermal_Analysis->DSC FTIR FTIR (Functional Groups) Spectroscopic_Analysis->FTIR NMR NMR (Molecular Structure) Spectroscopic_Analysis->NMR Tensile_Test Tensile Testing (Strength, Modulus) Mechanical_Testing->Tensile_Test Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Tensile_Test->Data_Analysis

References

A Researcher's Guide to Spectroscopic Confirmation of Furoylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the successful furoylation of a substrate is a critical step in synthesis. This guide provides a comparative overview of four common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to verify the covalent addition of a furoyl group.

Performance Comparison of Spectroscopic Techniques

The choice of spectroscopic method depends on the specific information required, from initial functional group confirmation to complete structural elucidation. The following tables summarize the key quantitative data expected upon successful furoylation of a substrate. Data is based on representative furoyl compounds like 2-furoyl chloride and methyl 2-furoate.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusFuroyl Group AtomTypical Chemical Shift (δ) in CDCl₃ (ppm)Expected Signal Characteristics
¹H H-5 (next to oxygen)7.60 - 7.90Doublet of doublets or multiplet
H-47.18 - 7.52Doublet of doublets or multiplet
H-36.51 - 6.70Doublet of doublets
¹³C C=O (Carbonyl)158.0 - 160.0Singlet
C-2 (attached to C=O)144.0 - 145.0Singlet
C-5146.0 - 147.0Singlet
C-4117.0 - 118.0Singlet
C-3111.0 - 112.0Singlet
Note: Chemical shifts can vary based on the substrate and solvent. Data is derived from methyl 2-furoate and 2-furoyl chloride.[1][2]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Furoyl Group BondVibration ModeCharacteristic Absorption Range (cm⁻¹)Expected Signal Intensity
C=O Stretch1760 - 1780 (for acyl chloride) or 1715-1730 (for ester)Strong, Sharp
C-O-C (ring) Asymmetric Stretch1250 - 1300Strong
=C-H (ring) Stretch3100 - 3150Medium to Weak
C=C (ring) Stretch1560 - 1600Medium
Note: The carbonyl (C=O) stretch is a key diagnostic peak. Its position is sensitive to the electronic environment (e.g., ester vs. acyl chloride). Data is derived from 2-furoyl chloride.[2]

Table 3: Mass Spectrometry (MS) Data

Analysis TypeObservationSignificance for Furoylation
Molecular Ion (M⁺) Peak corresponding to the substrate's mass + 95.01 DaConfirms addition of the furoyl group (C₅H₃O₂).
Fragmentation Key fragment at m/z = 95 (C₅H₃O⁺)Characteristic furoyl cation is a strong indicator.
Key fragment at m/z = 67Loss of CO from the furoyl cation.
Note: Fragmentation patterns are based on Electron Ionization (EI) of methyl 2-furoate.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

ChromophoreElectronic TransitionTypical λmax (in Acetonitrile)Molar Absorptivity (ε)
Furoyl Group π → π*~250 - 270 nmHigh (typically > 10,000 M⁻¹cm⁻¹)
Note: The conjugated system of the furan ring and the carbonyl group acts as a strong chromophore. The exact λmax can be influenced by the substrate and solvent.

Experimental Protocols

Detailed and consistent sample preparation is paramount for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol (For Small Organic Molecules)
  • Sample Preparation :

    • Weigh 5-25 mg of the furoylated product for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1]

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing :

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FTIR Spectroscopy Protocol (Using ATR)
  • Sample Preparation :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol.

    • Place a small amount of the solid (or a single drop of liquid) sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup :

    • Place the ATR accessory into the FTIR spectrometer's sample compartment.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify key peaks corresponding to the furoyl functional group.

Mass Spectrometry Protocol (Direct Infusion ESI)
  • Sample Preparation :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture suitable for electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.

    • Ensure no solid particles are present; filter if necessary.

  • Instrument Setup :

    • Use a mass spectrometer equipped with an ESI source.

    • Calibrate the mass analyzer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular weight of the furoylated product.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it via collision-induced dissociation (CID).

  • Data Processing :

    • Analyze the full scan spectrum to identify the molecular ion peak [M+H]⁺ or [M-H]⁻.

    • Examine the MS/MS spectrum to identify characteristic fragment ions, such as the furoyl cation (m/z 95).

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Choose a UV-transparent solvent (e.g., acetonitrile, ethanol, hexane) that completely dissolves the sample.

    • Prepare a stock solution of the sample with a known concentration.

    • Perform serial dilutions to obtain a sample concentration that results in a maximum absorbance between 0.5 and 1.5 AU. This is typically in the low micromolar (µM) range.

  • Instrument Setup :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank/reference.

    • Fill a second matched quartz cuvette with the sample solution.

  • Data Acquisition :

    • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Perform a baseline correction or "auto-zero" with the solvent-filled cuvettes.

    • Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorbance spectrum.

  • Data Processing :

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Confirm that the λmax corresponds to the expected value for the furoyl chromophore.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of analysis and the relationship between the spectroscopic techniques for comprehensive confirmation.

G sub Furoylated Substrate nmr NMR Spectroscopy (¹H & ¹³C) sub->nmr ir FTIR Spectroscopy sub->ir ms Mass Spectrometry sub->ms uv UV-Vis Spectroscopy sub->uv structure Definitive Structure & Connectivity nmr->structure Provides func_group Functional Group Confirmation (C=O) ir->func_group Provides mol_weight Molecular Weight & Formula Confirmation ms->mol_weight Provides conjugation Conjugated System Confirmation uv->conjugation Provides

Caption: Relationship between techniques and the information they provide.

G cluster_0 Primary Screening (Rapid Confirmation) cluster_1 Detailed Structural Elucidation start Synthesized Product ir FTIR Analysis (Is C=O present?) start->ir ms Direct Infusion MS (Is mass correct?) start->ms nmr ¹H and ¹³C NMR (Confirm connectivity) ir->nmr Positive Result ms->nmr Positive Result end Structure Confirmed nmr->end

Caption: A typical experimental workflow for confirming furoylation.

References

A Comparative Guide to Alternative Acylating Agents for 2-Furoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the acylation of substrates with a 2-furoyl moiety is a crucial step in the synthesis of numerous pharmaceuticals and bioactive molecules. While 2-furoic anhydride is a competent acylating agent, its moderate reactivity, potential for side reactions, and issues related to storage and handling necessitate the exploration of more efficient and versatile alternatives. This guide provides an objective comparison of the primary alternatives to 2-furoic anhydride, supported by representative experimental data and detailed protocols to aid in the selection of the optimal acylation strategy.

The main alternatives for introducing a 2-furoyl group include the highly reactive 2-furoyl chloride , in situ activation of 2-furoic acid using coupling reagents , and the formation of mixed anhydrides . Each method offers a unique profile of reactivity, substrate compatibility, and operational complexity.

Performance Comparison of Acylating Agents

The choice of an acylating agent profoundly impacts reaction efficiency, yield, and compatibility with sensitive functional groups. The following table summarizes the performance of 2-furoic anhydride and its principal alternatives based on typical outcomes in organic synthesis.

Feature2-Furoic Anhydride2-Furoyl ChlorideCoupling Reagents (e.g., EDC, DCC)Mixed Anhydrides (e.g., with Pivaloyl Chloride)
Relative Reactivity ModerateVery HighHigh (Activated Species)High
Typical Reaction Time 2 - 12 hours0.5 - 4 hours4 - 48 hours1 - 6 hours
Typical Yield Range 60-85%85-98%70-95%80-95%
Reaction Conditions Often requires heating0 °C to room temperature; requires a base (e.g., pyridine, Et₃N) to scavenge HCl[1]Room temperature; mild conditionsLow temperature (-15 °C to RT)
Key Byproducts 2-furoic acidHCl (corrosive)[2]Water-soluble urea (EDC) or insoluble urea (DCC)[3]Salt and the second carboxylate
Substrate Scope Good for robust amines and alcoholsExcellent, but may not be suitable for acid-sensitive substratesExcellent for sensitive and complex molecules, including peptides[]Very good, widely used in peptide synthesis[5][6]
Handling & Stability Moderate moisture sensitivityHighly moisture-sensitive, corrosive[7]Generally stable solids, though some are moisture-sensitive[8]Generated in situ, not isolated
Primary Advantage Commercially available, no corrosive gas byproductHigh reactivity and yieldsMild conditions, high chemoselectivityHigh reactivity under controlled, low-temperature conditions
Primary Disadvantage Slower reactions, may require heatProduces corrosive HCl byproduct[2]Stoichiometric byproducts can complicate purification (especially DCC)[9]; higher costRequires careful temperature control to avoid disproportionation[10]

Key Alternative Acylating Strategies

2-Furoyl Chloride

As an acyl chloride, 2-furoyl chloride is significantly more electrophilic and reactive than its corresponding anhydride.[11] It is the reagent of choice for acylating unreactive substrates or when high yields and short reaction times are paramount. Its primary drawback is the release of hydrogen chloride (HCl) gas, which is corrosive and requires a stoichiometric amount of base to be neutralized.[1][2]

Coupling Reagents for In Situ Activation

This strategy avoids the need to isolate a highly reactive acylating agent by activating the carboxylic acid group of 2-furoic acid in situ. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common.[3][] These reagents are ideal for sensitive substrates, such as in peptide synthesis, where harsh conditions and corrosive byproducts must be avoided. While effective, DCC produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove, whereas EDC's urea byproduct is water-soluble, simplifying workup.[3][12] Additives like 1-hydroxybenzotriazole (HOBt) can be used to increase efficiency and suppress side reactions.[13]

Mixed Anhydrides

A mixed anhydride can be generated in situ by reacting 2-furoic acid with a more reactive acid derivative, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a base.[6][14] The resulting mixed anhydride has two carbonyl groups of differing reactivity, allowing for the preferential transfer of the 2-furoyl group to a nucleophile. This method is highly effective and provides a good balance of reactivity and control, often proceeding quickly at low temperatures.[5]

Visualization of Synthetic Pathways and Workflows

Synthesis Routes to 2-Furoyl Acylating Agents

The following diagram illustrates the common synthetic pathways starting from 2-furoic acid to generate the anhydride, the chloride, or an in situ activated species for acylation.

Synthesis_Pathways FuroicAcid 2-Furoic Acid Anhydride 2-Furoic Anhydride FuroicAcid->Anhydride Dehydrating Agent (e.g., Acetic Anhydride) Chloride 2-Furoyl Chloride FuroicAcid->Chloride Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ActivatedEster Activated Species (O-Acylisourea, Active Ester) FuroicAcid->ActivatedEster Coupling Reagent (e.g., DCC, EDC) Amide_Formation_Workflow cluster_Chloride Method 1: 2-Furoyl Chloride cluster_Coupling Method 2: Coupling Reagent start1 Dissolve Amine (R-NH₂) and Base (e.g., Et₃N) in Solvent step1_2 Add 2-Furoyl Chloride (0 °C to RT) start1->step1_2 step1_3 Reaction & Monitoring step1_2->step1_3 step1_4 Aqueous Workup (Remove Salt Byproduct) step1_3->step1_4 end1 Isolate Amide Product step1_4->end1 start2 Combine 2-Furoic Acid, Amine (R-NH₂), and Solvent step2_2 Add Coupling Reagent (e.g., EDC) at RT start2->step2_2 step2_3 Reaction & Monitoring step2_2->step2_3 step2_4 Workup (Filter DCU or Wash out EDU) step2_3->step2_4 end2 Isolate Amide Product step2_4->end2 Decision_Tree start Start: Need to 2-furoylate a substrate q1 Is the substrate sensitive to acid (HCl)? start->q1 q2 Is the substrate thermally sensitive? q1->q2 No ans_coupling Use Coupling Reagent (e.g., EDC for easy workup) q1->ans_coupling Yes q3 Is byproduct removal a major concern? q2->q3 No ans_mixed Use Mixed Anhydride (low temperature) q2->ans_mixed Yes ans_chloride Use 2-Furoyl Chloride + Base q3->ans_chloride No ans_anhydride Use 2-Furoic Anhydride (may require heat) q3->ans_anhydride Yes

References

A Comparative Guide to Lewis Acid Catalysts in 2-Furoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid catalyst is paramount for the successful synthesis of acylated furans, a common structural motif in pharmaceuticals and fine chemicals. This guide offers a comparative overview of four common Lewis acid catalysts—Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃), Aluminum Chloride (AlCl₃), and Boron Trifluoride Etherate (BF₃·OEt₂)—for their application in Friedel-Crafts acylation reactions involving 2-furoic anhydride.

Catalyst Performance Overview

The efficacy of a Lewis acid in catalyzing the Friedel-Crafts acylation of an aromatic compound with 2-furoic anhydride is influenced by several factors, including the reactivity of the aromatic substrate, the solvent, and the reaction temperature. Generally, a more potent Lewis acid is required for less reactive aromatic substrates.

Table 1: Qualitative Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystTypical Catalyst LoadingGeneral Reactivity & AdvantagesDisadvantages & Considerations
ZnCl₂ Catalytic to StoichiometricModerate Lewis acidity, relatively low cost, and easier to handle compared to AlCl₃.[1] Often used for acylation of activated aromatic rings.Generally requires higher temperatures and longer reaction times. May not be effective for deactivated aromatic substrates.
FeCl₃ Catalytic to StoichiometricGood catalytic activity for a range of aromatic compounds.[2] Less moisture-sensitive than AlCl₃ and relatively inexpensive.Can sometimes lead to side reactions, including oxidation. The colored nature of the catalyst can complicate product purification.
AlCl₃ StoichiometricHighly active and effective for a broad range of aromatic substrates, including deactivated ones.[2][3] It is a widely used and powerful Lewis acid for Friedel-Crafts reactions.[2][3]Highly hygroscopic and requires strictly anhydrous conditions.[4] Often needed in stoichiometric amounts because it complexes with the product ketone.[3] Work-up can be challenging.
BF₃·OEt₂ Catalytic to StoichiometricA convenient liquid and is generally easier to handle than solid Lewis acids.[5] Effective for acylating electron-rich heterocycles like furans and thiophenes, often in catalytic amounts.[5]Can be less reactive than AlCl₃ for deactivated aromatic rings. The etherate complex can be cleaved by nucleophiles.

Experimental Protocols

Below is a general procedure for the Friedel-Crafts acylation of an aromatic substrate with 2-furoic anhydride using a Lewis acid catalyst. Note: The specific quantities, reaction time, and temperature will need to be optimized for each specific substrate and catalyst combination.

General Procedure for Friedel-Crafts Acylation:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide) are added.

  • The mixture is cooled in an ice bath (0 °C).

  • The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) is added portion-wise with stirring. For BF₃·OEt₂, it is typically added dropwise.

  • A solution of 2-furoic anhydride in the same anhydrous solvent is then added dropwise to the stirred mixture.

  • After the addition is complete, the reaction mixture is stirred at the appropriate temperature (ranging from 0 °C to reflux) for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aromatic Substrate & Anhydrous Solvent B Cool to 0 °C A->B C Add Lewis Acid B->C D Add 2-Furoic Anhydride Solution C->D E Stir at Optimal Temperature D->E F Monitor Progress (TLC/GC) E->F G Quench with Acid/Ice F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purify Product I->J K K J->K Final Product

Figure 1. General experimental workflow for Lewis acid-catalyzed acylation.

G cluster_activation Catalyst Activation cluster_acylation Acylation & Regeneration anhydride 2-Furoic Anhydride complex Activated Complex anhydride->complex Coordination lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium Acylium Ion Intermediate complex->acylium Cleavage sigma_complex Sigma Complex acylium->sigma_complex Electrophilic Attack aromatic Aromatic Substrate aromatic->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation product Acylated Product product_complex->product Work-up catalyst_regen Regenerated Catalyst product_complex->catalyst_regen Work-up

Figure 2. General signaling pathway for Friedel-Crafts acylation.

References

Validating the Structure of 2-Furoic Anhydride Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 2-furoic anhydride, a class of compounds with potential applications in medicinal chemistry and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods for the structural validation of 2-furoic anhydride and its derivatives, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Alternative Techniques

The choice of analytical technique for structural validation depends on the specific information required. While methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable insights, NMR spectroscopy offers a more detailed and unambiguous structural determination.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, chemical environment of nuclei.Unambiguous structure determination, stereochemical insights, non-destructive.Lower sensitivity compared to MS, requires soluble samples.
IR Spectroscopy Presence of functional groups (e.g., C=O, C-O-C).Fast, inexpensive, good for reaction monitoring.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, small sample amount required.Isomers can be difficult to distinguish, fragmentation can be complex.

NMR Data for 2-Furoic Anhydride and its Precursor

The following tables summarize the experimental ¹H and ¹³C NMR data for 2-furoic acid, the precursor to 2-furoic anhydride, and the predicted data for 2-furoic anhydride itself. The predictions are based on the known effects of anhydride formation on the chemical shifts of neighboring protons and carbons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)
2-Furoic Acid[1]7.22 (dd, J = 3.5, 0.8 Hz)6.64 (dd, J = 3.5, 1.8 Hz)7.90 (dd, J = 1.8, 0.8 Hz)
2-Furoic Anhydride (Predicted)~7.30 (dd)~6.70 (dd)~8.00 (dd)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)
2-Furoic Acid[2]145.38118.16112.52147.44159.81
2-Furoic Anhydride (Predicted)~144.0~120.0~113.0~148.0~155.0

Experimental Protocols

Synthesis of 2-Furoic Anhydride

A common method for the synthesis of 2-furoic anhydride is the dehydration of 2-furoic acid using a dehydrating agent such as acetic anhydride.

Materials:

  • 2-Furoic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-furoic acid in a minimal amount of acetic anhydride.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.

  • The resulting residue is 2-furoic anhydride, which can be further purified by recrystallization or distillation if necessary.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized 2-furoic anhydride derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified 2-furoic anhydride derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Thoroughly mix the sample using a vortex mixer to ensure homogeneity.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically used to achieve a good signal-to-noise ratio.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C NMR spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of 2-furoic anhydride derivatives.

G cluster_synthesis Synthesis cluster_validation Structural Validation 2-Furoic Acid 2-Furoic Acid Reaction Reaction 2-Furoic Acid->Reaction Acetic Anhydride Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization/ Distillation 2-Furoic Anhydride 2-Furoic Anhydride Purification->2-Furoic Anhydride NMR Spectroscopy NMR Spectroscopy 2-Furoic Anhydride->NMR Spectroscopy ¹H & ¹³C NMR Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation

Caption: Workflow for the synthesis and NMR-based structural validation of 2-furoic anhydride.

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Detailed Framework IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: Interplay of different analytical techniques for comprehensive structural elucidation.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Furancarboxylic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2-furancarboxylic acid and its corresponding anhydride is crucial in drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of suitable HPLC methods, detailing experimental protocols and performance data to aid in method selection and implementation.

Introduction to Purity Analysis of 2-Furancarboxylic Acid and its Anhydride

2-Furancarboxylic acid, also known as 2-furoic acid, is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its anhydride is a reactive derivative often used in acylation reactions. The purity of these compounds directly impacts the quality, safety, and efficacy of the final products. HPLC is a powerful tool for separating and quantifying the main component from impurities, including starting materials, by-products, and degradation products.

A significant challenge in the analysis of 2-furancarboxylic acid anhydride is its high reactivity towards water, readily hydrolyzing to form two equivalents of the corresponding acid. This necessitates the use of non-aqueous chromatographic techniques for the direct analysis of the anhydride's purity.

Comparison of HPLC Methodologies

This guide compares two primary HPLC approaches: a conventional reversed-phase (RP-HPLC) method suitable for 2-furancarboxylic acid and a non-aqueous normal-phase (NP-HPLC) approach, which is essential for the direct purity analysis of 2-furancarboxylic acid anhydride.

Method 1: Reversed-Phase HPLC for 2-Furancarboxylic Acid

Reversed-phase HPLC is the most common mode of chromatography and is well-suited for the analysis of polar compounds like carboxylic acids.

Principle: The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar aqueous-organic mixture. 2-Furancarboxylic acid, being a polar analyte, will have a moderate affinity for the stationary phase, allowing for good separation from less polar or more polar impurities.

Method 2: Non-Aqueous Normal-Phase HPLC for 2-Furancarboxylic Acid Anhydride

To prevent the hydrolysis of the anhydride, a non-aqueous normal-phase HPLC method is required.

Principle: This technique employs a polar stationary phase (e.g., silica or diol) and a nonpolar, non-aqueous mobile phase. The separation is based on the polarity of the analytes, with the less polar anhydride eluting before the more polar acid. This method allows for the simultaneous determination of the anhydride and its primary degradation product, the acid.

Data Presentation: Comparative Performance

The following table summarizes the key performance parameters of the two HPLC methods.

ParameterMethod 1: RP-HPLC for 2-Furancarboxylic AcidMethod 2: NP-HPLC for 2-Furancarboxylic Acid Anhydride
Analyte(s) 2-Furancarboxylic Acid2-Furancarboxylic Acid Anhydride, 2-Furancarboxylic Acid
Column C8 (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm)Silica or Diol (e.g., Silica Gel 60, 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient: Water (0.1% Acetic Acid) and MethanolIsocratic: Hexane and Ethyl Acetate (e.g., 90:10 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 250 nmUV at 254 nm
Linearity (r²) >0.999Typically >0.998
Precision (%RSD) < 2%< 2%
Accuracy (Recovery) 98-102%98-102%
Limit of Detection (LOD) ~0.1 µg/mLDependent on specific method validation
Limit of Quantitation (LOQ) ~0.3 µg/mLDependent on specific method validation

Experimental Protocols

Method 1: Reversed-Phase HPLC for 2-Furancarboxylic Acid

This method is adapted from a validated procedure for the analysis of furan derivatives.[1]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Acetic Acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2.5 min: 100% A

    • 2.5-10 min: 100% to 84% A

    • 10-10.5 min: 84% to 0% A

    • 10.5-15 min: 100% A (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-furancarboxylic acid reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase A to the desired concentrations (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-furancarboxylic acid in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Non-Aqueous Normal-Phase HPLC for 2-Furancarboxylic Acid Anhydride

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Silica Gel 60, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethyl Acetate (90:10 v/v). Note: The ratio may need to be optimized for specific columns and systems.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solutions:

    • Anhydride Standard: Due to its reactivity, prepare a fresh stock solution of 2-furancarboxylic acid anhydride reference standard in anhydrous ethyl acetate at a concentration of 1 mg/mL immediately before use. Prepare working standards by dilution with the mobile phase.

    • Acid Standard: Prepare a stock solution of 2-furancarboxylic acid in ethyl acetate at 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing the anhydride in anhydrous ethyl acetate to a known concentration. It is critical to minimize exposure to moisture during sample preparation. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Processing & Reporting Standard Reference Standard Dissolve Dissolution & Dilution Standard->Dissolve Sample Test Sample Sample->Dissolve Solvent Anhydrous Solvent (for Anhydride) or Methanol (for Acid) Solvent->Dissolve Filter 0.45 µm Filtration Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column HPLC Column (NP or RP) Autosampler->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration DataSystem->Integration Chromatogram Quantification Purity Calculation Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report Method_Selection_Logic Analyte Analyte of Interest IsAnhydride Is the analyte 2-Furancarboxylic Acid Anhydride? Analyte->IsAnhydride IsAcid Is the analyte 2-Furancarboxylic Acid? Analyte->IsAcid IsAnhydride->IsAcid No NP_HPLC Use Non-Aqueous Normal-Phase HPLC IsAnhydride->NP_HPLC Yes RP_HPLC Use Reversed-Phase HPLC IsAcid->RP_HPLC Yes ConsiderHydrolysis Consider potential hydrolysis to the acid during analysis IsAcid->ConsiderHydrolysis RP_HPLC->ConsiderHydrolysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Furancarboxylic Acid, Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Proper handling and disposal of 2-Furancarboxylic acid, anhydride are critical to ensure laboratory safety and environmental protection. This substance should be managed as hazardous chemical waste.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] In case of dust formation or inadequate ventilation, use a full-face respirator.[1]

  • Handling: Handle in a well-ventilated area.[1] Avoid contact with skin and eyes, and prevent dust formation.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

Quantitative Data Summary

The following table summarizes key data for 2-Furoic acid. This information should be used as a conservative reference for this compound, anticipating potentially greater reactivity.

Data PointValueReference
GHS Classification Skin Corrosion/Irritation: Category 2, Serious Eye Damage/Eye Irritation: Category 1, Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[3]
Signal Word Danger[3]
Hazard Statements Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[3]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide[3]

Experimental Protocol: Step-by-Step Disposal Procedure

Follow this detailed methodology for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify the waste as "this compound".
  • Keep this waste stream separate from other chemical waste to avoid unintended reactions.

2. Containerization:

  • Use a dedicated, chemically resistant, and sealable container for collecting the waste.
  • Ensure the container is clearly and accurately labeled with the full chemical name and appropriate hazard symbols.

3. Spill and Leak Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[1]
  • Remove all sources of ignition.[1]
  • For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[2]
  • Clean the spill area thoroughly. All cleanup materials should be collected and disposed of as hazardous waste.

4. Final Disposal Pathway:

  • Do not dispose of this chemical down the drain or in regular trash.
  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for proper disposal.
  • Ensure compliance with all local, regional, and national hazardous waste regulations.[3]

Mandatory Visualization

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Collect in a Labeled, Sealed, Compatible Container ppe->container spill_check Spill or Leak? container->spill_check spill_procedure Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain & Collect - Decontaminate Area spill_check->spill_procedure Yes storage Step 3: Store in Designated Hazardous Waste Area spill_check->storage No spill_procedure->storage contact_ehs Step 4: Contact EHS for Disposal storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Furancarboxylic Acid, Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Furancarboxylic acid, anhydride. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended equipment for various tasks.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 or EN 166
Hands Chemical-resistant gloves (Nitrile or Neoprene rubber)ASTM F739 or EN 374
Body Flame-retardant lab coat or chemical-resistant apronNFPA 2112 or EN 13034
Respiratory NIOSH/MSHA-approved respirator with appropriate cartridgesFollow OSHA 29 CFR 1910.134
Hazard Identification and Safety Precautions
Hazard CategoryPotential HazardRecommended Precaution
Inhalation May cause respiratory tract irritation.Handle in a certified chemical fume hood. Avoid generating dust.
Skin Contact Causes skin irritation and potential burns.Wear appropriate gloves and protective clothing.
Eye Contact Causes serious eye irritation or damage.[1][2]Wear chemical safety goggles and a face shield.[1][3]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas.

Standard Operating Procedure for Handling this compound

The following workflow outlines the essential steps for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) for analogous compounds prep2 Ensure fume hood is certified and functional prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh and transfer material within the fume hood prep3->handling1 handling2 Keep container tightly closed when not in use handling1->handling2 handling3 Avoid generation of dust handling1->handling3 disposal1 Collect waste in a labeled, sealed container handling2->disposal1 handling3->disposal1 disposal2 Consult and follow institutional and local disposal regulations disposal1->disposal2 disposal3 Arrange for disposal through a licensed waste management company disposal2->disposal3 emergency1 Skin Contact: Rinse with plenty of water for 15 minutes emergency2 Eye Contact: Rinse with water for 15 minutes and seek medical attention emergency3 Inhalation: Move to fresh air emergency4 Spill: Evacuate, ventilate, and clean up with appropriate materials

Caption: Safe handling workflow for this compound.

Experimental Protocols

Step-by-Step Handling Procedure
  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheets (SDS) for closely related compounds like 2-Furancarboxylic acid and acetic anhydride to understand potential hazards.

    • Ensure that a calibrated chemical fume hood is operational.

    • Verify that all necessary PPE is available and in good condition.

    • Don a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations inside a chemical fume hood to minimize inhalation exposure.[4]

    • Use spark-proof tools and avoid creating dust when handling the solid material.

    • Keep the container of this compound tightly closed when not in use.

  • During the Experiment :

    • Handle the substance in a well-ventilated area.[5]

    • Avoid contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[5]

Disposal Plan
  • Waste Collection :

    • All waste materials, including contaminated PPE and disposable labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance :

    • Disposal of chemical waste must be in strict accordance with all local, state, and federal regulations.[5]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Disposal Method :

    • It is recommended to dispose of this material through a licensed chemical waste management company.

    • Incineration in a suitable, licensed facility may be an appropriate disposal method.[5]

    • Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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2-Furancarboxylic acid, anhydride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.